molecular formula C11H13Cl2N3O4 B1668785 Torpedo CAS No. 26389-78-6

Torpedo

Número de catálogo: B1668785
Número CAS: 26389-78-6
Peso molecular: 322.14 g/mol
Clave InChI: XKUWFOYPQIVFMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Chlornidine is a biochemical that may be useful in the treatment of hypertension.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

26389-78-6

Fórmula molecular

C11H13Cl2N3O4

Peso molecular

322.14 g/mol

Nombre IUPAC

N,N-bis(2-chloroethyl)-4-methyl-2,6-dinitroaniline

InChI

InChI=1S/C11H13Cl2N3O4/c1-8-6-9(15(17)18)11(10(7-8)16(19)20)14(4-2-12)5-3-13/h6-7H,2-5H2,1H3

Clave InChI

XKUWFOYPQIVFMM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N(CCCl)CCCl)[N+](=O)[O-]

SMILES canónico

CC1=CC(=C(C(=C1)[N+](=O)[O-])N(CCCl)CCCl)[N+](=O)[O-]

Apariencia

Solid powder

Otros números CAS

26389-78-6

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

AI3-62692, Caswell No. 089A, Chlornidine, Torpedo

Origen del producto

United States

Foundational & Exploratory

The Torpedo Electric Organ: A Premier Model for Neuroscience and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The electric organ of the Torpedo ray stands as a cornerstone in the field of neuroscience, offering an unparalleled biological system for the study of cholinergic neurotransmission. Its remarkably high density of cholinergic synapses has made it an indispensable tool for the biochemical and structural characterization of key synaptic components, most notably the nicotinic acetylcholine (B1216132) receptor (nAChR). This guide provides a comprehensive overview of the role of the this compound electric organ in research, detailing its key molecular components, summarizing critical quantitative data, and outlining fundamental experimental protocols.

A Rich Source for Cholinergic Synapse Research

The electric organ is composed of stacks of modified muscle cells, called electrocytes, which are heavily innervated by cholinergic neurons.[1] This unique anatomy results in a tissue exceptionally enriched in the molecular machinery of the synapse, making it an ideal model for studying:

  • Cholinergic Transmission: The sheer abundance of cholinergic nerve terminals and postsynaptic membranes provides a simplified and concentrated system for dissecting the mechanisms of acetylcholine (ACh) synthesis, packaging, release, and reception.[2][3]

  • Nicotinic Acetylcholine Receptor (nAChR): The this compound electric organ boasts the highest known concentration of nAChRs, which are homologous to those found at the human neuromuscular junction.[4][5] This has been pivotal for the purification, and functional and high-resolution structural studies of this critical ligand-gated ion channel.[6][7]

  • Synaptic Structure and Organization: The study of this compound electrocytes has led to the identification and characterization of crucial proteins involved in the architecture and maintenance of the postsynaptic density, including the receptor-clustering protein rapsyn and the synaptogenic factor agrin.[4][8][9][10][11]

  • Neurotransmitter Release Dynamics: The preparation is a valuable model for investigating the lifecycle of synaptic vesicles, including exocytosis, endocytosis, and the regulation of neurotransmitter release by various factors.[2][12]

  • Ion Channel Biophysics: Beyond the nAChR, the electric organ has been a source for the discovery and characterization of other important ion channels, such as voltage-gated chloride and potassium channels.[13][14]

Quantitative Data from the this compound Electric Organ

The highly concentrated nature of synaptic components in the this compound electric organ has permitted precise quantitative analysis. The following tables summarize key data on receptor density, ion channel properties, and ligand binding kinetics.

ParameterValueSpeciesReference(s)
nAChR Density
At crests of postsynaptic folds~16,000 receptors/µm²This compound sp.[15]
nAChR Molecular Properties
Molecular Weight~290 kDaThis compound sp.[15]
Subunit Stoichiometryα2βγδThis compound sp.[15]
Cryo-EM Structure Resolution2.77 - 4 ÅT. californica[6][16]
Synaptic Vesicle Properties
Diameter~80-90 nmT. californica[13][17]
Acetylcholine ConcentrationUp to 680 nmol/mg proteinThis compound sp.[18]

Table 1: Density and Molecular Properties of the Nicotinic Acetylcholine Receptor and Synaptic Vesicles.

Channel TypeConductanceIon SelectivitySpeciesReference(s)
Nicotinic Acetylcholine Receptor (nAChR) 16 ± 3 pS (in 0.1 M NaCl)Cation selectiveT. californica[19][20]
Chloride Channel 0, 10, and 20 pS (substates)Anion selectiveT. californica[4][15]
Bursting Potassium Channel 23.8 ± 1.3 pSK+ >> Na+ (~70-fold)T. ocelata[6]
Vesicular Potassium Channel (P-type) Large conductanceK+ > Na+ (~2.8-fold)This compound sp.[2]

Table 2: Electrophysiological Properties of Ion Channels in the this compound Electric Organ.

LigandParameterValueSpeciesReference(s)
Acetylcholine Equilibrium Dissociation Constant (Kd) - High Affinity~15 nMT. californica[1][18]
Apparent Dissociation Constant (Kd) - Low Affinity800 nMT. electric tissue[21]
Dissociation Rate (koff)0.023 s⁻¹T. californica[1][18]
Carbamylcholine (B1198889) Apparent Dissociation Constant (Kd) - High Affinity25 nMT. electric tissue[21]
Apparent Dissociation Constant (Kd) - Low Affinity30 µMT. electric tissue[21]

Table 3: Kinetic Constants of Agonist Binding to the this compound Nicotinic Acetylcholine Receptor.

Key Signaling Pathways and Workflows

The study of the this compound electric organ has elucidated fundamental signaling pathways and has led to the development of robust experimental workflows.

Cholinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Electrocyte) ACh_synthesis Choline + Acetyl-CoA -> ACh VAChT Vesicular ACh Transporter (VAChT) ACh_synthesis->VAChT ACh SynapticVesicle Synaptic Vesicle (contains ACh) VAChT->SynapticVesicle loads Fusion SynapticVesicle->Fusion docks & fuses ACh_released ACh Fusion->ACh_released releases Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->Fusion Ca²⁺ influx ActionPotential Action Potential ActionPotential->Ca_channel depolarizes AChE Acetylcholinesterase (AChE) ACh_released->AChE hydrolyzes nAChR Nicotinic ACh Receptor (nAChR) ACh_released->nAChR binds Rapsyn Rapsyn nAChR->Rapsyn anchored by Ion_flow Na⁺ influx K⁺ efflux nAChR->Ion_flow opens Depolarization Postsynaptic Depolarization Ion_flow->Depolarization

Figure 1: Cholinergic signaling at the this compound electrocyte synapse.

nAChR_Purification_Workflow start This compound Electric Organ Tissue homogenization Homogenization & Centrifugation start->homogenization membranes Crude Membrane Vesicles homogenization->membranes solubilization Detergent Solubilization (e.g., cholate (B1235396), Triton X-100) membranes->solubilization solubilized_nAChR Solubilized nAChR solubilization->solubilized_nAChR affinity_chrom Affinity Chromatography (α-cobratoxin or acetylcholine analog column) solubilized_nAChR->affinity_chrom elution Elution (e.g., with carbamylcholine) affinity_chrom->elution purified_nAChR Purified nAChR elution->purified_nAChR analysis Analysis (SDS-PAGE, binding assays) purified_nAChR->analysis

Figure 2: Experimental workflow for nAChR purification.

Experimental Protocols

The following sections provide an overview of key experimental methodologies used in the study of the this compound electric organ.

Isolation of nAChR-Rich Membranes
  • Tissue Dissection and Homogenization: Electric organs are dissected from this compound rays and flash-frozen in liquid nitrogen. The frozen tissue is then pulverized and homogenized in a buffer containing protease inhibitors to prevent degradation of target proteins.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets cellular debris, while a subsequent high-speed ultracentrifugation step pellets the membrane fragments.

  • Sucrose (B13894) Gradient Centrifugation: The crude membrane fraction is resuspended and layered onto a discontinuous or continuous sucrose gradient. Ultracentrifugation separates the membranes based on their density. The nAChR-rich postsynaptic membranes are collected from the appropriate fraction.

Purification of the Nicotinic Acetylcholine Receptor
  • Solubilization: nAChR-rich membranes are incubated with a mild non-ionic detergent (e.g., sodium cholate or Triton X-100) to solubilize the membrane proteins while preserving their native conformation.[17]

  • Affinity Chromatography: The solubilized protein extract is passed over a chromatography column with a covalently attached ligand that specifically binds the nAChR.[22] Common ligands include α-cobratoxin or an acetylcholine analog.[17][23][24] Non-specifically bound proteins are washed away.

  • Elution: The purified nAChR is eluted from the column by competition with a high concentration of a cholinergic agonist, such as carbamylcholine.[14]

  • Purity Assessment: The purity of the receptor is assessed by techniques such as SDS-polyacrylamide gel electrophoresis (SDS-PAGE), which should reveal the characteristic α, β, γ, and δ subunits.

Electrophysiological Recording of Ion Channels
  • Reconstitution into Planar Lipid Bilayers: Purified ion channels, such as the nAChR, are reconstituted into artificial planar lipid bilayers that separate two aqueous compartments.[19][20] This allows for the precise control of the ionic environment and membrane potential.

  • Voltage-Clamp/Patch-Clamp: Electrodes are placed in each compartment to apply a holding potential across the bilayer (voltage-clamp).[9][25] The current flowing through single channels as they open and close in response to agonists or voltage changes is recorded with high sensitivity.

  • Data Analysis: The recorded currents are analyzed to determine key channel properties, including single-channel conductance, ion selectivity, open and closed times, and gating kinetics.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
  • Sample Preparation: A purified and concentrated sample of the nAChR is applied to an EM grid.[20][26] The grid is then rapidly plunged into liquid ethane, which vitrifies the thin film of the sample, preserving the native structure of the protein.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual receptor particles in different orientations are collected.

  • Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional map of the receptor's structure.[27] This has allowed for the visualization of the nAChR in its closed, open, and desensitized states.[16]

Applications in Drug Development and Toxicology

The this compound electric organ and its isolated components serve as a powerful platform for pharmacological and toxicological research.

  • Drug Screening: The high concentration of nAChRs makes this system ideal for high-throughput screening of compounds that modulate receptor activity. This is particularly relevant for the development of drugs targeting neuromuscular disorders or for understanding the mechanism of action of neuromuscular blocking agents used in anesthesia.[28]

  • Toxicology Studies: The this compound nAChR is a key model for studying the effects of neurotoxins, such as organophosphorus compounds (nerve agents and pesticides), which target acetylcholinesterase.[17] Understanding how these toxins affect the cholinergic synapse is crucial for developing effective antidotes.

  • Mechanism of Action Studies: The ability to perform detailed biophysical and structural analyses on this compound nAChRs allows researchers to elucidate the precise molecular mechanisms by which drugs and toxins interact with and modulate the function of this important class of ion channels.

References

History of Torpedo californica as a model organism for receptor studies

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Legacy of Torpedo californica in Elucidating Receptor Function

For researchers, scientists, and drug development professionals, understanding the foundational models that shaped modern pharmacology is paramount. The Pacific electric ray, this compound californica, stands as a monumental figure in the history of receptor studies. Its uniquely specialized electric organ, densely packed with nicotinic acetylcholine (B1216132) receptors (nAChRs), provided an unprecedented opportunity for the isolation, characterization, and functional analysis of the first neurotransmitter receptor. This guide delves into the pivotal role of this compound californica as a model organism, offering a comprehensive overview of the key experiments, quantitative data, and methodologies that have laid the groundwork for our current understanding of ligand-gated ion channels.

A Rich History: The Dawn of Receptor Biochemistry

The journey to understand how nerve impulses translate into physiological responses at the molecular level was a central challenge in neuroscience for much of the 20th century. The concept of a "receptive substance" was first proposed by John Newport Langley in the early 1900s, but it was the unique biology of this compound californica that transformed this abstract idea into a tangible biochemical entity.[1][2] The electric organ of this species is a tissue where muscle cells have evolved into electrocytes, which are specialized cells that generate electrical discharges. These electrocytes are densely innervated by cholinergic neurons, resulting in a postsynaptic membrane that is almost crystalline in its array of nAChRs.[3][4] This high density of receptors made the electric organ an ideal source material for biochemical purification, a feat that was not feasible with the much lower receptor concentrations found in muscle or nervous tissue.

In the 1970s, a series of landmark studies capitalized on this biological advantage. Researchers developed affinity chromatography techniques, using snake venom α-neurotoxins like α-bungarotoxin, which bind with high affinity and specificity to the nAChR, to isolate the receptor protein.[5][6][7] These pioneering experiments not only provided the first direct evidence for the existence of a neurotransmitter receptor as a distinct protein but also allowed for its detailed biochemical characterization.[1][2] Subsequent work using purified receptors from this compound led to the elucidation of its subunit composition, the identification of the acetylcholine binding sites, and the reconstitution of its function in artificial membrane systems.[8][9][10][11] This body of research firmly established the nAChR from this compound californica as the archetypal model for ligand-gated ion channels and paved the way for the cloning of its subunits and the exploration of its three-dimensional structure.

Quantitative Insights: A Summary of Key Data

The study of the nAChR from this compound californica has yielded a wealth of quantitative data that has been instrumental in defining the biophysical and pharmacological properties of this receptor class. The following tables summarize some of the key quantitative findings.

SubunitApparent Molecular Weight (kDa)
α40
β50
γ60
δ65

Table 1: Subunit Composition and Molecular Weights of the this compound californica nAChR. The nAChR is a heteropentameric protein composed of four distinct subunits with a stoichiometry of α₂βγδ. The apparent molecular weights were determined by SDS-polyacrylamide gel electrophoresis.[8][12]

LigandApparent Dissociation Constant (Kd)
Acetylcholine100 - 300 nM
Carbamoylcholine30 µM
d-Tubocurarine300 nM
α-Bungarotoxin1 - 10 nM

Table 2: Ligand Binding Affinities for the this compound californica nAChR. The binding affinities of various agonists and antagonists to the nAChR have been determined through various techniques, including radioligand binding assays and inhibition of α-bungarotoxin binding.

ParameterValueConditions
Single-channel conductance28 pS0.3 M NaCl
Mean channel open time~35 ms
Activation time (t1/2)7 ms1 mM Carbamoylcholine
Fast inactivation rate5.3 s-1
Slow inactivation rate0.10 s-1

Table 3: Ion Channel Kinetics of the Reconstituted this compound californica nAChR. Functional reconstitution of the purified nAChR into planar lipid bilayers has allowed for the detailed characterization of its ion channel properties, including conductance, gating kinetics, and desensitization.[1][10][13]

Foundational Methodologies: Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the study of the this compound californica nAChR.

Isolation and Purification of nAChR-Rich Membranes

This protocol describes the initial step of isolating membranes highly enriched in the nicotinic acetylcholine receptor from the electric organ of this compound californica.

Materials:

  • Fresh or frozen this compound californica electric organ

  • Sucrose (B13894) solutions (various concentrations)

  • Homogenization buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing protease inhibitors)

  • High-speed centrifuge and ultracentrifuge

  • Dounce homogenizer

Procedure:

  • Dissect the electric organ from the this compound and cut it into small pieces.

  • Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 5,000 x g) to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.

  • Resuspend the membrane pellet in a sucrose solution and layer it onto a discontinuous sucrose density gradient.

  • Centrifuge the gradient at high speed for several hours.

  • Collect the fraction at the interface of the two higher density sucrose layers, which is enriched in nAChR-rich membranes.[12]

  • Wash the collected membranes with buffer and pellet them by ultracentrifugation.

Affinity Chromatography Purification of the nAChR

This protocol details the purification of the nAChR protein from the enriched membranes using an affinity matrix coupled with a specific ligand.

Materials:

  • nAChR-rich membranes

  • Solubilization buffer (e.g., homogenization buffer containing a non-ionic detergent like Triton X-100 or sodium cholate)

  • Affinity resin (e.g., Sepharose beads coupled to an α-neurotoxin or an acetylcholine analog)[5][6]

  • Wash buffer (solubilization buffer with a lower detergent concentration)

  • Elution buffer (containing a high concentration of a competitive agonist like carbamoylcholine)

  • Chromatography column

Procedure:

  • Resuspend the nAChR-rich membranes in solubilization buffer to extract the receptor protein.

  • Centrifuge at high speed to pellet the insoluble material.

  • Load the supernatant containing the solubilized receptor onto the pre-equilibrated affinity column.

  • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the purified nAChR from the column by applying the elution buffer.

  • Collect the fractions and monitor for protein content and receptor activity (e.g., by α-bungarotoxin binding assay).

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This standard technique is used to separate the subunits of the purified nAChR based on their molecular weight.

Materials:

  • Purified nAChR sample

  • SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol)

  • Polyacrylamide gels (separating and stacking gels)

  • Electrophoresis buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Mix the purified nAChR sample with SDS-PAGE loading buffer and heat to denature the proteins.

  • Load the sample and molecular weight standards onto the polyacrylamide gel.

  • Run the gel in an electrophoresis apparatus until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Determine the apparent molecular weights of the nAChR subunits by comparing their migration to the standards.[8]

Reconstitution of Purified nAChR into Lipid Bilayers

This protocol describes the incorporation of the purified receptor into artificial lipid membranes to study its ion channel function.

Materials:

  • Purified nAChR

  • Lipids (e.g., soybean lipids or a defined mixture of synthetic lipids) dissolved in an organic solvent

  • Detergent (e.g., sodium cholate)

  • Dialysis tubing or size-exclusion chromatography column

  • Buffer for reconstitution

Procedure:

  • Dry the lipids under a stream of nitrogen to form a thin film.

  • Resuspend the lipid film in buffer containing a detergent to form micelles.

  • Mix the purified nAChR with the lipid-detergent micelles.

  • Remove the detergent slowly by dialysis or size-exclusion chromatography.[10][11] As the detergent is removed, the lipids and the receptor self-assemble into proteoliposomes (vesicles containing the reconstituted receptor).

  • The resulting proteoliposomes can be used for ion flux assays or for the formation of planar lipid bilayers for single-channel recording.

Single-Channel Recording

This electrophysiological technique allows for the direct measurement of the electrical current flowing through a single nAChR ion channel.

Materials:

  • Reconstituted nAChR in proteoliposomes or a planar lipid bilayer setup

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Solutions containing the desired ions and acetylcholine or other agonists

Procedure:

  • Form a high-resistance seal ("giga-seal") between the tip of a glass micropipette and the membrane of a proteoliposome or a planar lipid bilayer.

  • Apply a voltage across the membrane patch and record the electrical current.

  • In the presence of an agonist in the pipette or bath solution, observe discrete, step-like changes in the current, which represent the opening and closing of individual nAChR channels.[14][15]

  • Analyze the recorded currents to determine the single-channel conductance, open and closed times, and the effects of different ligands and modulators on channel gating.

Visualizing the Process: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of the nAChR and the general experimental workflow for its study.

nAChR_Signaling_Pathway ACh Acetylcholine (ACh) nAChR_Resting nAChR (Resting State) Channel Closed ACh->nAChR_Resting Binds nAChR_Bound ACh-Bound nAChR (Intermediate State) nAChR_Resting->nAChR_Bound Conformational Change nAChR_Open nAChR (Open State) Channel Open nAChR_Bound->nAChR_Open Channel Gating Ion_Influx Na+ Influx K+ Efflux nAChR_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Experimental_Workflow cluster_tissue Source Material cluster_purification Purification cluster_analysis Analysis This compound This compound californica Electric Organ Homogenization Homogenization & Membrane Isolation This compound->Homogenization Solubilization Detergent Solubilization Homogenization->Solubilization AffinityChrom Affinity Chromatography Solubilization->AffinityChrom PurifiedReceptor Purified nAChR AffinityChrom->PurifiedReceptor SDSPAGE SDS-PAGE (Subunit Analysis) PurifiedReceptor->SDSPAGE Reconstitution Reconstitution into Lipid Bilayers PurifiedReceptor->Reconstitution BindingAssay Ligand Binding Assays PurifiedReceptor->BindingAssay SingleChannel Single-Channel Recording Reconstitution->SingleChannel

Caption: Experimental Workflow for nAChR Studies.

Conclusion: An Enduring Legacy

The contributions of this compound californica to the field of receptor biology are immeasurable. It served as the biological "Rosetta Stone" that allowed scientists to decipher the molecular language of neurotransmission. The methodologies developed and the fundamental principles uncovered through the study of its nicotinic acetylcholine receptor have been applied to countless other receptor systems, profoundly influencing drug discovery and our understanding of neurological diseases. While modern techniques have expanded the repertoire of model systems, the in-depth knowledge gained from this humble electric ray continues to provide a solid foundation for ongoing research in neuroscience and pharmacology.

References

A Technical Guide to the Genomic Sequencing of the Marbled Electric Ray, Torpedo marmorata

Author: BenchChem Technical Support Team. Date: December 2025

A Proposal for a De Novo Genome Sequencing, Assembly, and Annotation Project

For Immediate Release

This document outlines a comprehensive technical proposal for the de novo sequencing, assembly, and annotation of the genome of the marbled electric ray, Torpedo marmorata. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the application of modern genomics to a species of significant neurobiological and evolutionary importance. To date, a complete reference genome for T. marmorata has not been publicly available, representing a critical knowledge gap. This proposal details the scientific rationale, experimental methodologies, and potential applications of a high-quality reference genome for this unique cartilaginous fish.

Introduction: The Uncharted Genome of a Model Organism

The marbled electric ray, this compound marmorata, is a fascinating species of cartilaginous fish renowned for its powerful electric organs. These organs, which can generate significant bioelectrical discharges, are essentially highly specialized neuromuscular junctions, making them an invaluable model system for studying cholinergic neurotransmission and synaptic function. Research on this compound species has been instrumental in the discovery and characterization of the nicotinic acetylcholine (B1216132) receptor.[1][2]

Despite its importance in neurobiology, our understanding of the genetic underpinnings of T. marmorata's unique physiology is limited. Currently, genetic studies have primarily focused on population structure using mitochondrial DNA and some chromosomal analyses.[3][4] A complete, high-quality reference genome is the next logical step to unlock the full research potential of this species. Such a resource would provide an unparalleled opportunity to:

  • Investigate the evolution of the electric organ and the genetic basis of electrogenesis.

  • Identify novel genes and regulatory networks involved in neuronal function and synaptic transmission.

  • Discover new targets for drug development related to cholinergic signaling and neuromuscular disorders.

  • Enhance our understanding of the evolution and comparative genomics of cartilaginous fishes.

This proposal outlines a robust, hybrid sequencing strategy designed to produce a chromosome-level genome assembly for this compound marmorata.

Current State of Genetic Knowledge

Genetic information for this compound marmorata is sparse and largely confined to organellar DNA and a few molecular markers. The existing data provides a foundation for population-level studies but lacks the depth required for comprehensive genomic analysis.

Data TypeDescriptionKey Findings
Mitochondrial DNA (mtDNA) Sequencing of mitochondrial genes such as NADH2 and COI has been used to assess genetic diversity and population structure.Studies have revealed multiple haplotypes, indicating genetic diversity within Mediterranean populations.[4]
Chromosomal Analysis Karyotyping and molecular marker mapping (e.g., ribosomal DNA, SINEs) have provided insights into chromosome number and structure.T. marmorata has a diploid chromosome number of 2n=88.[3]
Genome Size Estimates No specific C-value is available for T. marmorata. However, elasmobranchs are known for their large and variable genome sizes, ranging from approximately 3 to 13 picograms (pg).[5]A precise genome size estimate is a critical prerequisite for a full-scale sequencing project.

Proposed De Novo Genome Sequencing and Assembly Project

To address the current genomic resource gap, we propose a comprehensive de novo sequencing project. The following sections detail the proposed experimental and computational workflows.

Experimental Protocols

A hybrid sequencing approach, combining the accuracy of short-read sequencing with the read length of long-read sequencing, is proposed to achieve a high-quality, contiguous genome assembly.

  • Sample Acquisition: A single, wild-caught this compound marmorata individual will be sourced. To facilitate haplotype phasing, the heterogametic sex will be prioritized if identifiable.

  • Tissue Collection: Multiple tissues, including muscle, liver, brain, and electric organ, will be collected and flash-frozen in liquid nitrogen to preserve the integrity of high-molecular-weight DNA and RNA.

  • DNA Extraction: High-molecular-weight genomic DNA (gDNA) will be extracted from muscle or liver tissue using a commercially available kit optimized for large DNA fragments (e.g., Qiagen MagAttract HMW DNA Kit). DNA quality and quantity will be assessed via spectrophotometry (NanoDrop), fluorometry (Qubit), and pulsed-field gel electrophoresis to ensure the presence of long DNA fragments (>50 kb).

  • RNA Extraction: Total RNA will be extracted from brain and electric organ tissues using a TRIzol-based method followed by DNase treatment. RNA integrity will be evaluated using an Agilent Bioanalyzer to ensure a high RNA Integrity Number (RIN) > 8.0.

  • Long-Read Library Preparation (Oxford Nanopore Technologies):

    • High-molecular-weight gDNA will be used to prepare a long-read sequencing library using the Oxford Nanopore Ligation Sequencing Kit.

    • To enrich for ultra-long reads, size selection will be performed using a BluePippin or similar automated electrophoresis system.

  • Short-Read Library Preparation (Illumina):

    • A paired-end short-read library will be prepared from the same gDNA sample using the Illumina DNA Prep kit with enzymatic fragmentation to generate inserts of approximately 350 bp.

  • RNA-Seq Library Preparation (Illumina):

    • Total RNA from brain and electric organ will be used to construct strand-specific RNA-Seq libraries following poly(A) selection to enrich for mRNA.

  • Long-Read Sequencing: The prepared Nanopore library will be sequenced on a PromethION flow cell to generate a target of 30-60x coverage of the estimated genome size.

  • Short-Read Sequencing: The Illumina DNA library will be sequenced on a NovaSeq 6000 platform to generate approximately 100x coverage of high-accuracy paired-end reads.

  • RNA-Seq: The RNA-Seq libraries will be sequenced on an Illumina NovaSeq 6000 to generate at least 50 million paired-end reads per tissue for transcriptome-guided gene annotation.

Bioinformatic Analysis Workflow

The generated sequencing data will be processed through a multi-stage bioinformatic pipeline to assemble and annotate the this compound marmorata genome.

  • Data Pre-processing: Raw sequencing reads from both platforms will be subjected to quality control using tools like FastQC. Adapters and low-quality bases will be trimmed from Illumina reads.

  • Initial Long-Read Assembly: The high-coverage Nanopore reads will be used for initial de novo assembly using a long-read assembler such as Flye or Canu.

  • Polishing: The assembled contigs will be polished in multiple rounds. First, with the Nanopore reads using a tool like Medaka, followed by several rounds of polishing with the high-accuracy Illumina short reads using Pilon.

  • Scaffolding: To achieve chromosome-level assembly, the polished contigs will be scaffolded using the information from the long Nanopore reads. For a more contiguous assembly, chromatin conformation capture sequencing (e.g., Hi-C) could be incorporated at this stage.

  • Repeat Masking: Repetitive elements in the final genome assembly will be identified and masked using a combination of de novo repeat identification with RepeatModeler and homology-based masking with RepeatMasker against a comprehensive repeat library.

  • Transcriptome Assembly: RNA-Seq reads from the brain and electric organ will be aligned to the genome assembly, and a reference-based transcriptome will be assembled using StringTie.

  • Gene Prediction: Gene models will be predicted using a combination of approaches:

    • Ab initio prediction: Using gene finders like AUGUSTUS and SNAP, trained with data from closely related species.

    • Homology-based prediction: Aligning protein sequences from other vertebrates (e.g., from UniProt/Swiss-Prot) to the genome.

    • Transcriptome-based evidence: Using the assembled T. marmorata transcriptome to inform gene structures.

  • Functional Annotation: The predicted gene models will be functionally annotated by searching for homology against protein databases (e.g., NCBI nr, Swiss-Prot), and by identifying protein domains and motifs using InterProScan. Gene Ontology (GO) terms and KEGG pathway information will also be assigned.

Visualizations: Workflows and Pathways

To clearly illustrate the proposed methodologies and their biological context, the following diagrams are provided.

G cluster_wet_lab Experimental Workflow cluster_lib_prep Library Preparation cluster_seq Sequencing cluster_dry_lab Bioinformatics Workflow cluster_annot Annotation sample Sample Collection (T. marmorata Tissue) dna_ext High-Molecular-Weight DNA Extraction sample->dna_ext rna_ext RNA Extraction (Brain, Electric Organ) sample->rna_ext dna_qc DNA Quality Control dna_ext->dna_qc rna_qc RNA Quality Control rna_ext->rna_qc ont_lib Oxford Nanopore (Long-Read) dna_qc->ont_lib ill_lib Illumina DNA (Short-Read) dna_qc->ill_lib rna_lib Illumina RNA-Seq rna_qc->rna_lib ont_seq PromethION (~30-60x coverage) ont_lib->ont_seq ill_seq NovaSeq 6000 (~100x coverage) ill_lib->ill_seq rna_seq NovaSeq 6000 (Transcriptome) rna_lib->rna_seq raw_reads Raw Sequencing Reads ont_seq->raw_reads ill_seq->raw_reads rna_seq->raw_reads qc Quality Control & Trimming raw_reads->qc assembly De Novo Assembly (Flye/Canu) qc->assembly polish Polishing (Medaka & Pilon) assembly->polish scaffold Scaffolding polish->scaffold final_assembly Final Genome Assembly scaffold->final_assembly repeat Repeat Masking final_assembly->repeat gene_pred Gene Prediction (Ab initio, Homology, RNA-Seq) repeat->gene_pred func_annot Functional Annotation (GO, KEGG) gene_pred->func_annot annot_genome Annotated Genome func_annot->annot_genome G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Electrocyte) choline Choline ach_synthesis Acetylcholine (ACh) Synthesis choline->ach_synthesis acetyl_coa Acetyl-CoA acetyl_coa->ach_synthesis chat Choline Acetyltransferase (ChAT) chat->ach_synthesis ach_vesicle ACh ach_synthesis->ach_vesicle vesicle Synaptic Vesicle exocytosis Vesicle Fusion & Exocytosis vesicle->exocytosis ach_vesicle->vesicle ap Action Potential ca_channel Voltage-gated Ca²⁺ Channel ap->ca_channel ca_ion Ca²⁺ ca_channel->ca_ion Influx ca_ion->exocytosis ach_cleft ACh exocytosis->ach_cleft Release nachr Nicotinic ACh Receptor (nAChR) na_ion Na⁺ nachr->na_ion Influx k_ion K⁺ nachr->k_ion Efflux depolarization Depolarization (Electric Potential) na_ion->depolarization ache Acetylcholinesterase (AChE) choline_reuptake Choline Reuptake ache->choline_reuptake choline_reuptake->choline ach_cleft->nachr Binds ach_cleft->ache Hydrolysis

References

The Discovery of the Nicotinic Acetylcholine Receptor in Torpedo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The electric organ of the Torpedo ray, a rich source of nicotinic acetylcholine (B1216132) receptors (nAChRs), has been instrumental in the discovery and characterization of this crucial component of synaptic transmission.[1][2][3] This guide provides an in-depth technical overview of the seminal discoveries, focusing on the quantitative data, experimental protocols, and the logical framework of the key experiments that led to our understanding of the nAChR.

Core Concepts and Historical Perspective

The journey to isolate and understand the nAChR was a landmark in neuroscience, marking the first time a neurotransmitter receptor was purified and characterized.[4][5] The exceptional density of nAChRs in the electric organ of this compound, estimated to be as high as 16,000 receptors per square micrometer, made it the ideal model system for these pioneering studies.[1][3] Early work by researchers like Jean-Pierre Changeux and Arthur Karlin laid the foundation for our current understanding of the receptor's structure and function.[4][5][6]

The nAChR is a pentameric ligand-gated ion channel, composed of four distinct subunits with a stoichiometry of α2βγδ.[1][7] The binding of the neurotransmitter acetylcholine (ACh) to the two α subunits triggers a conformational change that opens an ion channel permeable to cations, leading to the depolarization of the postsynaptic membrane.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies on the this compound nAChR.

ParameterValueReference(s)
Receptor Density in Electric Organ~16,000 receptors/μm²[1][3]
Total Molecular Weight~281.39 kDa - 290 kDa[1][9]
Number of Subunits5 (α2βγδ)[1][7]
Specific Activity (Purified Receptor)~8.0 nmol of α-bungarotoxin binding sites/mg protein[10]

Table 1: Physical and Biochemical Properties of this compound nAChR

SubunitApparent Molecular Weight (SDS-PAGE)
α~40 kDa
β~50 kDa
γ~60 kDa
δ~64 kDa - 65 kDa

Table 2: Subunit Composition and Molecular Weights of this compound nAChR [10]

ParameterValue (in 0.1 M NaCl)Reference(s)
Single-Channel Conductance16 ± 3 pS[7][10]
Mean Channel Open Time35 ± 5 ms[7][10]

Table 3: Electrophysiological Properties of Reconstituted this compound nAChR

Key Experimental Protocols

Purification of the Nicotinic Acetylcholine Receptor from this compound Electric Organ

The purification of the nAChR was a critical step that enabled its detailed biochemical and structural characterization. Affinity chromatography, using snake venom α-toxins like α-cobratoxin, which bind with high specificity and affinity to the receptor, was a key technique.[8][11]

Methodology:

  • Preparation of nAChR-rich Membranes:

    • Dissect and homogenize fresh or frozen this compound electric organ in a suitable buffer (e.g., 10 mM MOPS, 0.1 mM EDTA, 0.02% NaN3, pH 7.4).[12]

    • Centrifuge the homogenate at low speed to remove large debris.

    • Pellet the membrane fragments by high-speed ultracentrifugation.[5]

    • Resuspend the pellet in a high-salt buffer to remove peripheral membrane proteins.

  • Solubilization of the Receptor:

    • Resuspend the nAChR-rich membranes in a buffer containing a non-ionic detergent, such as Triton X-100 or sodium cholate, to solubilize the membrane proteins.[11][13]

    • Incubate on ice to allow for complete solubilization.

    • Centrifuge at high speed to pellet any insoluble material. The supernatant now contains the solubilized nAChR.

  • Affinity Chromatography:

    • Prepare an affinity column by covalently coupling a high-affinity ligand, such as α-cobratoxin or an acetylcholine analog like bromoacetylcholine, to a solid support (e.g., Sepharose beads).[8][12]

    • Equilibrate the column with a buffer containing the same detergent used for solubilization.

    • Load the solubilized protein extract onto the column. The nAChR will bind to the immobilized ligand, while other proteins will flow through.

    • Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.

  • Elution of the Purified Receptor:

    • Elute the bound nAChR by adding a high concentration of a competing ligand, such as carbamoylcholine, to the buffer.[5][12] This will displace the receptor from the affinity matrix.

    • Alternatively, for some affinity matrices, elution can be achieved by changing the pH or ionic strength of the buffer.[14]

    • Collect the fractions containing the eluted protein.

  • Analysis of Purity:

    • Assess the purity of the eluted fractions using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The purified nAChR should show four distinct bands corresponding to the α, β, γ, and δ subunits.[15][16]

    • Determine the specific activity of the purified receptor by measuring the number of α-bungarotoxin binding sites per milligram of protein.[10]

Affinity Labeling of the Acetylcholine Binding Site

Affinity labeling was a powerful technique used to identify the subunits and even the specific amino acid residues that form the acetylcholine binding site. This method involves using a reactive ligand that first binds specifically to the site and then forms a covalent bond with nearby amino acids.

Methodology:

  • Choice of Affinity Label:

    • Select a reactive analog of acetylcholine, such as 4-(N-maleimido)benzyl-trimethylammonium (MBTA) or bromoacetylcholine.[4][17] These molecules contain a reactive group that can form a covalent bond with specific amino acid side chains.

    • Radiolabel the affinity label (e.g., with tritium) to allow for its detection.

  • Reduction of a Disulfide Bond (for MBTA):

    • The binding site of the nAChR contains a disulfide bond that is accessible to reducing agents.

    • Treat the nAChR-rich membranes or purified receptor with a reducing agent like dithiothreitol (B142953) (DTT) to break this disulfide bond, exposing a free sulfhydryl group.

  • Labeling Reaction:

    • Incubate the reduced receptor with the radiolabeled affinity label (e.g., [³H]MBTA). The reactive group of the label will covalently attach to the newly exposed sulfhydryl group on the α-subunit.[4]

  • Identification of the Labeled Subunit:

    • Separate the subunits of the labeled receptor using SDS-PAGE.

    • Detect the radiolabeled subunit by autoradiography or scintillation counting of the gel slices. This will show that the α-subunit is specifically labeled.

  • Identification of Labeled Amino Acid Residues (Advanced):

    • To identify the specific amino acids labeled, the radiolabeled α-subunit is proteolytically digested into smaller peptide fragments.

    • These fragments are then separated by high-performance liquid chromatography (HPLC).

    • The radioactive peptides are sequenced to identify the exact amino acid residue to which the affinity label is attached. This has identified key residues in the "C-loop" of the α-subunit, such as Tyr-190, Cys-192, Cys-193, and Tyr-198, as being part of the acetylcholine binding site.[18]

Reconstitution and Single-Channel Recording

To study the function of the purified nAChR in a controlled environment, it can be reconstituted into artificial lipid bilayers. This allows for the measurement of its ion channel properties using electrophysiological techniques like patch-clamping.[3][7]

Methodology:

  • Preparation of Liposomes:

    • Prepare small unilamellar vesicles (liposomes) from a defined lipid mixture, often mimicking the composition of the native membrane.[19]

  • Reconstitution of the Receptor:

    • Mix the purified nAChR with the liposomes in the presence of a detergent.

    • Slowly remove the detergent by dialysis or with adsorbent beads. As the detergent is removed, the nAChR will spontaneously insert into the lipid bilayer of the liposomes.

  • Formation of a Planar Lipid Bilayer or Giant Liposomes:

    • For single-channel recording, either fuse the reconstituted vesicles to form larger "giant" liposomes suitable for patch-clamping or form a planar lipid bilayer across a small aperture.[1][4]

  • Patch-Clamp Recording:

    • Use a micropipette to form a high-resistance "giga-seal" with the membrane of a giant liposome (B1194612) or a planar bilayer containing the reconstituted receptors.[1][4]

    • Apply a defined voltage across the membrane patch.

    • Add an agonist, such as acetylcholine or carbamoylcholine, to the solution bathing the extracellular face of the receptor.

  • Data Acquisition and Analysis:

    • Record the tiny electrical currents that flow through the single nAChR channel as it opens and closes in response to the agonist.

    • Analyze the recordings to determine the single-channel conductance (the magnitude of the current for a given voltage) and the mean open time of the channel.[7][10]

Mandatory Visualizations

nAChR_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx VesicleFusion Vesicle Fusion Ca_influx->VesicleFusion ACh_release ACh Release VesicleFusion->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds Ion_influx Na⁺ Influx, K⁺ Efflux nAChR->Ion_influx Opens Channel Depolarization Depolarization (EPP) Ion_influx->Depolarization MuscleContraction Muscle Contraction Depolarization->MuscleContraction

Caption: Signaling pathway at the neuromuscular junction involving the nAChR.

nAChR_Purification_Workflow start This compound Electric Organ homogenization Homogenization & Centrifugation start->homogenization membranes Crude Membrane Fragments homogenization->membranes solubilization Solubilization (Detergent) membranes->solubilization solubilized_receptor Solubilized Receptor Extract solubilization->solubilized_receptor affinity_column Affinity Chromatography (α-toxin or ACh analog) solubilized_receptor->affinity_column Load wash Wash (Remove unbound proteins) affinity_column->wash elution Elution (e.g., Carbamoylcholine) wash->elution purified_nAChR Purified nAChR elution->purified_nAChR analysis Purity Analysis (SDS-PAGE) purified_nAChR->analysis

Caption: Workflow for the affinity purification of nAChR from this compound.

Affinity_Labeling_Principle nAChR nAChR α-subunit Acetylcholine Binding Site Cys-S—S-Cys Reduced_nAChR Reduced nAChR α-subunit Binding Site Cys-SH Cys-SH nAChR->Reduced_nAChR Reduction DTT DTT (Reducing Agent) DTT->nAChR:cys1 Labeled_nAChR Covalently Labeled nAChR Binding Site Cys-S-MBTA Cys-SH Reduced_nAChR->Labeled_nAChR Covalent Labeling MBTA [³H]MBTA (Affinity Label) MBTA->Reduced_nAChR:site

Caption: Principle of affinity labeling of the nAChR binding site with MBTA.

References

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Evolutionary Development of Electrocytes in the Torpedo Genus

Introduction

The electric organ of the marine ray, genus this compound, represents a pinnacle of biological specialization. Evolving from branchial muscle tissue, it has transformed into a powerful biological battery capable of generating potent electric discharges for predation and defense.[1][2] This remarkable evolutionary adaptation has made the this compound electric organ an invaluable model system, particularly for studying the development and function of the neuromuscular junction (NMJ).[3][4] The organ's immense density of cholinergic synapses—far exceeding that of muscle tissue—provides an enriched source for key synaptic proteins, including the nicotinic acetylcholine (B1216132) receptor (AChR), acetylcholinesterase (AChE), and associated scaffolding proteins.[1][5]

This technical guide provides a comprehensive overview of the evolutionary and developmental processes that shape the this compound electrocyte. We will delve into the cellular transdifferentiation, the molecular signaling pathways governing synaptogenesis, and the quantitative changes that mark its maturation. Furthermore, this guide furnishes detailed experimental protocols that have been instrumental in elucidating these mechanisms, offering a practical resource for researchers.

Cellular Origin and Developmental Morphology

The electrocytes of this compound are not a novel cell type but are the product of a transdifferentiation process from a myogenic lineage.[2][6] The development begins with myotubes, which undergo a radical transformation, losing their contractile function to specialize in electrogenesis.

2.1 The Transdifferentiation Cascade

The electrogenic phase in this compound marmorata commences when the embryo reaches approximately 40 mm in length.[7] Vertically oriented myotubes undergo a dramatic morphological shift, flattening horizontally to form the large, coin-shaped electrocytes characteristic of the mature organ.[7] This transformation involves several key cytological events:

  • Myofibril Disassembly: The process begins at the ventral pole of the myotube, where the contractile myofibrils are systematically disassembled.[7] This marks the loss of muscle function.

  • Nuclear Migration: Concurrently, the multiple nuclei within the syncytial myotube migrate towards the cell's center, arranging into a horizontal plane.[7]

  • Cell Shape Transformation: Filament bundles, similar to muscle myofilaments, appear in the ventral cytoplasm and are believed to play an active role in the cell's structural transformation.[7] The dorsal pole of the cell appears to change shape more passively.[7]

  • Satellite Cell Fusion: Throughout this development, a population of mononucleated satellite cells located near the dorsal surface of the differentiating electrocyte fuses with it, contributing to its growth.[7]

By the time the embryo reaches 55 mm in length, the transformation into a flattened electrocyte is complete, setting the stage for innervation and synaptogenesis.[7]

G cluster_0 Myogenic Phase cluster_1 Transdifferentiation (40-55 mm embryo) cluster_2 Electrogenic Phase (>55 mm embryo) Myoblast Myoblast Myotube Vertical Myotube (with Myofibrils) Myoblast->Myotube Fusion Differentiating Differentiating Electrocyteng - Myofibril disassembly - Nuclear migration - Horizontal flattening Myotube->Differentiating Initiation of Electrogenic Phase Electrocyte Mature Electrocyteng (Innervated, Apolar) Differentiating->Electrocyte Innervation and Synaptogenesis

Caption: Logical workflow of electrocyte transdifferentiation from a myogenic lineage.

Molecular Development of the Postsynaptic Membrane

The formation of the highly specialized postsynaptic membrane on the ventral surface of the electrocyte is a multi-step process involving extracellular cues, intracellular trafficking, and the coordinated assembly of a complex protein scaffold.

3.1 Pre-Patterning: AChR Clustering Before Innervation

A crucial finding in this compound development is that the initial accumulation of AChRs occurs before the arrival of motor nerve endings.[8] In embryos as small as 45 mm, AChRs are already clustered at the ventral pole of the newly formed electrocytes.[8] This indicates that the initial trigger for receptor aggregation is nerve-independent and likely originates from the extracellular environment.

Studies have shown that components of the basal lamina and extracellular matrix are responsible for this initial clustering.[9][10] An insoluble fraction from the this compound electric organ, rich in basal lamina-like structures, can induce a 3- to 20-fold increase in the number of AChR clusters on cultured chick myotubes.[9][10] This effect is due, at least in part, to the lateral migration of existing receptors in the muscle cell membrane.[9][10]

3.2 The Role of Rapsyn and Asynchronous Assembly

The 43-kD protein, now known as rapsyn, is a key cytoplasmic protein essential for anchoring AChRs at the synapse.[4][11] However, immunocytochemical studies in developing this compound electrocytes revealed that the initial, pre-neural AChR clusters do not have a corresponding accumulation of rapsyn.[8] The co-distribution of AChR and rapsyn at the ventral face of the electrocyte is only observed at a later stage (in 80-mm embryos), coinciding with innervation.[8]

This asynchronous assembly suggests a two-step model for postsynaptic development:

  • Initial Clustering: Extracellular matrix components (e.g., laminin) trigger the initial aggregation of AChRs.[8]

  • Stabilization and Anchoring: Upon innervation, signaling leads to the recruitment of rapsyn to the clusters, which then anchors the receptors to the underlying cytoskeleton, ensuring their long-term stability.[8][11]

3.3 Intracellular Trafficking and Polarized Delivery

The high density of receptors at the postsynaptic membrane is maintained by a sophisticated intracellular sorting and delivery system. Studies using this compound marmorata have identified two distinct populations of post-Golgi transport vesicles.[12] One population is enriched with AChRs, destined for the innervated ventral membrane, while the other contains Na,K-ATPase, destined for the non-innervated dorsal membrane.[12] This demonstrates that proteins are sorted intracellularly, likely within the trans-Golgi network, and transported via a polarized exocytic pathway to their correct membrane domains, a process possibly dependent on microtubules.[12]

G cluster_pre Pre-Innervation Phase cluster_post Post-Innervation / Stabilization Phase ECM Extracellular Matrix (Basal Lamina, Laminin) AChR_cluster_initial Initial AChR Cluster (Rapsyn-independent) ECM->AChR_cluster_initial Induces Aggregation AChR_diffuse Diffuse AChRs in Membrane AChR_diffuse->AChR_cluster_initial Lateral Migration AChR_cluster_stable Stable, Anchored AChR Cluster AChR_cluster_initial->AChR_cluster_stable Stabilization Nerve Motor Nerve Terminal Rapsyn Cytoplasmic Rapsyn Nerve->Rapsyn Synaptic Signal (e.g., Agrin) Rapsyn->AChR_cluster_stable Recruitment & Anchoring Cytoskeleton Subsynaptic Cytoskeleton AChR_cluster_stable->Cytoskeleton Linkage

Caption: Signaling pathway for AChR clustering and stabilization in this compound electrocytes.

Quantitative and Biochemical Development

The maturation of the electric organ is marked by quantifiable changes in its morphology, protein content, and enzymatic activity. These changes are tightly correlated with specific embryonic developmental stages, typically measured by embryo length.

4.1 Developmental Timeline

Synaptogenesis in the this compound electric organ is a highly synchronous process, with events occurring uniformly across the tissue rather than in a gradient.[13] This synchrony is thought to be modulated by influences from the target electrocytes themselves.[13]

Embryo Length (mm)Key Developmental EventsReference(s)
~40 mm Initiation of electrogenic phase; myotubes begin horizontal flattening and myofibril disassembly.[7]
45 mm Initial, nerve-independent accumulation of AChRs at the ventral pole of electrocytes is detectable.[8]
38 - 47 mm The four major molecular forms of acetylcholinesterase differentiate in a manner identical to that observed in vivo, even in aneural cultures.[14]
55 mm Cell shape transformation is complete. Intercolumnar nerves begin to invade the tissue, marking the onset of synaptogenesis.[7]
55 - 80 mm A significant switch to a higher rate of AChR and AChE accumulation occurs, which is dependent on innervation.[14]
59 - 72 mm A rapid increase in neuronotrophic activity within the electric organ is observed.[15]
80 mm Rapsyn (43-kD protein) is now co-localized with AChR clusters on the ventral, innervated face of the electrocyte.[8]
4.2 Biochemical Differentiation

Studies of aneural electric organ explants in culture have been pivotal in distinguishing between nerve-independent and nerve-dependent developmental programs.

ParameterObservation in Aneural CultureImplicationReference(s)
AChE Molecular Forms Proportions of the 17S, 13S, and 11S forms change as they do in vivo, but the 6S form remains abnormally dominant in tissue explanted before the 38 mm stage.The complex changes in AChE forms are not under direct neural control.[14]
AChR & AChE Accumulation Rate The switch to the high accumulation rate that normally occurs at 55 mm in vivo does not happen in cultures explanted before this stage.The acceleration of postsynaptic protein synthesis is triggered by an external, likely neural, factor.[14]
Neuronotrophic Activity Extracts from late-stage embryonic organs (85-105 mm) maintain electromotor neuron survival in vitro, while extracts from early stages (42-59 mm) do not.The electric organ produces factors that support the survival of its innervating neurons, and this production is developmentally regulated.[15]

Key Experimental Protocols

The following protocols are summaries of foundational methods used to study this compound electrocyte development.

5.1 Protocol: AChR Aggregation Assay on Cultured Myotubes

This assay is used to identify and characterize components from the electric organ that induce AChR clustering.

  • Preparation of Electric Organ Extract:

    • Homogenize fresh or frozen this compound electric organ tissue in a high-ionic-strength buffer (e.g., 1 M MgCl₂, 10 mM Tris-HCl pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet the insoluble fraction, which is rich in extracellular matrix components.

    • Wash the pellet repeatedly with saline and detergent solutions (e.g., Triton X-100) to remove soluble proteins and membrane components.

    • The active components can be extracted from this final insoluble pellet using high ionic strength or pH 5.5 buffers.[9]

  • Cell Culture and Assay:

    • Plate embryonic chick myotubes on collagen-coated dishes and allow them to differentiate.

    • Add dilutions of the prepared this compound extract to the myotube cultures.

    • Incubate for 12-24 hours to allow for receptor clustering.

  • Visualization and Quantification:

    • Label AChRs by incubating the cultures with α-bungarotoxin conjugated to a fluorescent marker (e.g., rhodamine or Alexa Fluor 488).

    • Fix the cells with paraformaldehyde.

    • Visualize the cultures using fluorescence microscopy and count the number of fluorescent AChR clusters per unit area. A significant increase in clusters compared to control cultures indicates activity.[9][10]

G cluster_prep Extract Preparation cluster_assay Assay Procedure cluster_analysis Analysis A1 Homogenize this compound Electric Organ A2 High-Speed Centrifugation A1->A2 A3 Wash Pellet (Saline/Detergent) A2->A3 A4 Extract Insoluble Pellet (High Salt or Low pH Buffer) A3->A4 B2 Add this compound Extract to Culture A4->B2 Active Extract B1 Culture Embryonic Chick Myotubes B1->B2 B3 Incubate (12-24h) B2->B3 C1 Label AChRs with Fluorescent α-Bungarotoxin B3->C1 C2 Fix and Visualize (Fluorescence Microscopy) C1->C2 C3 Quantify AChR Clusters C2->C3

Caption: Experimental workflow for the in vitro AChR aggregation assay.

5.2 Protocol: Aneural Culture of Embryonic Electric Organ

This method allows for the study of electrocyte differentiation in the absence of nervous input.

  • Dissection and Explantation:

    • Dissect embryos of known length (e.g., 35-50 mm for pre-innervation stages) from gravid this compound marmorata females.

    • Under sterile conditions, excise the electric organ primordia.

    • Cut the tissue into small explants (approx. 1 mm³).

  • Culture Conditions:

    • Place explants onto a suitable substrate (e.g., lens paper) resting on a stainless steel grid in a culture dish.

    • Use a rich culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal calf serum, embryo extract, and antibiotics.

    • Maintain cultures in a humidified incubator at an appropriate temperature (e.g., 18-20°C) with 5% CO₂.

  • Analysis:

    • At various time points, harvest the explants.

    • Homogenize the tissue for biochemical analysis, such as quantifying total protein, AChR levels (via α-bungarotoxin binding), and AChE activity and its molecular forms (via sucrose (B13894) gradient centrifugation).[14]

Evolutionary Context and Genetic Toolkit

The evolution of electric organs has occurred independently at least six times across different fish lineages, a striking example of convergent evolution.[16][17] Despite these independent origins, comparative genomics reveals that these lineages often repurposed the same set of ancestral genes to build their electric organs.[16][17]

The process typically involves the duplication of genes expressed in muscle, followed by neofunctionalization where one copy retains its muscle function and the other is modified for a role in the electric organ. A key gene in this process is the voltage-gated sodium channel, scn4aa, which is critical for generating the action potential in muscle.[17] In electric fish, this gene has undergone accelerated evolution, with mutations that alter the channel's inactivation kinetics, allowing for the rapid, high-voltage discharges of the electrocyte.[17][18] The development of electrocytes from muscle involves downregulating genes associated with contraction and upregulating those involved in ion transport and synaptic transmission, effectively converting a motor into a generator.[16]

Conclusion and Future Directions

The evolutionary journey of the this compound electrocyte from a simple myotube to a highly specialized electrogenic cell provides profound insights into cell differentiation, synaptogenesis, and evolutionary adaptation. The system's unique accessibility and high concentration of synaptic components have secured its status as a cornerstone model for neuromuscular research.[4] The developmental principles uncovered in this compound—such as nerve-independent pre-patterning of receptor clusters and the subsequent stabilization by innervation—are fundamental to our understanding of how synapses form throughout the vertebrate nervous system.

For drug development professionals, the this compound electric organ remains a premier source for purified synaptic proteins used in high-throughput screening and structural biology. Understanding its developmental pathways offers potential avenues for investigating congenital myasthenic syndromes and other neuromuscular disorders. Future research combining modern genomics, proteomics, and advanced imaging will continue to unlock the secrets of this remarkable biological device, further clarifying the intricate molecular choreography that builds a synapse.

References

Proteomic Blueprint of the Cholinergic Synapse: An In-depth Analysis of the Torpedo Electric Organ

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

The electric organ of the marine ray Torpedo californica represents an unparalleled biological model for studying the cholinergic synapse. Its densely packed, structurally uniform synapses, which are functionally homologous to the mammalian neuromuscular junction (NMJ), provide a uniquely enriched source for biochemical and proteomic investigation.[1][2] This technical guide offers a comprehensive overview of the proteomic landscape of the this compound electric organ, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular machinery. By integrating findings from foundational proteomic studies, this document serves as a critical resource for researchers exploring synaptic transmission, receptor function, and novel therapeutic targets.

Quantitative Proteomic Profile

Proteomic analyses of the this compound electric organ have successfully identified hundreds of proteins, providing a deep molecular inventory of this specialized tissue. An integrated genomics and proteomics approach by Mate et al. (2011) identified 435 proteins, mapping 300 of them to this compound cDNA sequences.[3] This dataset reveals a proteome that is muscle-like in origin yet highly specialized for synaptic function, characterized by the high abundance of proteins critical to cholinergic signaling.[3]

The identified proteins can be broadly categorized by their primary functions, including synaptic transmission, cytoskeletal organization, energy metabolism, and cellular signaling. The tables below summarize the most significant proteins identified across major functional classes, based on the number of unique peptides detected via mass spectrometry, which serves as a semi-quantitative measure of protein abundance.

Table 1: Core Proteins of Cholinergic Synaptic Transmission This table highlights the essential machinery for acetylcholine (B1216132) (ACh) synthesis, packaging, release, and reception, underscoring the organ's specialization.

Protein NameGene SymbolFunctionPeptide Count
Nicotinic Acetylcholine Receptor Subunit AlphaCHRNA1Binds acetylcholine, forms ion channelHigh
Nicotinic Acetylcholine Receptor Subunit BetaCHRNB1nAChR channel subunitHigh
Nicotinic Acetylcholine Receptor Subunit DeltaCHRNDnAChR channel subunitHigh
Nicotinic Acetylcholine Receptor Subunit GammaCHRNGnAChR channel subunitHigh
43 kDa Receptor-Associated Protein (Rapsyn)RAPSNClusters and anchors nAChRs at the synapseHigh
Acetylcholinesterase (AChE)ACHEHydrolyzes acetylcholine in the synaptic cleftHigh
Vesicular Acetylcholine Transporter (VAChT)SLC18A3Loads acetylcholine into synaptic vesiclesModerate
SynaptophysinSYPSynaptic vesicle membrane proteinModerate

Table 2: Key Cytoskeletal and Structural Proteins These proteins provide the structural scaffold for the synapse, anchoring receptors and organizing the postsynaptic density.

Protein NameGene SymbolFunctionPeptide Count
DystrophinDMDLinks cytoskeleton to the postsynaptic membraneHigh
Plectin-1PLEC1Intermediate filament-based cytoskeletal cross-linkerHigh
Alpha-ActininACTNActin-binding and cross-linking proteinHigh
Beta-SpectrinSPTBMembrane-associated cytoskeletal proteinHigh
DesminDESMuscle-specific intermediate filament proteinHigh
Tubulin alpha/beta chainsTUBA/TUBBMicrotubule formationModerate

Table 3: Proteins Involved in Energy Metabolism The high energetic demand of maintaining ionic gradients and neurotransmission is reflected in the abundance of metabolic enzymes.

Protein NameGene SymbolFunctionPeptide Count
ATP Synthase Subunits (alpha, beta)ATP5A1/B1Mitochondrial ATP productionHigh
Creatine Kinase M-typeCKMATP regeneration in high-demand tissuesHigh
Glyceraldehyde-3-Phosphate DehydrogenaseGAPDHGlycolysisHigh
Pyruvate KinasePKMGlycolysisHigh
Voltage-Dependent Anion Channel 1 (VDAC1)VDAC1Mitochondrial outer membrane channelModerate

(Data synthesized from the supplementary materials of Mate et al., Skeletal Muscle, 2011.)[2]

Experimental Protocols

The following section details a representative workflow for the proteomic analysis of the this compound electric organ, synthesized from methodologies reported in the primary literature.[3][4][5] This protocol covers tissue fractionation to enrich for synaptic components and subsequent preparation for mass spectrometry.

Subcellular Fractionation of Electric Organ

This protocol aims to separate the tissue into fractions enriched for soluble cytoplasmic proteins and membrane-bound proteins, including those from the postsynaptic membrane and synaptic vesicles.

  • Tissue Homogenization:

    • Excise electric organ tissue from this compound californica and immediately freeze in liquid nitrogen. Store at -80°C until use.

    • Grind the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle.

    • Suspend the tissue powder in 5 volumes of ice-cold homogenization buffer (e.g., 0.8 M Glycine, 1 mM EGTA, pH 6.6).

    • Homogenize using a Dounce or Potter-Elvehjem homogenizer with 6-8 slow passes to ensure cell lysis while preserving organelle integrity.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large cellular debris.

    • Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 45 minutes at 4°C. This pellets a crude membrane fraction (P2) containing synaptosomes, mitochondria, and large membrane fragments. The supernatant (S2) contains soluble cytosolic proteins and microsomes.

    • The S2 fraction can be further ultracentrifuged at 100,000 x g for 1 hour to separate the soluble proteome (supernatant) from the light membrane/microsomal fraction (pellet).

  • Membrane Protein Enrichment (P2 Fraction):

    • Wash the P2 pellet by resuspending it in a fresh aliquot of homogenization buffer and repeating the 17,000 x g centrifugation step to reduce contamination from soluble proteins.

    • For further purification of synaptic membranes, the washed P2 pellet can be subjected to density gradient centrifugation (e.g., using a sucrose (B13894) or Ficoll gradient).

Sample Preparation for Mass Spectrometry
  • Protein Solubilization and Quantification:

    • Resuspend the protein pellets (e.g., washed P2 fraction) or take an aliquot of the soluble fraction in a lysis buffer containing a strong detergent (e.g., 4% SDS in 100 mM Tris-HCl, pH 7.6).

    • Use sonication or vigorous vortexing to ensure complete solubilization.

    • Determine the protein concentration of each fraction using a compatible protein assay, such as the bicinchoninic acid (BCA) assay.

  • Protein Separation and In-Gel Digestion:

    • Separate proteins by one-dimensional SDS-polyacrylamide gel electrophoresis (1D-SDS-PAGE). Load approximately 50-100 µg of protein per lane on a 4-12% gradient gel.

    • Run the gel until adequate separation is achieved. Stain the gel with Coomassie Brilliant Blue.

    • Excise the entire gel lane and slice it into 15-20 horizontal bands.

    • Destain the gel slices with a solution of 50% acetonitrile (B52724) and 25 mM ammonium (B1175870) bicarbonate.

    • Reduce the proteins within the gel slices using dithiothreitol (B142953) (DTT) and subsequently alkylate them with iodoacetamide (B48618) to prevent disulfide bonds from reforming.

    • Digest the proteins overnight at 37°C with sequencing-grade trypsin.

  • Peptide Extraction and Mass Spectrometry:

    • Extract the tryptic peptides from the gel slices using a series of washes with acetonitrile and formic acid solutions.

    • Pool the extracts for each band, dry them in a vacuum centrifuge, and resuspend in a solution suitable for mass spectrometry (e.g., 0.1% formic acid).

    • Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are first separated by reverse-phase liquid chromatography and then ionized and analyzed in a mass spectrometer (e.g., an Orbitrap or LTQ instrument).

    • Acquire data in a data-dependent mode, where the most abundant peptide ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein database. For this compound, this involves a custom database constructed from sequenced cDNA libraries combined with homology searches against other vertebrate databases.[3]

    • Use search algorithms like SEQUEST or Mascot to identify peptides and infer the corresponding proteins.

    • Validate protein identifications using stringent criteria (e.g., requiring at least two unique peptides per protein).

Visualizing Molecular Systems

To clarify the complex relationships within the this compound electric organ proteome, the following diagrams were generated using Graphviz. They illustrate the experimental workflow and the core signaling architecture of the cholinergic synapse.

G cluster_0 Tissue Processing cluster_1 Subcellular Fractionation cluster_2 Proteomic Analysis TISSUE This compound Electric Organ (Frozen) HOMOG Homogenization (0.8M Glycine Buffer) TISSUE->HOMOG CENT1 Low-Speed Centrifugation (1,000 x g) HOMOG->CENT1 S1 Supernatant 1 CENT1->S1 Supernatant CENT2 High-Speed Centrifugation (17,000 x g) S2 Supernatant 2 CENT2->S2 Supernatant P2 Crude Membrane Pellet (P2) CENT2->P2 Pellet ULTRA Ultracentrifugation (100,000 x g) SOL Soluble Cytosolic Proteins ULTRA->SOL Supernatant S1->CENT2 S2->ULTRA SDS 1D SDS-PAGE P2->SDS SOL->SDS DIGEST In-Gel Tryptic Digestion SDS->DIGEST LCMS LC-MS/MS Analysis DIGEST->LCMS DATA Data Analysis (Database Search) LCMS->DATA

Caption: Experimental workflow for proteomic analysis of this compound electric organ.

G cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm nAChR α α β γ δ Nicotinic Acetylcholine Receptor (nAChR) Rapsyn Rapsyn (43kD) nAChR:f3->Rapsyn Binds & Anchors Dystrophin Dystrophin Rapsyn->Dystrophin Associates Actin Actin Cytoskeleton Rapsyn->Actin Stabilizes Dystrophin->Actin Links to ACh ACh ACh->nAChR:f0 Binds ACh->nAChR:f1 Binds

Caption: Core nAChR signaling complex at the this compound postsynaptic membrane.

Conclusion

The proteomic analysis of the this compound electric organ has provided an invaluable molecular parts list for the cholinergic synapse. The data confirm the organ as a repository of NMJ-associated proteins and highlight its muscle-like heritage, while also revealing novel proteins that may play roles in synaptic function and organization.[1][3] The detailed methodologies and quantitative data presented in this guide offer a foundational resource for researchers aiming to dissect the intricate protein networks that govern neuromuscular transmission. Future studies, potentially employing more advanced quantitative techniques like SWATH-MS or proximity-labeling, can build upon this foundation to explore the dynamic nature of these protein interactions in response to synaptic activity and pharmacological modulation, paving the way for new discoveries in neurobiology and drug development.

References

Key differences between Torpedo and other electric fish models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Torpedo Electric Fish Model: Core Distinctions for Neurobiological and Pharmacological Research

Introduction

Electric fish have long served as invaluable models in neurobiology, providing unique systems to study synaptic transmission, ion channel physiology, and membrane biochemistry. Among these, the marine electric ray of the genus this compound stands out as a cornerstone model, particularly for research into cholinergic neurotransmission. Its electric organ, a tissue evolutionarily derived from muscle, is a biological marvel of specialization. It functions as a massive, synchronized array of cholinergic synapses, producing powerful electric discharges for defense and predation.[1][2][3] This specialization has made the this compound electric organ an exceptionally rich source for isolating and characterizing components of the synapse, most notably the nicotinic acetylcholine (B1216132) receptor (nAChR).[2]

This guide provides a detailed comparison of the this compound model with other key electric fish, such as the strongly electric eel (Electrophorus electricus) and various weakly electric species. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding of this powerful research tool.

Section 1: Key Differences Between Electric Fish Models

The selection of an electric fish model depends critically on the research question. Key differences lie in the properties of their electric organ discharge (EOD), the anatomy of their electric organs, and the molecular composition of their electrocytes—the specialized cells that generate the electric field.

Electrophysiological Properties: The Electric Organ Discharge (EOD)

The most fundamental distinction among electric fish is the nature of their EOD. Strongly electric fish like this compound and Electrophorus produce high-power discharges to stun prey, while weakly electric fish generate low-voltage signals for electrolocation and communication.[4][5]

The primary difference between the EOD of this compound and Electrophorus is an adaptation to their respective environments. Saltwater is a low-resistance medium, while freshwater has high resistance.[4][6]

  • This compound (Marine): To maximize power (P = I²R) in low-resistance saltwater, the this compound electric organ is structured to generate a massive current (amperage) at a relatively low voltage.[1][4] Its electrocytes are arranged in many short, parallel columns.[1][4]

  • Electrophorus (Freshwater): To overcome the high resistance of freshwater, the electric eel generates an extremely high voltage with a lower current. This is achieved by arranging thousands of electrocytes in long series stacks.[1][4]

  • Weakly Electric Fish (Freshwater): These fish produce complex, low-voltage EODs, either as continuous waves or discrete pulses.[7][8] The EOD waveform is precisely shaped by the activity of various ion channels in the electrocyte membrane and is used for sophisticated sensory and social behaviors.[8]

Table 1: Comparative EOD Characteristics

Feature This compound (sp.) Electrophorus electricus Weakly Electric Fish (typical)
Primary Use Predation, Defense Predation, Defense, Navigation Electrolocation, Communication
Discharge Type Strong, Pulsed Strong (Pulsed) & Weak (Pulsed) Weak, Wave-type or Pulse-type
Voltage (in air) ~50 V Up to 600 V < 1 V
Current High (>1 Ampere) Low Very Low
Power Output High (>1 kW peak)[4] High Low

| Environment | Marine (Low Resistance) | Freshwater (High Resistance) | Freshwater (High Resistance) |

Anatomic and Morphological Differences

The structure of the electric organ and its constituent electrocytes reflects their functional divergence.

  • This compound: Possesses two large, kidney-shaped electric organs located on either side of its head, derived from branchial muscles.[1][3] The electrocytes are large, flattened, disc-like cells (electroplaques) stacked in hundreds of vertical hexagonal columns.[1] Crucially for research, only the ventral side of each electrocyte is innervated, creating a clear separation between the postsynaptic membrane and the non-innervated, low-resistance dorsal membrane.[2] This anatomical simplicity is highly advantageous for biochemical preparations.

  • Electrophorus: Has three pairs of electric organs that run along most of its body length: the Main organ and Hunter's organ for high-voltage discharges, and the Sachs' organ for low-voltage EODs.[1] The electrocytes are ribbon-shaped and more numerous than in this compound.[1]

  • Weakly Electric Fish: The electric organs are typically smaller and located in the tail region.[8] The electrocytes can have varied and complex morphologies, including stalk-like structures, which contribute to the complexity of their EOD waveforms.[4]

Table 2: Anatomical and Electrocytes Comparison

Feature This compound Electrophorus electricus Weakly Electric Fish
Organ Location Head/Pectoral Fins Majority of body length Typically in the tail
Organ Origin Modified Branchial Muscle[3] Modified Hypaxial Muscle Myogenic (most) or Neurogenic (Apteronotus)
Electrocyte Shape Large, flat, hexagonal discs Large, ribbon-shaped cells[1] Variable (e.g., cylindrical, disc-shaped)
Innervation Ventral surface only Posterior surface only Often on a stalk or posterior face

| Cellular Arrangement | ~500-1000 parallel columns[4] | ~70 columns, thousands of cells in series | Varies by species |

Biochemical and Molecular Composition

The most significant biochemical difference, and the reason for this compound's prominence in research, is the unparalleled density of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of its electrocytes.

  • This compound: The innervated membrane is essentially a quasi-crystalline array of nAChRs, with densities reaching up to 16,000 receptors per square micrometer.[3] The nAChRs constitute ~40% of the total protein in these membrane preparations.[3] The tissue is also extremely rich in acetylcholinesterase (AChE) and the receptor-associated protein of the synapse (rapsyn, or the 43-kDa protein), which is crucial for clustering nAChRs at the synapse.[2] The nAChR has an α₂βγδ subunit structure.[1]

  • Electrophorus: The electric organ is also a rich source of nAChRs and has been used for their isolation.[9][10][11] Studies have shown that its nAChR shares the same fundamental α₂βγδ subunit structure as the this compound receptor.[10] The tissue was also famously used for the first sequencing of the voltage-gated sodium channel.[1]

  • Weakly Electric Fish: The electrocyte membranes are characterized by a diverse array of voltage-gated sodium and potassium channels.[8] The differential expression and kinetics of these channels are responsible for shaping the species-specific EOD waveforms.[8] While they possess nAChRs, their density does not approach that seen in the strongly electric species.

Table 3: Biochemical and Molecular Comparison

Feature This compound Electrophorus electricus Weakly Electric Fish
nAChR Density Extremely High (~16,000/µm²)[3] High Moderate
AChE Activity Extremely High[12][13] High[9] Moderate
Key Research Proteins nAChR, Rapsyn (43-kDa protein), AChE[2] nAChR, Voltage-gated Na⁺ channels[1] Voltage-gated Na⁺ and K⁺ channels[8]

| nAChR Subunits | α₂βγδ[1] | α₂βγδ[10] | α₂βγδ (muscle-derived) |

Section 2: Experimental Protocols

The unique properties of the this compound electric organ allow for straightforward and high-yield preparations of synaptic components.

Preparation of nAChR-Rich Membrane Vesicles from this compound

This protocol describes a standard method for preparing membrane vesicles (microsacs) highly enriched in nAChRs, suitable for binding and ion flux assays.

  • Tissue Dissection and Homogenization:

    • Dissect the electric organs from a fresh or freshly frozen this compound specimen on ice.

    • Mince the tissue and weigh it.

    • Homogenize the tissue in 3 volumes of a cold buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.4, containing protease inhibitors) using a blender (e.g., Waring) for 2-3 minutes at high speed.

  • Filtration and Centrifugation:

    • Filter the homogenate through several layers of cheesecloth to remove connective tissue.

    • Centrifuge the filtrate at low speed (e.g., 5,000 x g for 15 minutes) to pellet large debris.

    • Carefully collect the supernatant and centrifuge it at high speed (e.g., 100,000 x g for 1 hour) to pellet the membrane fragments.

  • Washing and Resuspension:

    • Discard the supernatant. Resuspend the membrane pellet in a high-salt buffer (e.g., 1 M NaCl in the phosphate buffer) to remove peripherally associated proteins.

    • Repeat the high-speed centrifugation.

    • Resuspend the final pellet in the desired experimental buffer. The resulting vesicles will be highly enriched in nAChRs.[14]

  • Characterization:

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Confirm nAChR enrichment via SDS-PAGE, which should show prominent bands for the nAChR subunits and the 43-kDa rapsyn protein, and through α-bungarotoxin binding assays.[15]

nAChR-Mediated Ion Flux Assay

This assay measures the function of nAChRs in the prepared vesicles by quantifying the influx or efflux of a tracer cation upon agonist stimulation.[16][17]

  • Vesicle Loading:

    • Prepare vesicles as described above in a buffer containing a tracer ion (e.g., ⁸⁶Rb⁺ or ²²Na⁺).

    • Incubate the vesicles with the tracer to allow it to equilibrate across the membrane.

    • Remove external tracer by passing the vesicle suspension through a desalting column (e.g., Sephadex G-50) pre-equilibrated with a tracer-free buffer.

  • Initiating and Terminating Flux:

    • Divide the loaded vesicle suspension into aliquots.

    • To initiate ion efflux, rapidly mix the vesicle suspension with a solution containing a cholinergic agonist (e.g., acetylcholine or carbamylcholine). For control experiments, use buffer alone or an agonist plus an antagonist (e.g., d-tubocurarine).

    • Terminate the reaction at various time points (from milliseconds to minutes) by adding a large volume of ice-cold "stop" buffer, which may contain an antagonist.

  • Quantification:

    • Immediately after stopping the reaction, collect the vesicles by rapid filtration through a filter that retains the vesicles (e.g., glass fiber filters).

    • Wash the filter quickly with more stop buffer to remove any remaining external tracer.

    • Quantify the amount of tracer remaining in the vesicles on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of tracer remaining in the vesicles against time.

    • Calculate the initial rate of ion flux from the slope of the curve. This rate is dependent on the concentration of the agonist and can be used to determine dose-response relationships and the effects of inhibitors.[16][17]

Section 3: Visualizations of Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of the complex processes involved in this compound electrocyte function and its study.

Signaling Pathway at the this compound Electrocyte Synapse

CholinergicSynapse cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Electrocyte) AP Action Potential Arrives Ca_channel Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Vesicle_fusion Vesicle Fusion & ACh Release ACh_diffuse ACh Diffusion AChE Acetylcholinesterase (AChE) ACh_hydrolysis ACh Hydrolysis (Choline + Acetate) Choline_reuptake Choline Reuptake nAChR Nicotinic ACh Receptor (nAChR Channel) Channel_open Channel Opening Ion_influx Na⁺/K⁺ Influx PSP Postsynaptic Potential (Electric Discharge)

Caption: Cholinergic signaling cascade at the this compound electrocyte synapse.

Experimental Workflow: nAChR-Rich Vesicle Preparation

// Nodes start [label="Dissect this compound\nElectric Organ", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; homogenize [label="Homogenize in\nLow-Salt Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="Filter through\nCheesecloth", fillcolor="#4285F4", fontcolor="#FFFFFF"]; low_spin [label="Low-Speed Centrifugation\n(5,000 x g)", fillcolor="#FBBC05", fontcolor="#202124"]; pellet1 [label="Discard Pellet\n(Debris)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; high_spin1 [label="High-Speed Centrifugation\n(100,000 x g)", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant1 [label="Collect Supernatant", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; pellet2 [label="Collect Pellet\n(Crude Membranes)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; resuspend [label="Resuspend in\nHigh-Salt Buffer (1M NaCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; high_spin2 [label="High-Speed Centrifugation\n(100,000 x g)", fillcolor="#FBBC05", fontcolor="#202124"]; pellet3 [label="Collect Final Pellet", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; final_product [label="nAChR-Rich\nMembrane Vesicles", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> homogenize; homogenize -> filter; filter -> low_spin; low_spin -> pellet1 [style=dashed]; low_spin -> supernatant1; supernatant1 -> high_spin1; high_spin1 -> pellet2; pellet2 -> resuspend; resuspend -> high_spin2; high_spin2 -> pellet3; pellet3 -> final_product; }

Caption: Workflow for preparing nAChR-rich membranes from this compound.

Logical Relationship: Key Distinctions of Electric Fish Models

// Main Node main [label="Electric Fish Models", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];

// Categories this compound [label="this compound\n(Marine, Strong EOD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eel [label="Electrophorus\n(Freshwater, Strong EOD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; weak [label="Weakly Electric Fish\n(Freshwater, Weak EOD)", fillcolor="#FBBC05", fontcolor="#202124"];

// Attributes torpedo_attr [label="High Current / Low Voltage\nParallel Electrocyte Stacks\nExtreme nAChR Density\nModel for nAChR Biochemistry", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; eel_attr [label="Low Current / High Voltage\nSeries Electrocyte Stacks\nModel for Na⁺ Channels", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; weak_attr [label="Complex EOD Waveforms\nModel for Sensory Processing &\nIon Channel Diversity", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections main -> this compound; main -> eel; main -> weak; this compound -> torpedo_attr [style=dashed]; eel -> eel_attr [style=dashed]; weak -> weak_attr [style=dashed]; }

Caption: Core differences between major electric fish research models.

Conclusion

The this compound electric ray remains an unparalleled model system for the study of the nicotinic acetylcholine receptor and the fundamental principles of cholinergic neurotransmission. Its key distinction—an electric organ with an extraordinary density of nAChRs arranged in a simple, accessible anatomical structure—provides researchers with a biological preparation of unmatched richness and purity.[2][3] While other models like the electric eel are better suited for studying high-voltage generation and certain ion channels, and weakly electric fish provide deep insights into sensory neurobiology, this compound is the definitive model for ligand-gated ion channel biochemistry, pharmacology, and structural biology. Understanding these core differences allows researchers to select the most appropriate and powerful system to address their specific scientific questions.

References

The Core Functions of Agrin and Rapsyn at the Torpedo Neuromuscular Junction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation and maintenance of the neuromuscular junction (NMJ) is a paramount process for vertebrate life, enabling motor neuron communication with muscle fibers. The precise apposition of the presynaptic nerve terminal and the postsynaptic muscle membrane, characterized by a high concentration of acetylcholine (B1216132) receptors (AChRs), is orchestrated by a complex interplay of signaling molecules. Among these, the proteoglycan agrin and the scaffolding protein rapsyn are central players. The electric organ of the Torpedo species, with its exceptionally high density of cholinergic synapses, has served as an invaluable model system for elucidating the molecular mechanisms underpinning NMJ formation and function.[1][2][3] This technical guide provides a comprehensive overview of the core functions of agrin and rapsyn at the this compound neuromuscular junction, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Functions and Signaling Pathways

The Agrin Signaling Cascade: Initiating Postsynaptic Specialization

Agrin, a large heparan sulfate (B86663) proteoglycan released from the motor nerve terminal, is the primary trigger for the clustering of AChRs on the muscle cell surface.[4][5][6][7] The neurally derived isoform of agrin is thousands of times more potent at inducing AChR clustering than muscle-derived agrin.[7] This signaling cascade is initiated by the binding of agrin to the low-density lipoprotein receptor-related protein 4 (Lrp4), which acts as the agrin receptor on the myotube surface.[8][9] The formation of the agrin-Lrp4 complex then recruits and activates the muscle-specific kinase (MuSK), a receptor tyrosine kinase.[6][8][9][10][11]

The activation of MuSK is a critical event, leading to its autophosphorylation on multiple tyrosine residues.[10][12][13][14] One key phosphorylation site is tyrosine 553 in the juxtamembrane region, which is essential for downstream signaling.[10][15] Phosphorylated MuSK serves as a scaffold for the recruitment and activation of various downstream signaling molecules, including the docking protein Dok-7. Dok-7 is crucial for the full activation of MuSK and subsequent AChR clustering.[13][16][17] This signaling cascade ultimately converges on the cytoskeleton, leading to the redistribution and aggregation of AChRs.

Agrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Muscle Membrane cluster_intracellular Intracellular Space Agrin Agrin Lrp4 Lrp4 Agrin->Lrp4 Binds MuSK MuSK Lrp4->MuSK Activates MuSK->MuSK Dok7 Dok-7 MuSK->Dok7 Recruits & Activates Rapsyn Rapsyn MuSK->Rapsyn Phosphorylates & Recruits Dok7->MuSK Enhances Activation AChR_unclustered Diffuse AChRs Rapsyn->AChR_unclustered Binds & Clusters AChR_cluster AChR Cluster Rapsyn->AChR_cluster Stabilizes AChR_unclustered->AChR_cluster Aggregation Cytoskeleton Cytoskeleton AChR_cluster->Cytoskeleton Anchors

Figure 1: Agrin signaling pathway at the neuromuscular junction.
Rapsyn: The Molecular Scaffold for AChR Clustering

Rapsyn, a 43-kDa peripheral membrane protein, is indispensable for the clustering of AChRs at the postsynaptic membrane.[18][19][20][21] In the absence of rapsyn, AChRs remain diffusely distributed across the muscle surface, even in the presence of agrin.[4] Rapsyn functions as a crucial linker molecule, directly interacting with AChRs and connecting them to the underlying cytoskeleton.[19][21]

Rapsyn possesses several key domains that mediate its function, including an N-terminal myristoylation site for membrane association, tetratricopeptide repeats (TPRs) and a coiled-coil domain involved in self-association and interaction with AChRs, and a C-terminal RING-H2 domain with potential E3 ubiquitin ligase activity.[21] Rapsyn molecules can self-associate to form a scaffold, which is thought to trap and immobilize diffusing AChRs.[9][18] The stoichiometry of rapsyn to AChR within a cluster is approximately 1:1, indicating a direct and stable interaction.[4] Agrin signaling is believed to regulate the interaction between rapsyn and AChRs, promoting the stabilization of the receptor clusters.[22]

Rapsyn_Function cluster_membrane Muscle Membrane cluster_cytoplasm Cytoplasm AChR_diffuse1 AChR AChR_cluster AChR Cluster AChR_diffuse1->AChR_cluster Trapping & Clustering AChR_diffuse2 AChR AChR_diffuse2->AChR_cluster Trapping & Clustering AChR_diffuse3 AChR AChR_diffuse3->AChR_cluster Trapping & Clustering Rapsyn_pool Rapsyn Pool Rapsyn1 Rapsyn Rapsyn2 Rapsyn Rapsyn3 Rapsyn Rapsyn1->Rapsyn2 Self-association Rapsyn_scaffold Rapsyn Scaffold Rapsyn2->Rapsyn3 Self-association Rapsyn_scaffold->AChR_diffuse1 Binds Rapsyn_scaffold->AChR_diffuse2 Binds Rapsyn_scaffold->AChR_diffuse3 Binds

Figure 2: Rapsyn-mediated AChR clustering.

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of agrin and rapsyn at the neuromuscular junction, with a focus on findings from the this compound model system where applicable.

Parameter Value Organism/System Reference
Agrin-Lrp4 Binding Affinity (Kd) ~0.5 nMMurine[8]
AChR Density in Clusters ~16,000 molecules/µm²This compound[5]
AChR Density (extrasynaptic) <10 molecules/µm²Various[23]
Rapsyn:AChR Stoichiometry 1:1Vertebrate NMJ[4]
Agrin Concentration for MuSK Phosphorylation Picomolar rangeCultured myotubes[12]
AChR Cluster Induction by Agrin 3- to 20-fold increaseChick myotubes[24]

Table 1: Key Quantitative Parameters of Agrin and Rapsyn Function.

Protein Phosphorylation Event Functional Consequence Reference
MuSK Autophosphorylation on Tyrosine 553Essential for downstream signaling and AChR clustering[10][15]
AChR β-subunit Agrin-induced tyrosine phosphorylationMay regulate rapsyn binding and cluster stability[14]
Rapsyn MuSK-mediated tyrosine phosphorylationPromotes rapsyn self-association and E3 ligase activity[19][25]

Table 2: Key Phosphorylation Events in Agrin-Rapsyn Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of agrin and rapsyn.

Protocol 1: Agrin-Induced AChR Clustering Assay in C2C12 Myotubes

This protocol describes a standard method to assess the ability of agrin to induce the clustering of AChRs in a cultured muscle cell line.

Materials:

  • C2C12 myoblasts (ATCC)

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin

  • Recombinant neural agrin

  • Alexa Fluor 594-conjugated α-bungarotoxin (α-BTX)

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Glass coverslips coated with Matrigel or laminin

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in 5% CO₂.

    • For differentiation, seed myoblasts onto coated coverslips at a high density.

    • Once confluent, switch the medium to DMEM supplemented with 2% HS and 1% Penicillin-Streptomycin to induce myotube formation. Differentiate for 4-5 days.

  • Agrin Treatment:

    • Prepare a working solution of recombinant neural agrin in differentiation medium at the desired concentration (e.g., 1-10 nM).

    • Remove the old medium from the myotube cultures and add the agrin-containing medium.

    • Incubate for the desired time, typically 4-16 hours, at 37°C.

  • AChR Staining and Fixation:

    • Following agrin treatment, add Alexa Fluor 594-conjugated α-BTX to the medium at a final concentration of 5-10 nM.

    • Incubate for 1 hour at 37°C to label surface AChRs.

    • Wash the cells three times with warm PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging and Quantification:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Visualize the AChR clusters using a fluorescence microscope.

    • Quantify the number, size, and intensity of AChR clusters per myotube using image analysis software.

AChR_Clustering_Workflow start Start culture Culture & Differentiate C2C12 Myoblasts start->culture agrin_treatment Treat with Recombinant Agrin culture->agrin_treatment stain Stain with Fluorescent α-Bungarotoxin agrin_treatment->stain fix Fix Cells stain->fix image Image with Fluorescence Microscope fix->image quantify Quantify AChR Clusters image->quantify end End quantify->end

Figure 3: Experimental workflow for AChR clustering assay.
Protocol 2: Co-Immunoprecipitation of Rapsyn and AChR

This protocol details a method to investigate the physical interaction between rapsyn and AChRs in muscle cells.

Materials:

  • Cultured myotubes (e.g., C2C12)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-rapsyn antibody

  • Protein A/G magnetic beads

  • Biotinylated α-bungarotoxin (α-BTX)

  • Streptavidin magnetic beads

  • SDS-PAGE gels and Western blotting reagents

  • Anti-AChR subunit antibody (e.g., anti-AChR α-subunit)

Procedure:

  • Cell Lysis:

    • Wash cultured myotubes with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation (IP):

    • Option A (IP of Rapsyn):

      • Incubate the clarified lysate with an anti-rapsyn antibody for 2-4 hours at 4°C with gentle rotation.

      • Add Protein A/G magnetic beads and incubate for another 1 hour.

    • Option B (Pull-down of AChR):

      • Incubate the clarified lysate with biotinylated α-BTX for 2 hours at 4°C.

      • Add streptavidin magnetic beads and incubate for 1 hour.

  • Washing:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with lysis buffer.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Perform Western blotting using an anti-AChR subunit antibody (for Option A) or an anti-rapsyn antibody (for Option B) to detect the co-immunoprecipitated protein.

Conclusion

The intricate molecular choreography orchestrated by agrin and rapsyn at the this compound neuromuscular junction provides a fundamental framework for understanding the principles of synaptogenesis. Agrin, through its interaction with Lrp4 and subsequent activation of the MuSK signaling cascade, initiates the complex process of postsynaptic differentiation. Rapsyn, acting as the central scaffolding protein, is essential for the precise clustering and stabilization of acetylcholine receptors, ensuring the fidelity of neuromuscular transmission. The quantitative data and experimental protocols presented in this guide offer a robust toolkit for researchers and drug development professionals aiming to further unravel the complexities of NMJ formation and to devise therapeutic strategies for neuromuscular disorders. The continued investigation of this model system promises to yield further critical insights into the molecular basis of synaptic function.

References

An In-depth Technical Guide to the Initial Studies of Synaptic Vesicle Recycling in Torpedo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies of synaptic vesicle recycling, with a particular focus on the pivotal research conducted using the electric organ of the Torpedo species. This model system, with its abundance of cholinergic synapses, provided an unparalleled opportunity to biochemically and morphologically characterize the life cycle of a synaptic vesicle. This document outlines the core quantitative data, detailed experimental protocols, and the logical framework of the key experiments that have shaped our understanding of neurotransmission.

Data Presentation

The following tables summarize the key quantitative findings from seminal studies on this compound synaptic vesicle populations before and after stimulation-induced acetylcholine (B1216132) release.

Table 1: Morphometric Analysis of Synaptic Vesicle Populations in this compound Electric Organ

Vesicle PopulationMean Diameter (nm)Proportion of Total VesiclesExperimental ConditionReference
Reserve Vesicles (VP1)90~60%Resting State[1]
Small Dense Vesicles (VP2)68Becomes prominent after stimulationAfter 1800 pulses at 0.1 Hz[1]
Unstimulated Vesicles300 - 1200 Å (30 - 120 nm)Continuous rangeResting State

Table 2: Biochemical Characterization of this compound Synaptic Vesicles

ParameterValueVesicle PopulationReference
Acetylcholine Content6.9 µmol/mg of proteinPurified Vesicles (Resting)[2]
ATP Content1.0 µmol/mg of proteinPurified Vesicles (Resting)[2]
Lipid/Protein Ratio (w/w)3.5Purified Vesicles (Resting)[2]
Acetylcholine Uptake (High-affinity KT)~0.3 mMPurified Vesicle Ghosts[3]
Acetylcholine Uptake (Low-affinity KT)~10 mMPurified Vesicle Ghosts[3]
Buoyant Density (in isosmotic sucrose)1.051 g/mlReserve Vesicles (VP1)[4]
Buoyant Density (in isosmotic sucrose)1.069 g/mlActive Vesicles (VP2)[4]

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in elucidating the synaptic vesicle recycling pathway in this compound.

Electrical Stimulation of this compound Electric Organ

This protocol was designed to induce the depletion of synaptic vesicles and trigger the recycling process.

Objective: To stimulate the cholinergic nerve terminals in the this compound electric organ to elicit massive acetylcholine release and initiate synaptic vesicle recycling.

Materials:

  • Live this compound marmorata

  • Perfusion medium (physiologic saline for marine species)

  • Stimulating electrodes

  • Pulse generator

Procedure:

  • Anesthetize the this compound and dissect out the electric organs.

  • Place the tissue in a perfusion chamber and continuously supply with oxygenated physiologic saline.

  • Position stimulating electrodes on the nerve bundles innervating the electric organ.

  • Deliver a train of electrical pulses. A typical stimulation paradigm is 1800 pulses at a frequency of 0.1 Hz.[1]

  • Following stimulation, the tissue is either immediately processed for vesicle isolation or allowed a recovery period in fresh saline to study the reformation of vesicles.

Isolation of Synaptic Vesicles by Sucrose (B13894) Density Gradient Centrifugation

This technique separates different populations of synaptic vesicles based on their buoyant density.

Objective: To isolate and purify synaptic vesicles from the electric organ tissue.

Materials:

  • This compound electric organ tissue (stimulated or resting)

  • Homogenization buffer (e.g., 0.4 M NaCl, 20 mM Tris-HCl, pH 7.4)

  • Sucrose solutions of varying concentrations (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M, 1.2 M)

  • Ultracentrifuge with a swinging bucket or zonal rotor

Procedure:

  • Mince the electric organ tissue and homogenize in ice-cold homogenization buffer.

  • Perform a series of differential centrifugations to obtain a crude synaptosome fraction.

  • Lyse the synaptosomes by hypo-osmotic shock to release synaptic vesicles.

  • Layer the vesicle-containing supernatant onto a discontinuous or continuous sucrose density gradient.

  • Centrifuge at high speed (e.g., 100,000 x g) for several hours.

  • Collect the fractions and analyze for protein content, acetylcholine concentration, and radioactivity (if a tracer was used).

  • The fractions corresponding to synaptic vesicles are identified by their biochemical markers.[2]

Morphological Analysis by Electron Microscopy

Electron microscopy provides direct visualization of synaptic vesicles and their dynamics.

Objective: To examine the ultrastructure of the synapse and the morphology of synaptic vesicle populations.

Materials:

  • This compound electric organ tissue

  • Primary fixative (e.g., 2% osmium tetroxide in 0.25 M sodium chloride and 0.33 M urea, or 10% formalin followed by postfixation in osmium tetroxide)

  • Dehydration series (e.g., graded acetone (B3395972) or ethanol (B145695) solutions)

  • Embedding medium (e.g., Araldite)

  • Uranyl acetate (B1210297) and lead citrate (B86180) for staining

  • Transmission electron microscope

Procedure:

  • Fix small blocks of the electric organ tissue in the primary fixative for 3 hours.

  • Dehydrate the tissue through a graded series of acetone or ethanol.

  • Infiltrate the tissue with and embed in Araldite resin.

  • Cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

  • Examine the sections using a transmission electron microscope to visualize the nerve terminals and synaptic vesicle populations.

  • For morphometric analysis, measure the diameter of a large number of vesicles from electron micrographs.[1]

Biochemical Assay for Acetylcholine

This assay quantifies the amount of neurotransmitter within the isolated synaptic vesicles.

Objective: To determine the acetylcholine content of synaptic vesicle fractions.

Materials:

  • Isolated synaptic vesicle fractions

  • Perchloric acid

  • Acetylcholine standards

  • Assay system (e.g., leech dorsal muscle bioassay, or a more modern colorimetric or fluorometric kit)

Procedure (based on a colorimetric assay principle):

  • Lyse the synaptic vesicles to release their acetylcholine content.

  • Precipitate proteins with perchloric acid and neutralize the supernatant.

  • In a multi-well plate, add the sample and acetylcholine standards.

  • Add a reaction mixture containing acetylcholinesterase (to hydrolyze acetylcholine to choline), choline (B1196258) oxidase (to oxidize choline, producing hydrogen peroxide), and a probe that reacts with hydrogen peroxide in the presence of horseradish peroxidase to generate a colored product.

  • Incubate for a set time at a specific temperature.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the acetylcholine concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

The following diagrams illustrate the key conceptual frameworks of synaptic vesicle recycling as elucidated by the initial studies in this compound and other model systems.

Synaptic_Vesicle_Recycling_Pathway ReservePool Reserve Pool (VP1, ~90nm) ReadilyReleasablePool Readily Releasable Pool ReservePool->ReadilyReleasablePool Exocytosis Exocytosis ReadilyReleasablePool->Exocytosis PlasmaMembrane Plasma Membrane Exocytosis->PlasmaMembrane Vesicle Fusion Endocytosis Endocytosis (Clathrin-mediated) PlasmaMembrane->Endocytosis RecycledVesicles Newly Formed Vesicles (VP2, ~68nm) Endocytosis->RecycledVesicles Refilling ACh Refilling RecycledVesicles->Refilling Refilling->ReservePool Experimental_Workflow_this compound Start This compound Electric Organ Stimulation Electrical Stimulation (e.g., 1800 pulses @ 0.1 Hz) Start->Stimulation Homogenization Homogenization & Differential Centrifugation Stimulation->Homogenization SucroseGradient Sucrose Density Gradient Ultracentrifugation Homogenization->SucroseGradient VesicleFractions Isolation of Vesicle Fractions (VP1 and VP2) SucroseGradient->VesicleFractions BiochemicalAnalysis Biochemical Analysis (ACh Assay, Protein Assay) VesicleFractions->BiochemicalAnalysis EMAnalysis Morphological Analysis (Electron Microscopy) VesicleFractions->EMAnalysis Results1 Quantitative Data on ACh Content BiochemicalAnalysis->Results1 Results2 Quantitative Data on Vesicle Size & Population EMAnalysis->Results2

References

Unraveling the Genetic Blueprint of a Biological Marvel: A Technical Guide to the Transcriptomic Profiling of Developing Torpedo Electric Organs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Transcriptomic Landscape of Torpedo Electric Organ Development, Offering a Comprehensive Resource for Researchers in Neuroscience, Developmental Biology, and Drug Discovery.

This technical guide provides an in-depth exploration of the transcriptomic changes that orchestrate the development of the electric organ in this compound, a fascinating model system for studying synaptogenesis, cell fate specification, and the evolution of novel biological structures. By summarizing key quantitative data, detailing experimental methodologies, and visualizing critical signaling pathways, this document serves as a vital resource for scientists seeking to understand and leverage the unique biology of this electrogenic tissue.

Quantitative Transcriptomic Data Summary

Table 1: Illustrative Differentially Expressed Genes in Developing this compound Electric Organ vs. Skeletal Muscle

Gene SymbolGene NameLog2 Fold Change (EO/SM)p-valuePrimary Function
CHRNA1Cholinergic Receptor Nicotinic Alpha 1 Subunit5.8< 0.001Acetylcholine (B1216132) Receptor
CHRNB1Cholinergic Receptor Nicotinic Beta 1 Subunit5.5< 0.001Acetylcholine Receptor
CHRNDCholinergic Receptor Nicotinic Delta Subunit6.1< 0.001Acetylcholine Receptor
ACHEAcetylcholinesterase4.9< 0.001Acetylcholine Degradation
RAPSNRapsyn4.5< 0.001AChR Clustering
SCN4ASodium Voltage-Gated Channel Alpha Subunit 43.2< 0.01Action Potential Generation
IGF2Insulin-like Growth Factor 22.5< 0.05Growth and Development
MYH2Myosin Heavy Chain 2-4.8< 0.001Muscle Contraction
ACTA1Actin Alpha 1, Skeletal Muscle-5.2< 0.001Muscle Contraction
TNNT3Troponin T3, Fast Skeletal Type-4.5< 0.001Muscle Contraction

Table 2: Illustrative Gene Ontology (GO) Enrichment Analysis of Upregulated Genes in Developing Electric Organ

GO TermDescriptionp-valueGenes
GO:0007271Synaptic Transmission< 0.001CHRNA1, CHRNB1, CHRND, ACHE, SCN4A
GO:0045211Postsynaptic Membrane< 0.001CHRNA1, CHRNB1, CHRND, RAPSN
GO:0005891Acetylcholine Receptor Complex< 0.001CHRNA1, CHRNB1, CHRND
GO:0008066Axon Guidance< 0.01SEMA3A, NRP1
GO:0048661Positive Regulation of Cell Size< 0.05IGF2, PIK3R1

Experimental Protocols

The following sections detail the typical methodologies employed in the transcriptomic profiling of developing this compound electric organs.

Tissue Collection and RNA Extraction
  • Tissue Dissection: Embryonic stages of this compound are staged according to their developmental morphology. Electric organs and skeletal muscle tissue are carefully dissected from embryos of various developmental stages.

  • RNA Preservation: Tissues are immediately flash-frozen in liquid nitrogen or submerged in an RNA stabilization reagent (e.g., RNAlater) to preserve RNA integrity.

  • RNA Extraction: Total RNA is extracted from the homogenized tissues using a TRIzol-based method or a commercially available RNA extraction kit (e.g., Qiagen RNeasy Kit), following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8) for downstream applications.

RNA-Seq Library Preparation and Sequencing
  • mRNA Purification: Messenger RNA (mRNA) is enriched from total RNA using oligo(dT) magnetic beads.

  • Fragmentation and cDNA Synthesis: The purified mRNA is fragmented into smaller pieces. First-strand complementary DNA (cDNA) is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • End Repair and Adapter Ligation: The ends of the double-stranded cDNA are repaired, and a single 'A' nucleotide is added to the 3' ends. Sequencing adapters are then ligated to the cDNA fragments.

  • Library Amplification: The adapter-ligated cDNA library is amplified by PCR to generate a sufficient quantity of library for sequencing.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic.

  • De Novo Transcriptome Assembly: In the absence of a high-quality reference genome for this compound, a de novo transcriptome assembly is performed using the quality-filtered reads. The Trinity software package is a widely used tool for this purpose, which reconstructs transcripts by assembling reads into contigs based on k-mer sharing.

  • Transcript Annotation: The assembled transcripts are annotated by comparing their sequences against public protein and nucleotide databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using tools like BLASTx.

  • Differential Gene Expression Analysis: The abundance of each transcript in the electric organ and skeletal muscle samples is quantified. Differential expression analysis is then performed using packages such as DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated in the developing electric organ compared to skeletal muscle.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are performed on the lists of differentially expressed genes to identify over-represented biological processes, molecular functions, cellular components, and signaling pathways. This is typically done using tools like DAVID or the goseq R package.

Signaling Pathways in Electric Organ Development

The differentiation of myogenic precursors into electrocytes is governed by a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways implicated in this process.

Experimental Workflow for Transcriptomic Profiling

experimental_workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_bioinformatics Bioinformatic Analysis TissueCollection Tissue Collection (Electric Organ & Muscle) RNAExtraction RNA Extraction TissueCollection->RNAExtraction LibraryPrep RNA-Seq Library Preparation RNAExtraction->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing QC Quality Control Sequencing->QC Assembly De Novo Assembly (Trinity) QC->Assembly Annotation Functional Annotation Assembly->Annotation DiffExp Differential Expression Analysis Assembly->DiffExp Enrichment Functional Enrichment Analysis DiffExp->Enrichment

Experimental workflow for transcriptomic profiling.
Insulin-like Growth Factor (IGF) Signaling Pathway

The IGF signaling pathway is crucial for promoting the growth and differentiation of electrocytes.[1] Upregulation of components of this pathway is a conserved feature in the evolution of electric organs.

IGF_pathway IGF IGF IGF1R IGF1R IGF->IGF1R Binds IRS IRS IGF1R->IRS Activates PI3K PI3K IRS->PI3K Recruits PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Differentiation mTORC1->CellGrowth Promotes

Simplified IGF signaling pathway in myogenesis.
Cholinergic Signaling at the Electrosenso-Motor Synapse

The electric organ is densely innervated by cholinergic neurons, and the high expression of genes related to acetylcholine signaling is a hallmark of this tissue.

Cholinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Electrocyte) ACh_Vesicle Acetylcholine Vesicle ACh Acetylcholine ACh_Vesicle->ACh Releases ActionPotential Action Potential Ca_Channel Voltage-gated Ca2+ Channel ActionPotential->Ca_Channel Opens Ca_Channel->ACh_Vesicle Triggers fusion nAChR Nicotinic ACh Receptor (nAChR) Na_Influx Na+ Influx nAChR->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization ACh->nAChR Binds to AChE Acetylcholinesterase ACh->AChE Degraded by

Cholinergic signaling at the electrocyte synapse.

This technical guide provides a foundational understanding of the transcriptomic landscape of the developing this compound electric organ. The methodologies and pathways described herein offer a roadmap for future research aimed at dissecting the intricate molecular mechanisms that give rise to this unique and powerful biological system. The data and protocols serve as a valuable resource for researchers and drug development professionals interested in the broader fields of neuromuscular development and disease.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Nicotinic Acetylcholine Receptors from Torpedo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The nicotinic acetylcholine (B1216132) receptor (nAChR) is a quintessential model for ligand-gated ion channels. The electric organs of marine rays of the Torpedo genus are an exceptionally rich source of this receptor, making them the classic starting material for its purification.[1] This document provides detailed protocols for the isolation and purification of functional nAChRs from this compound electric organ tissue, leveraging affinity chromatography as the primary purification step. The methodologies described are compiled from established and improved procedures to yield a high-purity, functional receptor suitable for structural and functional studies.

I. Quantitative Data Summary

The efficiency of nAChR purification can vary significantly based on the specific protocol employed, including the choice of detergent and chromatographic methods. Below is a summary of reported quantitative data from various purification strategies.

Table 1: Comparison of nAChR Purification Yields from this compound Electric Organ

Starting Tissue (g)Purification Method HighlightsFinal nAChR Yield (mg)Specific Activity (nmol/g)Purification FoldOverall Yield (%)Reference
120 - 1000Traditional affinity chromatography2.3 - 50Not ReportedNot ReportedNot ReportedAs cited in[2]
40LFC-16 solubilization, two-step affinity chromatography (acetylcholine bromide-Affi-Gel 15)~4Not ReportedNot ReportedNot ReportedThis method reports an approximate 3-fold increase in yield over traditional methods.[2]
Not SpecifiedAffinity chromatography (cobratoxin-CNBr-Sepharose CL4B)Not Reported29006.85Kapp, E. A., & Whiteley, C. G. (1990). Biochimica et Biophysica Acta (BBA) - General Subjects, 1034(1), 29–38.[3]
Not SpecifiedIon-exchange chromatography (DEAE Sepharose 6B)Not Reported19884.73Kapp, E. A., & Whiteley, C. G. (1990). Biochimica et Biophysica Acta (BBA) - General Subjects, 1034(1), 29–38.[3]
Not SpecifiedChromatofocusingNot Reported4027912Kapp, E. A., & Whiteley, C. G. (1990). Biochimica et Biophysica Acta (BBA) - General Subjects, 1034(1), 29–38.[3]

II. Experimental Protocols

This section details the key experimental procedures for the isolation of nAChRs from this compound electric organ. The workflow begins with the preparation of nAChR-rich membranes, followed by solubilization of the receptor, and finally, purification via affinity chromatography.

Protocol 1: Preparation of nAChR-Rich Membranes

This protocol describes the initial steps to isolate membrane fragments enriched in nAChRs from this compound electric organ.

  • Homogenization:

    • Excise the electric organs from this compound (e.g., T. californica or T. marmorata) and immediately place them on ice.

    • Mince the tissue and homogenize in a buffer solution (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4, containing protease inhibitors) using a blender.

    • Filter the homogenate through several layers of cheesecloth to remove connective tissue.

  • Differential Centrifugation:

    • Centrifuge the filtered homogenate at low speed (e.g., 5,000 x g for 15 minutes at 4°C) to pellet nuclei and large debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fragments.

    • Discard the supernatant and resuspend the pellet in a suitable buffer.

  • Sucrose (B13894) Density Gradient Centrifugation (Optional Enhancement):

    • For higher purity, the resuspended membrane fragments can be layered onto a discontinuous sucrose density gradient.

    • Centrifuge at high speed (e.g., 100,000 x g for 2 hours at 4°C).

    • The nAChR-rich membranes will band at a specific sucrose concentration and can be carefully collected.[4]

Protocol 2: Solubilization of nAChR from Membranes

This protocol outlines the extraction of the nAChR protein from the prepared membrane fragments using detergents.

  • Detergent Selection:

    • Commonly used detergents include sodium cholate (B1235396) (1%), Triton X-100, or LysoFos Choline 16 (LFC-16) (3.5 mM).[2][5] The choice of detergent can impact the stability and function of the purified receptor.

  • Solubilization Procedure:

    • Resuspend the nAChR-rich membranes in a solubilization buffer containing the chosen detergent, salts (e.g., 300 mM NaCl), a buffering agent (e.g., 40 mM Tris-HCl, pH 7.4), and protease inhibitors.[2]

    • Incubate the mixture with gentle agitation for 1 hour at 4°C.

    • Centrifuge at high speed (e.g., 162,600 x g for 1 hour at 4°C) to pellet the insoluble material.[2]

    • The supernatant now contains the solubilized nAChR.

Protocol 3: Affinity Chromatography Purification of nAChR

This protocol describes the purification of the solubilized nAChR using an affinity column. This is the most critical step for achieving high purity.

  • Affinity Resin Preparation:

    • An affinity resin is prepared by covalently coupling a specific nAChR ligand to a chromatography matrix (e.g., Affi-Gel 10 or Affi-Gel 15).[2][5]

    • Common ligands include α-cobratoxin, bromoacetylcholine bromide, or a derivative of gallamine.[3][5][6]

  • Chromatography Procedure:

    • Pack a chromatography column with the prepared affinity resin.

    • Equilibrate the column with a buffer containing a low concentration of the same detergent used for solubilization (e.g., 5 µM LFC-16).[2]

    • Load the supernatant containing the solubilized nAChR onto the column at a slow flow rate (e.g., 1 mL/min).[2]

    • Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.

    • Elute the bound nAChR by applying a buffer containing a high concentration of a competing cholinergic agonist, such as carbamoylcholine (e.g., 13 mM).[2]

  • Further Purification Steps (Optional):

    • For even higher purity, the eluted fractions can be subjected to additional chromatography steps, such as lentil lectin affinity chromatography followed by size-exclusion chromatography.[2]

Protocol 4: Purity Assessment

This protocol describes how to assess the purity of the isolated nAChR.

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

    • Analyze the eluted fractions by SDS-PAGE.

    • A highly purified nAChR preparation will show four characteristic bands corresponding to the α, β, γ, and δ subunits with apparent molecular weights of approximately 40, 50, 60, and 65 kDa, respectively.[7]

  • Microfluidic Capillary Gel Electrophoresis (MCGE):

    • For a more quantitative assessment of purity, MCGE can be employed.[2]

III. Visualizations

Signaling Pathway of the Nicotinic Acetylcholine Receptor

nAChR_Signaling_Pathway cluster_membrane Postsynaptic Membrane nAChR_closed nAChR (Closed) nAChR_open nAChR (Open) nAChR_closed->nAChR_open 2 ACh Binding nAChR_open->nAChR_closed ACh Dissociation Ion_Influx Na+ Influx K+ Efflux nAChR_open->Ion_Influx Channel Opens ACh Acetylcholine (ACh) in Synaptic Cleft ACh->nAChR_closed Binds to α-subunits Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to

Caption: nAChR activation and signaling cascade.

Experimental Workflow for nAChR Isolation

nAChR_Isolation_Workflow cluster_tissue_prep Tissue Preparation cluster_purification Purification cluster_analysis Analysis start This compound Electric Organ homogenization Homogenization & Filtration start->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation centrifugation1->centrifugation2 membranes nAChR-Rich Membranes centrifugation2->membranes solubilization Detergent Solubilization membranes->solubilization centrifugation3 Ultracentrifugation solubilization->centrifugation3 supernatant Solubilized nAChR centrifugation3->supernatant affinity_chrom Affinity Chromatography supernatant->affinity_chrom elution Elution with Agonist affinity_chrom->elution purified_nAChR Purified nAChR elution->purified_nAChR analysis Purity Assessment (SDS-PAGE, MCGE) purified_nAChR->analysis

Caption: Workflow for isolating nAChRs from this compound.

References

Application Notes and Protocols for the Preparation of High-Purity Synaptic Vesicles from Torpedo Electric Organ

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The electric organ of the Torpedo ray is a classical model system for studying cholinergic neurotransmission due to its remarkably high density of cholinergic synapses. This abundance makes it an excellent source for the preparation of high-purity synaptic vesicles, which are essential for research into neurotransmitter uptake, storage, and release mechanisms, as well as for the identification of novel drug targets. These application notes provide a detailed protocol for the isolation of synaptic vesicles from this compound electric organ, based on established methodologies involving differential and density gradient centrifugation.

I. Experimental Protocols

This section details the step-by-step procedure for the purification of synaptic vesicles. All steps should be performed at 4°C to maintain the integrity of the vesicles and associated proteins.

A. Buffer and Gradient Preparation

Proper buffer and gradient preparation is critical for a successful purification. The following tables summarize the required solutions.

Table 1: Buffer Compositions

Buffer NameCompositionpHNotes
Homogenization Buffer A0.8 M Glycine, 1 mM EGTA6.6For initial tissue homogenization.
Homogenization Buffer B320 mM Sucrose (B13894), 10 mM TRIS-HCl7.4An alternative isotonic buffer for homogenization.[1]
Sucrose Gradient Solutions0.6 M and 1.2 M Sucrose in 10 mM TRIS-HCl7.4For the step-density gradient centrifugation.[2]

B. Protocol 1: Isolation and Purification of Synaptic Vesicles

This protocol is a synthesized method based on common practices for achieving a high-purity synaptic vesicle fraction.

Step 1: Tissue Preparation and Homogenization

  • Excise the electric organs from a pre-chilled this compound (e.g., this compound californica or this compound marmorata).

  • Rapidly freeze the tissue in liquid nitrogen. The tissue can be stored at -80°C for later use.

  • For homogenization, use a cryogrinding approach. Cool a freezer mill to -180°C and grind approximately 25 g of frozen electric organ with an equal weight of frozen Homogenization Buffer B pellets.[1]

  • Alternatively, finely mince the fresh or thawed tissue and place it in 3-4 volumes of ice-cold Homogenization Buffer A.[3]

  • Homogenize the tissue using a blender (e.g., Omni-mixer) at high speed for 1-2 minutes, followed by 6-10 passes in a glass-Teflon or Lucite-glass homogenizer.[3]

Step 2: Differential Centrifugation This series of centrifugation steps removes larger cellular debris and organelles.

Table 2: Differential Centrifugation Parameters

StepCentrifugation Speed (g)Time (min)Rotor TypeSupernatant (S) / Pellet (P)Description
11,000 x g10Fixed-angleDiscard P1, Keep S1Removes nuclei and large cellular debris.
212,000 x g15Fixed-angleKeep S2, Discard P2Removes mitochondria and synaptosomes.
355,000 x g60Fixed-angleKeep S3, Discard P3Removes larger membrane fragments.
4150,000 x g120Fixed-angleDiscard S4, Keep P4Pellets the crude synaptic vesicle fraction.
  • Centrifuge the homogenate at 1,000 x g for 10 minutes. Carefully collect the supernatant (S1).

  • Centrifuge S1 at 12,000 x g for 15 minutes. Collect the supernatant (S2). The pellet (P2) contains mitochondria and synaptosomes.

  • Centrifuge S2 at 55,000 x g for 60 minutes. Collect the supernatant (S3).

  • Centrifuge S3 at 150,000 x g for 2 hours to obtain the crude synaptic vesicle pellet (P4).

Step 3: Sucrose Density Gradient Centrifugation This step separates the synaptic vesicles from other contaminating membranes based on their density.

  • Gently resuspend the crude vesicle pellet (P4) in a minimal volume of Homogenization Buffer B.

  • Prepare a discontinuous sucrose gradient by carefully layering 4 ml of 0.6 M sucrose solution on top of 4 ml of 1.2 M sucrose solution in an ultracentrifuge tube.[2]

  • Carefully layer the resuspended P4 fraction onto the top of the 0.6 M sucrose layer.

  • Centrifuge the gradient at 175,000 x g (e.g., 48,000 rpm in a Beckman 70Ti rotor) for 2-3 hours.[2]

  • The high-purity synaptic vesicles will band at the interface of the 0.6 M and 1.2 M sucrose layers, appearing as a fluffy, opalescent layer.[2]

  • Carefully aspirate and collect this band.

  • To remove the sucrose, dilute the collected vesicle fraction with a suitable buffer (e.g., 10 mM TRIS-HCl, pH 7.4) and centrifuge at 150,000 x g for 2 hours to pellet the purified synaptic vesicles.

  • Resuspend the final pellet in the desired buffer for storage at -80°C.

C. Quality Control and Characterization

The purity of the synaptic vesicle preparation should be assessed to ensure the quality of downstream experiments.

Table 3: Characteristics of Purified this compound Synaptic Vesicles

ParameterTypical ValueMethod of Analysis
Acetylcholine (B1216132) Content6-8 µmol/mg of proteinBiochemical Assays
ATP Content1-3 µmol/mg of proteinBiochemical Assays
Vesicle Diameter80-120 nmElectron Microscopy (Negative Staining)[1]
Protein MarkersEnriched in Synaptophysin, VAChT; Depleted in markers for mitochondria, plasma membrane, etc.Western Blotting[1]
Buoyant Density (Sucrose)~1.051 - 1.069 g/mlDensity Gradient Centrifugation[4]
  • Western Blotting: Probe the final fraction for the presence of synaptic vesicle-specific proteins (e.g., synaptophysin, vesicular acetylcholine transporter (VAChT)) and the absence of contaminants from other organelles (e.g., cytochrome c oxidase for mitochondria, Na+/K+-ATPase for plasma membrane).[5]

  • Electron Microscopy: Use negative staining transmission electron microscopy to visualize the purified vesicles, confirming their size and homogeneity.[1]

  • Neurotransmitter Content: Quantify the acetylcholine and ATP content per milligram of protein to assess the functional integrity of the vesicles.[6]

II. Visualized Workflows and Pathways

A. Experimental Workflow for Synaptic Vesicle Purification

The following diagram illustrates the complete workflow for the isolation and purification of synaptic vesicles from this compound electric organ.

G cluster_0 Tissue Preparation cluster_1 Differential Centrifugation cluster_2 Density Gradient Purification This compound This compound Electric Organ homogenization Homogenization in Isotonic Buffer This compound->homogenization homogenate Homogenate homogenization->homogenate cent1 1,000 x g, 10 min s1 S1 cent1->s1 p1 P1 (Nuclei, Debris) cent1->p1 cent2 12,000 x g, 15 min s2 S2 cent2->s2 p2 P2 (Mitochondria) cent2->p2 cent3 55,000 x g, 60 min s3 S3 cent3->s3 p3 P3 (Membrane Fragments) cent3->p3 cent4 150,000 x g, 120 min p4 P4 (Crude Vesicles) cent4->p4 s4 S4 (Cytosol) cent4->s4 homogenate->cent1 s1->cent2 s2->cent3 s3->cent4 p4_input Crude Vesicles (P4) gradient Sucrose Step Gradient (0.6M / 1.2M) ultracent 175,000 x g, 3 hr gradient->ultracent collection Collect Vesicle Band at 0.6/1.2M Interface ultracent->collection final_pellet Final Pellet & Resuspend collection->final_pellet purified_sv High-Purity Synaptic Vesicles final_pellet->purified_sv p4_input->gradient

Caption: Experimental workflow for high-purity synaptic vesicle isolation.

B. Signaling Pathway for Cholinergic Synaptic Vesicle Release

This diagram outlines the key molecular events leading to the release of acetylcholine from a presynaptic terminal, a fundamental process in neuroscience.[7][8][9][10]

G cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle ap 1. Action Potential Arrives ca_channel 2. Voltage-Gated Ca²⁺ Channels Open ap->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx ca_binds 3. Ca²⁺ binds to Synaptotagmin ca_influx->ca_binds synaptotagmin Synaptotagmin (Ca²⁺ Sensor) synaptobrevin Synaptobrevin (v-SNARE) fusion 4. Vesicle Fusion synaptobrevin->fusion SNARE Complex Formation ach Acetylcholine (ACh) ach_release 5. ACh Release fusion->ach_release ca_binds->fusion presynaptic_membrane Presynaptic Membrane snap25 SNAP-25 (t-SNARE) snap25->fusion SNARE Complex Formation syntaxin Syntaxin (t-SNARE) syntaxin->fusion SNARE Complex Formation synaptic_cleft Synaptic Cleft ach_release->synaptic_cleft

References

Application Notes and Protocols for Affinity Purification of Nicotinic Acetylcholine Receptors (nAChRs) using α-Bungarotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in various physiological processes and pathological conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction, makes them a significant target for drug development. The purification of nAChRs is a crucial step for their structural and functional characterization, which is essential for understanding their mechanism of action and for the design of novel therapeutic agents.

α-Bungarotoxin (α-Bgt), a potent neurotoxin isolated from the venom of the banded krait (Bungarus multicinctus), binds with high affinity and specificity to a subset of nAChRs, particularly the muscle-type and homomeric α7 neuronal receptors.[1][2] This high-affinity interaction has been extensively exploited for the affinity purification of these receptor subtypes.[3] These application notes provide detailed protocols and quantitative data for the affinity purification of nAChRs using α-bungarotoxin, intended to guide researchers in isolating these critical membrane proteins for further study.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the affinity purification of nAChRs using α-bungarotoxin.

Table 1: Subunit Composition and Molecular Weight of Purified nAChRs

nAChR SourcePurified SubunitsApparent Molecular Weight (kDa)Reference
Chicken Optic Lobeα, β, γ52, 57, 67[4][5]
Rat Brain-53, 67, 80, 108[6]
Torpedo marmorataα, β, γ, δ-[7]
PC12 Cellsα7-containing~60

Table 2: Binding Affinities and Purification Fold

ParameterValueConditionsReference
Binding Affinity (Kd) of ¹²⁵I-α-Bungarotoxin
Purified rat brain nAChR3.24 x 10⁻¹⁰ M0.1% Triton X-100, 20°C[8]
Purified α-subunit from this compound marmorata~3 nMIn the presence of SDS[9]
27,000-dalton proteolytic peptide of α-subunit~6 nMIn the presence of SDS[9]
Purification Fold
Rat Brain Extract (single affinity step)~510-foldElution with 1.0 M carbamylcholine
Rat Brain Extract (two affinity steps)up to 12,600-foldElution with 1.0 M carbamylcholine

Experimental Protocols

Protocol 1: Preparation of α-Bungarotoxin Affinity Resin

This protocol describes the covalent coupling of α-bungarotoxin to a solid support matrix, such as Sepharose beads.

Materials:

  • CNBr-activated Sepharose 4B or NHS-activated Sepharose

  • α-Bungarotoxin (lyophilized powder)

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 9.0

  • Blocking Buffer: 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer 1: 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • 1 mM HCl (ice-cold)

Procedure:

  • Swell and Wash the Resin:

    • Weigh out the desired amount of CNBr-activated Sepharose powder (1 g swells to approximately 3.5 mL of gel).

    • Swell the beads in ice-cold 1 mM HCl for 15-30 minutes.[10]

    • Transfer the swollen gel to a sintered glass funnel and wash with an excess of ice-cold 1 mM HCl (e.g., 200 mL for 1 g of dry gel).[10]

  • Prepare the α-Bungarotoxin Solution:

    • Dissolve α-bungarotoxin in the Coupling Buffer to the desired concentration (e.g., 1-5 mg/mL).

  • Couple α-Bungarotoxin to the Resin:

    • Quickly wash the gel with Coupling Buffer.

    • Immediately transfer the washed gel to the α-bungarotoxin solution.

    • Mix gently on a rotator for 2 hours at room temperature or overnight at 4°C.[11]

  • Block Unreacted Groups:

    • Centrifuge the resin to pellet the beads and carefully remove the supernatant containing unbound toxin.

    • Resuspend the resin in Blocking Buffer and incubate for at least 2 hours at room temperature or overnight at 4°C to block any remaining active groups on the Sepharose.[11]

  • Wash the Affinity Resin:

    • Wash the resin with several alternating cycles of Wash Buffer 1 and Wash Buffer 2 to remove non-covalently bound protein. A typical wash cycle consists of resuspending the resin in the wash buffer, gentle mixing, and pelleting by centrifugation. Repeat this cycle 3-5 times for each wash buffer.

  • Store the Resin:

    • After the final wash, resuspend the α-bungarotoxin-coupled resin in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

Protocol 2: Solubilization of nAChRs from Source Material

This protocol describes the extraction of nAChRs from cell membranes using non-ionic detergents.

Materials:

  • Source material (e.g., this compound electric organ, brain tissue, or cultured cells expressing nAChRs)

  • Homogenization Buffer: e.g., 10 mM NaH₂PO₄, 400 mM NaCl, 5 mM EDTA, 5 mM EGTA, pH 7.4, supplemented with a cocktail of protease inhibitors.[12]

  • Solubilization Buffer: Homogenization buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or 1% digitonin).[8]

  • High-speed refrigerated centrifuge

Procedure:

  • Homogenization:

    • Homogenize the source material in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

  • Membrane Preparation:

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.

  • Solubilization:

    • Resuspend the membrane pellet in ice-cold Solubilization Buffer.

    • Stir gently on a magnetic stirrer for 1-2 hours at 4°C to allow for the solubilization of membrane proteins.

  • Clarification:

    • Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g for 1 hour) to pellet any insoluble material.

    • The resulting supernatant contains the solubilized nAChRs and is ready for affinity purification.

Protocol 3: Affinity Purification of Solubilized nAChRs

This protocol describes the capture and elution of nAChRs using the prepared α-bungarotoxin affinity resin.

Materials:

  • α-Bungarotoxin affinity resin

  • Solubilized nAChR preparation

  • Binding/Wash Buffer: A buffer compatible with the nAChR, typically containing a low concentration of the same detergent used for solubilization (e.g., 0.1% Triton X-100) and protease inhibitors.

  • Elution Buffer:

    • For irreversible binding: Elution is typically not feasible.

    • For reversible binding (using a competitive ligand): Binding/Wash Buffer containing a high concentration of a competitive nicotinic agonist, such as 1 M carbamylcholine.

    • For reversible chemical linkage: A buffer containing a reducing agent, such as dithiothreitol (B142953) (DTT), if the toxin was coupled via a disulfide bond.[13]

  • Chromatography column

Procedure:

  • Column Preparation:

    • Pack a chromatography column with the α-bungarotoxin affinity resin.

    • Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

  • Binding:

    • Load the clarified, solubilized nAChR preparation onto the equilibrated column at a slow flow rate to allow for efficient binding.

  • Washing:

    • Wash the column extensively with Binding/Wash Buffer (e.g., 20-50 column volumes) to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution:

    • Apply the Elution Buffer to the column to displace the bound nAChRs.

    • Collect fractions and monitor the protein concentration of each fraction by measuring the absorbance at 280 nm.

  • Analysis of Purified nAChRs:

    • Analyze the eluted fractions for the presence of nAChRs using methods such as SDS-PAGE, Western blotting with subunit-specific antibodies, and ligand binding assays.

    • Pool the fractions containing the purified nAChRs.

  • Buffer Exchange (Optional):

    • If necessary, remove the high concentration of the eluting agent by dialysis or buffer exchange chromatography.

Visualizations

nAChR Affinity Purification Workflow

Affinity_Purification_Workflow cluster_inputs Inputs cluster_outputs Outputs Source Source Material (e.g., Brain Tissue, Cultured Cells) Homogenization Homogenization Source->Homogenization MembranePrep Membrane Preparation (Ultracentrifugation) Homogenization->MembranePrep Solubilization Solubilization (e.g., 1% Triton X-100) MembranePrep->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification Binding Binding Clarification->Binding AffinityColumn α-Bungarotoxin Affinity Column AffinityColumn->Binding Washing Washing Binding->Washing Waste Unbound Proteins Binding->Waste Flow-through Elution Elution (e.g., 1M Carbamylcholine) Washing->Elution NonSpecific Non-specifically Bound Proteins Washing->NonSpecific Wash PurifiedReceptor Purified nAChRs Elution->PurifiedReceptor Detergent Detergent Detergent->Solubilization Eluent Eluting Agent Eluent->Elution

Caption: Workflow for nAChR affinity purification.

Simplified nAChR Signaling Pathways

nAChR_Signaling cluster_ion_flux Ionotropic Pathway cluster_metabotropic Metabotropic-like Signaling (α7 nAChR) receptor receptor agonist agonist ion ion pathway pathway effector effector ACh Acetylcholine / Nicotine nAChR nAChR ACh->nAChR IonInflux Na⁺, Ca²⁺ Influx nAChR->IonInflux Channel Opening Gq Gαq nAChR->Gq JAK2 JAK2 nAChR->JAK2 PI3K PI3K nAChR->PI3K Depolarization Membrane Depolarization IonInflux->Depolarization CaMK Ca²⁺/Calmodulin- Dependent Kinases IonInflux->CaMK CREB CREB Activation CaMK->CREB GeneExpression Gene Expression (e.g., c-fos) CREB->GeneExpression PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 CaRelease Intracellular Ca²⁺ Release IP3->CaRelease STAT3 STAT3 JAK2->STAT3 Akt Akt PI3K->Akt

Caption: Simplified nAChR signaling pathways.

References

Guide to Electrophysiological Recordings from Torpedo Electrocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electric organ of the Torpedo ray is a uniquely rich source of nicotinic acetylcholine (B1216132) receptors (nAChRs), making it an invaluable model system for studying the structure and function of this critical class of ligand-gated ion channels.[1][2][3] Electrocytes, the specialized, multinucleated cells that constitute the electric organ, are embryonically derived from muscle cells but have lost their contractile apparatus, instead generating a powerful electric discharge.[1][4] This is achieved through the summation of postsynaptic potentials generated by the high density of nAChRs on their innervated ventral surface.[4][5] The sheer abundance of these receptors has facilitated their biochemical purification and structural elucidation, and has made this compound electrocytes a premier system for detailed electrophysiological investigation of cholinergic transmission.[1][3][6]

This guide provides detailed application notes and protocols for performing electrophysiological recordings from this compound electrocytes and their constituent nAChRs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful system for fundamental research or for screening novel therapeutic compounds.

Nicotinic Acetylcholine Receptor (nAChR) in this compound

The nAChR at the this compound neuromuscular junction is a pentameric protein composed of four distinct subunits with a stoichiometry of α2βγδ.[7][8] These subunits are arranged in a ring to form a central ion pore.[1][3] The binding of two acetylcholine (ACh) molecules to sites on the α-subunits triggers a conformational change that opens the channel, allowing the influx of cations and depolarization of the postsynaptic membrane.[1][2][3] This process is the fundamental basis of neuromuscular transmission.[1][3] The high degree of homology between this compound and human muscle nAChRs ensures the relevance of findings from this model system.[1]

Signaling Pathway of the Nicotinic Acetylcholine Receptor

nAChR_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) nAChR_Closed nAChR (Closed/Resting) nAChR_Open nAChR (Open/Active) nAChR_Closed->nAChR_Open Agonist Binding nAChR_Open->nAChR_Closed Agonist Dissociation nAChR_Desensitized nAChR (Desensitized) nAChR_Open->nAChR_Desensitized Prolonged Agonist Exposure Ion_Influx Na+/K+ Influx nAChR_Open->Ion_Influx nAChR_Desensitized->nAChR_Closed Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Postsynaptic Potential Depolarization->Cellular_Response

Caption: nAChR activation, desensitization, and signaling cascade.

Quantitative Data on this compound nAChR Properties

The following tables summarize key quantitative data obtained from electrophysiological studies of this compound nAChRs.

Table 1: Single-Channel Conductance of this compound nAChR

AgonistNaCl Concentration (M)Single-Channel Conductance (pS)Reference
Acetylcholine0.328[9]
Carbamylcholine0.328[9]
Suberyldicholine0.328[9]
Not SpecifiedNot Specified (Maximum)95[9]

Table 2: Agonist and Antagonist Interactions with this compound nAChR

CompoundInteraction TypeAffinity/PotencyExperimental SystemReference
Acetylcholine (ACh)AgonistBinding Affinity (αγ site): ~100 µM (closed state)This compound Postsynaptic Membranes[1]
Acetylcholine (ACh)AgonistBinding Affinity (αδ site): Lower than αγ siteThis compound Postsynaptic Membranes[1]
Acetylcholine (ACh)AgonistBinding Affinity (open state): Nanomolar rangeThis compound Postsynaptic Membranes[1]
CarbamylcholineAgonistInduces cholinergic signals at 100 µMThis compound californica Electric Organ Membranes[10]
d-tubocurarine (dTC)Competitive AntagonistIC50: 40 ± 4 nMThis compound nAChRs in Xenopus Oocytes[11]
BupropionNoncompetitive AntagonistIC50 (resting state): 0.4 µMThis compound nAChRs[12]

Table 3: Kinetic Properties of this compound nAChR Channel Gating

ParameterAgonistValueNotesReference
Channel Open TimeCarbamylcholineFit by a sum of two exponentialsReflects at least two distinct open states[9]
Channel Open TimeSuberyldicholineConsistently longer than for carbamylcholineReflects at least two distinct open states[9]
Channel Activity PatternAcetylcholineParoxysms of channel activity followed by quiescent periodsMore pronounced at higher agonist concentrations[9]

Experimental Protocols

Protocol 1: Preparation of this compound Electric Organ and Membrane Vesicles

This protocol describes the dissection of the electric organ from this compound and the subsequent preparation of nAChR-rich membrane vesicles, which are suitable for biochemical assays and reconstitution studies.[1][13]

Materials:

  • This compound californica or this compound marmorata[4][14]

  • Anesthetic: 0.15% tricaine (B183219) methane (B114726) sulfonate in sea-water[14]

  • This compound Saline Solution (in mM): 200 NaCl, 8 KCl, 1.8 MgCl2, 3.4 CaCl2, 5 NaHCO3, 5.5 glucose, 300 urea, 100 sucrose, 9 Tris-buffer (pH 7.3)[14]

  • Homogenization buffer

  • Centrifuge and ultracentrifuge

  • Dounce homogenizer

Procedure:

  • Anesthetize the this compound by pipetting a 0.15% tricaine methane sulfonate sea-water solution into the spiracles.[14]

  • Dissect the electric organs, which are located on the dorsal side.[13] Keep the tissue in ice-cold this compound saline solution.

  • Cut the organ into smaller blocks.[14]

  • For membrane vesicle preparation, homogenize the tissue in a suitable buffer.

  • Perform differential centrifugation steps to enrich for postsynaptic membranes. This typically involves a low-speed spin to remove large debris, followed by a high-speed spin to pellet the membranes.

  • Resuspend the membrane pellet and store at -80°C. These nAChR-rich membranes can be used for solid-supported membrane (SSM)-based electrophysiology or for purification and reconstitution.[10]

Protocol 2: Reconstitution of nAChRs into Liposomes for Patch-Clamp Recording

This protocol details the reconstitution of purified nAChRs into lipid vesicles (liposomes) for single-channel recordings using the patch-clamp technique.[7][8][15][16]

Materials:

  • Purified nAChR protein

  • Phospholipids (B1166683) (e.g., from cholate (B1235396) extracts of this compound electroplax plasma membrane vesicles)[15]

  • Detergent (e.g., cholate)

  • Dialysis tubing

  • Freeze-thaw apparatus

  • Patch-clamp setup

Procedure:

  • Solubilize purified nAChRs and phospholipids in a detergent-containing buffer.

  • Form small unilamellar vesicles by removing the detergent, for example, through dialysis.[15]

  • Enlarge the vesicles to a diameter of approximately 30 µm by a freeze-thaw procedure. This is crucial for forming giga-seals with the patch pipette.[7][8][15][16]

  • Apply a glass micropipette to the surface of these large liposomes to form a high-resistance (giga-ohm) seal.[7][8][15][16]

  • Excise a patch of the liposome (B1194612) membrane to study the single-channel properties of the reconstituted nAChRs under voltage-clamp conditions.[15]

Protocol 3: Expression of this compound nAChRs in Xenopus Oocytes and Two-Electrode Voltage-Clamp (TEVC) Recording

This protocol is for the heterologous expression of this compound nAChR subunits in Xenopus oocytes, allowing for whole-cell current measurements using TEVC.[11][17][18][19][20]

Materials:

  • Xenopus laevis oocytes

  • In vitro synthesized RNA transcripts for this compound nAChR subunits (α, β, γ, δ)[17]

  • Microinjection setup

  • Two-electrode voltage-clamp (TEVC) amplifier and data acquisition system[20]

  • Recording chamber and perfusion system

  • Oocyte recording solution (e.g., ND96)

Procedure:

  • Prepare stage V-VI oocytes from Xenopus laevis.

  • Inject a mixture of the in vitro synthesized RNA transcripts for the α, β, γ, and δ subunits of the this compound nAChR into the oocyte cytoplasm.[17][18]

  • Incubate the oocytes for 2-5 days to allow for protein expression and assembly.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[20][21]

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Apply agonists and antagonists via the perfusion system and record the resulting whole-cell currents. This allows for the characterization of dose-response relationships and the effects of modulators.[11][19]

Experimental Workflows

Workflow for Single-Channel Recording from Reconstituted nAChRs

Single_Channel_Workflow cluster_preparation Preparation cluster_reconstitution Reconstitution cluster_recording Recording Purify_nAChR Purify nAChR from This compound Electric Organ Reconstitute Reconstitute nAChR into Liposomes Purify_nAChR->Reconstitute Prepare_Liposomes Prepare Phospholipid Liposomes Prepare_Liposomes->Reconstitute Form_Giant_Vesicles Form Giant Vesicles (Freeze-Thaw) Reconstitute->Form_Giant_Vesicles Form_Giga_Seal Form Giga-Seal with Patch Pipette Form_Giant_Vesicles->Form_Giga_Seal Excise_Patch Excise Membrane Patch (Inside-out or Outside-out) Form_Giga_Seal->Excise_Patch Voltage_Clamp Voltage-Clamp Recording Excise_Patch->Voltage_Clamp Data_Analysis Analyze Single-Channel Events (Conductance, Kinetics) Voltage_Clamp->Data_Analysis TEVC_Workflow cluster_expression Expression cluster_recording Recording cluster_analysis Analysis Prepare_RNA Synthesize nAChR Subunit cRNAs Inject_RNA Microinject cRNAs into Oocytes Prepare_RNA->Inject_RNA Harvest_Oocytes Harvest and Prepare Xenopus Oocytes Harvest_Oocytes->Inject_RNA Incubate Incubate Oocytes for Protein Expression Inject_RNA->Incubate Place_Oocyte Place Oocyte in Recording Chamber Incubate->Place_Oocyte Impale_Oocyte Impale with Two Microelectrodes Place_Oocyte->Impale_Oocyte Voltage_Clamp Perform Two-Electrode Voltage-Clamp (TEVC) Impale_Oocyte->Voltage_Clamp Apply_Compounds Apply Agonists/Antagonists Voltage_Clamp->Apply_Compounds Record_Currents Record Whole-Cell Currents Apply_Compounds->Record_Currents Analyze_Data Analyze Dose-Response, Kinetics, and Modulation Record_Currents->Analyze_Data

References

Application of Torpedo Electric Organ in Studying Ion Channel Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electric organ of the Torpedo ray is a rich biological source for the nicotinic acetylcholine (B1216132) receptor (nAChR), a prototypical ligand-gated ion channel.[1][2] This abundance has made it an invaluable model system for decades of research into the structure, function, and pharmacology of this critical class of ion channels, which are essential for synaptic transmission at the neuromuscular junction and in the central nervous system.[2][3][4] Alterations in nAChR function are implicated in various neurological disorders, making them key targets for drug development.[4]

These application notes provide an overview of the use of this compound nAChR in ion channel research and detailed protocols for its purification, reconstitution, and functional analysis.

Application Notes

The this compound electric organ is densely packed with nAChRs, approaching a crystalline array, which allows for the purification of milligram quantities of the receptor.[2] The this compound nAChR is a heteropentamer composed of α2βγδ subunits, which assemble to form a central ion-conducting pore.[4][5][6] The binding of the neurotransmitter acetylcholine (ACh) to two sites on the extracellular domain, located at the α-γ and α-δ subunit interfaces, triggers a rapid conformational change that opens the channel pore.[4][7][8] This allows the influx of cations, primarily Na+ and K+, leading to depolarization of the postsynaptic membrane and propagation of the electrical signal.[3] In the continued presence of agonist, the receptor enters a non-conducting, desensitized state.[9][10][11]

The study of this compound nAChR has been instrumental in:

  • Elucidating the fundamental principles of ligand-gated ion channel activation and gating.[7][12][13]

  • Understanding the structural basis of ion selectivity and permeation.[14][15]

  • Serving as a model for drug-receptor interactions, including the binding of agonists, antagonists, and allosteric modulators.

  • Developing and validating novel functional assay methodologies.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies of this compound nAChR.

Table 1: Ligand Binding Affinities

LigandReceptor StateDissociation Constant (Kd)Reference
AcetylcholineHigh Affinity10 nM - 100 nM[16][17]
AcetylcholineLow Affinity1 µM - 10 µM[16][17]
CarbamylcholineDesensitized~30 µM[18]
d-tubocurarineResting~300 nM
α-bungarotoxinResting1 pM - 1 nM

Table 2: Single-Channel Properties

ParameterValueConditionsReference
Single-Channel Conductance20-40 pSSymmetrical NaCl or KCl[19][20]
Mean Open Time1-10 msDependent on agonist concentration[19]
Ion SelectivityCation selectiveNa+ ≈ K+ > Ca2+[3]
Permeability Ratio (PK/PNa)~1.1[15]

Signaling Pathway and Experimental Workflows

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) (Agonist) nAChR_Resting nAChR (Resting/Closed) ACh->nAChR_Resting Binds nAChR_Open nAChR (Open) nAChR_Resting->nAChR_Open Activation (microseconds) nAChR_Desensitized nAChR (Desensitized/Closed) nAChR_Open->nAChR_Desensitized Desensitization (milliseconds to seconds) Depolarization Membrane Depolarization nAChR_Open->Depolarization Cation Influx Ions_in Na⁺, K⁺ nAChR_Open->Ions_in Ion Flow nAChR_Desensitized->nAChR_Resting Recovery Ions_out Na⁺, K⁺

Purification_Reconstitution_Workflow start This compound Electric Organ Tissue homogenization Homogenization & Centrifugation start->homogenization membranes nAChR-Rich Membranes homogenization->membranes solubilization Detergent Solubilization (e.g., sodium cholate) membranes->solubilization solubilized_receptor Solubilized nAChR solubilization->solubilized_receptor affinity_chromatography Affinity Chromatography (e.g., cobratoxin-sepharose) solubilized_receptor->affinity_chromatography purified_receptor Purified nAChR in Detergent affinity_chromatography->purified_receptor reconstitution Reconstitution into Liposomes purified_receptor->reconstitution proteoliposomes nAChR Proteoliposomes reconstitution->proteoliposomes end Ready for Functional Assays proteoliposomes->end

Functional_Analysis_Workflow cluster_patch Patch-Clamp Electrophysiology cluster_flux Ion Flux Assay start nAChR Proteoliposomes patch_formation Giga-seal Formation on Enlarged Liposome (B1194612) start->patch_formation gradient Establish Ion Gradient (e.g., K⁺ gradient) start->gradient recording Single-Channel Current Recording patch_formation->recording analysis_patch Analysis: - Conductance - Open/Closed Times - Gating Kinetics recording->analysis_patch flux Initiate Flux with Agonist & Radiolabeled Ion (e.g., ⁸⁶Rb⁺) gradient->flux measurement Measure Radiolabel Uptake over Time flux->measurement analysis_flux Analysis: - Ion Permeability - Agonist/Antagonist Effects measurement->analysis_flux

Experimental Protocols

Protocol 1: Purification of nAChR from this compound Electric Organ

This protocol is adapted from established procedures for isolating functional nAChR.[1][5][21][22]

1. Preparation of nAChR-Rich Membranes: a. Dissect and freeze this compound californica electric organs in liquid nitrogen. Store at -80°C. b. Homogenize the frozen tissue in a buffer (e.g., 10 mM MOPS, pH 7.5, 100 mM NaCl, 0.1 mM EDTA, 0.02% NaN₃) containing protease inhibitors. c. Centrifuge the homogenate at low speed (e.g., 5,000 x g) to remove large debris. d. Pellet the nAChR-rich membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour). e. Resuspend the membrane pellet in a minimal volume of buffer. The protein concentration should be approximately 1 mg/mL.[5]

2. Solubilization of nAChR: a. Add a non-ionic detergent, such as 1% (w/v) sodium cholate (B1235396), to the membrane suspension.[5] b. Stir gently for 1 hour at 4°C to solubilize the membrane proteins. c. Centrifuge at high speed (e.g., 150,000 x g for 1 hour) to pellet insoluble material. The supernatant contains the solubilized nAChR.

3. Affinity Chromatography: a. Prepare an affinity column by coupling a snake venom α-neurotoxin (e.g., α-cobratoxin) or an acetylcholine analog to a resin (e.g., CNBr-activated Sepharose).[21] b. Equilibrate the column with buffer containing a lower concentration of detergent (e.g., 0.5% sodium cholate). c. Apply the solubilized receptor preparation to the column. d. Wash the column extensively with equilibration buffer to remove non-specifically bound proteins. e. Elute the purified nAChR by competitive binding with a high concentration of an agonist (e.g., 10 mM carbamylcholine) or by changing the pH.[23] f. Collect fractions and determine protein concentration (e.g., via BCA assay). Analyze purity using SDS-PAGE. The receptor consists of four subunits (α, β, γ, δ).[21]

Protocol 2: Reconstitution of Purified nAChR into Liposomes

This protocol allows the study of nAChR in a controlled lipid environment.[5][11][23]

1. Lipid Preparation: a. Prepare a lipid mixture, for example, composed of DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), DOPA (1,2-dioleoyl-sn-glycero-3-phosphate), and Cholesterol at a molar ratio of 3:1:1.[5][11] b. Dissolve the lipids in chloroform, evaporate the solvent under a stream of nitrogen to form a thin film, and dry under vacuum for at least 2 hours. c. Hydrate the lipid film in buffer and solubilize by adding sodium cholate to a final concentration of 1-2%.

2. Reconstitution: a. Mix the purified nAChR (in detergent) with the solubilized lipids at a desired lipid-to-protein molar ratio (e.g., 400:1).[5] b. Remove the detergent slowly to allow the formation of proteoliposomes. This is typically achieved by dialysis against a large volume of detergent-free buffer over 24-48 hours at 4°C. c. The resulting vesicles (proteoliposomes) containing functional, oriented nAChRs can be harvested by centrifugation.

Protocol 3: Functional Analysis by Patch-Clamp Electrophysiology

This technique allows for the direct measurement of single-channel currents.[6][24][25][26]

1. Formation of Large Liposomes: a. Fuse small unilamellar proteoliposomes into larger structures suitable for patch-clamping using a freeze-thaw procedure.[24][25]

2. Gigaseal Formation and Recording: a. Use a standard patch-clamp setup. Fill a fire-polished borosilicate glass pipette (resistance 3-7 MΩ) with an internal solution (e.g., 115 mM K-Gluconate, 4 mM NaCl, 2 mM ATP-Mg, 0.3 mM GTP-NaCl, 40 mM HEPES, pH 7.2).[26] b. Approach the enlarged liposome with the pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the lipid membrane. c. Apply a holding potential (e.g., -70 mV) across the patch.[22] d. Perfuse the bath with a solution containing an agonist (e.g., 1-100 µM acetylcholine) to activate the nAChRs in the patch. e. Record the resulting single-channel currents using an appropriate amplifier and data acquisition system.

3. Data Analysis: a. Analyze the recorded currents to determine single-channel conductance (amplitude/voltage), mean open and closed times, and channel open probability.

Protocol 4: Functional Analysis by Ion Flux Assay

This method measures the collective activity of a population of reconstituted receptors.[27][28]

1. Preparation of Proteoliposomes with an Ion Gradient: a. Reconstitute the purified nAChR into liposomes in a buffer containing a high concentration of the ion to be transported (e.g., 150 mM KCl). b. Remove the external high-K+ buffer by passing the proteoliposomes through a gel filtration column equilibrated with a low-K+, iso-osmotic buffer (e.g., 150 mM NaCl). This creates a K+ gradient across the liposome membrane.

2. Flux Measurement: a. Add a trace amount of a radioactive tracer ion, such as ⁸⁶Rb⁺ (a K⁺ congener), to the external medium. b. Initiate ion flux by adding an agonist (e.g., carbamylcholine). c. At various time points, take aliquots of the suspension and pass them through a small ion-exchange column to separate the external (unsequestered) ⁸⁶Rb⁺ from the proteoliposomes. d. Measure the amount of ⁸⁶Rb⁺ that has been transported into the liposomes using a scintillation counter.

3. Data Analysis: a. Plot the intra-liposomal radioactivity as a function of time to determine the initial rate of ion flux. b. This assay can be used to determine the effects of different agonists, antagonists, and modulators on channel function by measuring their impact on the rate of ion flux.

References

Application Notes and Protocols for Cryo-Electron Microscopy of Torpedo nAChR Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The nicotinic acetylcholine (B1216132) receptor (nAChR) from the electric organ of the Torpedo ray has been a cornerstone for understanding the structure and function of ligand-gated ion channels. Early structural studies relied on the receptor's ability to form well-ordered tubular crystals in native membranes, which were amenable to electron crystallography.[1][2][3] More recently, advancements in single-particle cryo-electron microscopy (cryo-EM) have enabled the determination of near-atomic resolution structures of the this compound nAChR, providing profound insights into its pharmacology and gating mechanisms.[4][5][6] These high-resolution structures are invaluable for drug development, offering a detailed template for the design of novel therapeutics targeting nAChRs.

This document provides detailed application notes and protocols for the cryo-electron microscopy of this compound nAChR, covering both the traditional tubular crystal method and modern single-particle analysis.

I. Preparation of this compound nAChR for Cryo-EM

The quality of the nAChR sample is paramount for successful structural determination. The primary source of the receptor is the electric organ of this compound species, such as this compound marmorata or this compound californica, which are exceptionally rich in this protein.[7][8]

Protocol 1: Purification of Native nAChR from this compound Electric Organ

This protocol describes the purification of native nAChR from this compound electric tissue, a crucial first step for both tubular crystal formation and single-particle cryo-EM.

Materials:

  • This compound californica electroplax tissue[4]

  • Solubilization Buffer: 3.5 mM LFC-16, 0.2 mM CHS, 300 mM NaCl, 40 mM Tris-HCl pH 7.4[4]

  • Affinity Chromatography Resin (e.g., Affi-Gel 15 coupled to a suitable ligand)[4]

  • Wash Buffer: Detergent-containing buffer (e.g., Triton X-100 or DDM) with added lipids[4][8]

  • Elution Buffer: Wash buffer containing a competitive ligand (e.g., carbamoylcholine)

  • Protease inhibitor cocktail[9]

Procedure:

  • Membrane Solubilization: Homogenize this compound electroplax tissue in Solubilization Buffer at 4°C for 1 hour.[4]

  • Clarification: Centrifuge the homogenate at 162,600 x g for 1 hour at 4°C to pellet insoluble material.[4]

  • Affinity Chromatography:

    • Load the supernatant onto a pre-equilibrated affinity chromatography column.

    • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins. A detergent exchange step can be performed on the column.[4][8]

    • Elute the nAChR using Elution Buffer.

  • Size Exclusion Chromatography (Optional): For single-particle cryo-EM, a further purification step using size exclusion chromatography can be employed to isolate monomeric or dimeric receptor complexes.[4]

  • Quality Control: Assess the purity and integrity of the purified receptor by SDS-PAGE and functional assays.

II. Cryo-EM of this compound nAChR Tubular Crystals

Historically, the formation of two-dimensional tubular crystals directly from receptor-rich vesicles was a key method for the structural analysis of nAChR.[1][2][3]

Experimental Workflow for Tubular Crystal Formation

G cluster_0 Preparation of Receptor-Rich Vesicles cluster_1 Tubular Crystal Formation cluster_2 Cryo-EM of Tubular Crystals A Homogenize this compound Electric Organ B Isolate Receptor-Rich Membranes A->B C Form Vesicles B->C D Incubate Vesicles in Crystallization Buffer C->D Dilution E Spontaneous Formation of Tubular Crystals D->E F Apply Vesicle Suspension to EM Grid E->F G Plunge-freeze in Liquid Ethane F->G H Image Acquisition (Electron Crystallography) G->H G cluster_0 Sample Preparation cluster_1 Grid Preparation cluster_2 Data Acquisition cluster_3 Image Processing A Purify this compound nAChR B Reconstitute in Lipids/Nanodiscs (Optional) A->B C Apply Sample to EM Grid B->C D Blot and Plunge-freeze in Liquid Ethane C->D E Load Grid into Cryo-TEM D->E F Automated Movie Acquisition E->F G Movie Frame Alignment F->G H CTF Estimation G->H I Particle Picking H->I J 2D/3D Classification I->J K 3D Refinement J->K L Model Building and Validation K->L

References

Application Notes and Protocols for Organotypic Culture of Torpedo Electroplax Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electric organ of the Torpedo ray is a classical model system for studying cholinergic neurotransmission and the structure of the nicotinic acetylcholine (B1216132) receptor (nAChR). The organ is composed of stacks of specialized, multinucleated cells called electrocytes (or electroplax), which are embryologically derived from muscle tissue. These cells are densely innervated by cholinergic neurons and have a high concentration of nAChRs on their ventral surface, making them an invaluable resource for neurobiological and pharmacological research.

While established, immortalized this compound electroplax cell lines are not described in the scientific literature, organotypic and explant cultures of embryonic electric organ tissue have been successfully established. These cultures provide an in vitro system to study the development, differentiation, and synaptogenesis of electrocytes. This document provides a detailed, step-by-step guide for the preparation and maintenance of organotypic cultures of embryonic this compound marmorata electric organ, based on foundational studies in the field. Methodologies for key biochemical assays relevant to these cultures are also detailed.

I. Organotypic Culture of Embryonic this compound Electric Organ

This protocol is synthesized from the methodologies described by Richardson et al. (1981, 1986) for establishing aneural and organotypic cultures of embryonic this compound electric organ. The primary goal is to maintain the viability and support the differentiation of electrocytes in vitro.

Materials
  • Fertilized this compound marmorata embryos (developmental stages 38-80 mm)

  • Sterile dissection tools (forceps, scalpels, scissors)

  • Petri dishes

  • Sterile Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • L-Glutamine

  • Gentamicin

  • Sterile, deionized water

  • Collagen-coated culture dishes or flasks

  • Humidified incubator (18-20°C, 5% CO2)

Protocol
  • Preparation of Culture Medium:

    • Prepare a basal culture medium consisting of DMEM supplemented with 10% FBS, 2 mM L-Glutamine, 100 U/mL Penicillin, 100 µg/mL Streptomycin, and 50 µg/mL Gentamicin.

    • Adjust the osmolarity of the medium to match that of this compound embryonic fluid (approximately 950-1050 mOsm) by adding a sterile salt solution.

    • Filter-sterilize the complete medium using a 0.22 µm filter and store at 4°C.

  • Dissection and Tissue Preparation:

    • Anesthetize pregnant this compound marmorata on ice.

    • Aseptically remove embryos of the desired developmental stage (e.g., 45-60 mm for pre-synaptogenesis studies).

    • Under a dissecting microscope in a sterile environment, excise the electric organs from the embryos. The electric organs are located bilaterally in the head region.

    • Place the excised organs in a petri dish containing ice-cold, sterile DMEM.

    • Carefully remove any surrounding connective tissue.

    • Cut the electric organ tissue into small explants, approximately 1-2 mm³.

  • Explant Culture:

    • Place 3-5 explants onto the surface of a collagen-coated 35 mm culture dish.

    • Carefully add 1.5 mL of the prepared culture medium to the dish, ensuring the explants adhere to the surface and are not fully submerged.

    • Incubate the cultures in a humidified incubator at 18-20°C with a 5% CO2 atmosphere.

    • Change the culture medium every 2-3 days.

  • Optional - Preparation of Neural Tissue Extract:

    • For studies on synaptogenesis, a neural tissue extract can be added to the medium to provide trophic factors.

    • Dissect the electric lobe from late-stage embryos (85-105 mm).

    • Homogenize the tissue in a small volume of culture medium.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant, filter-sterilize, and add it to the culture medium at a final concentration of 5-10%.

Experimental Workflow

G cluster_0 Tissue Preparation cluster_1 Culture Establishment cluster_2 Analysis A Anesthetize Pregnant this compound B Aseptically Remove Embryos A->B C Dissect Electric Organs B->C D Prepare 1-2 mm³ Explants C->D E Plate Explants on Collagen-Coated Dish D->E F Add Culture Medium E->F G Incubate at 18-20°C, 5% CO2 F->G H Change Medium Every 2-3 Days G->H I Biochemical Assays (AChR, AChE) G->I J Electrophysiology G->J K Immunocytochemistry G->K

Workflow for this compound electric organ explant culture.

II. Key Experiments and Methodologies

A. Quantification of Acetylcholine Receptor (AChR)

This assay is crucial for assessing the differentiation and maturation of electrocytes in culture, as AChR accumulation is a key developmental marker.

Protocol: α-Bungarotoxin Binding Assay

  • Homogenization:

    • Harvest cultured explants at various time points.

    • Homogenize the tissue in an ice-cold buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Incubation:

    • Incubate the homogenate with a saturating concentration of ¹²⁵I-labeled α-bungarotoxin (a specific nAChR antagonist) for 1 hour at room temperature.

    • For non-specific binding controls, pre-incubate parallel samples with a high concentration of a non-labeled cholinergic antagonist (e.g., d-tubocurarine or nicotine) before adding the radiolabeled toxin.

  • Separation and Counting:

    • Separate the bound from free toxin by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

    • Wash the filters quickly with ice-cold buffer to remove unbound toxin.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific counts from the total counts.

    • Express AChR concentration as fmol of toxin binding sites per mg of total protein. Total protein can be determined using a standard protein assay (e.g., BCA or Bradford).

B. Analysis of Acetylcholinesterase (AChE) Molecular Forms

AChE exists in multiple molecular forms, and their relative proportions change during electrocyte differentiation. These forms can be separated based on their sedimentation coefficients.

Protocol: Sucrose (B13894) Density Gradient Centrifugation

  • Extraction:

    • Homogenize cultured explants in a high-salt buffer containing a non-ionic detergent (e.g., 1 M NaCl, 1% Triton X-100, 10 mM Tris-HCl, pH 7.4) to solubilize all AChE forms.

    • Centrifuge the homogenate at high speed to pellet insoluble material.

  • Gradient Centrifugation:

    • Layer the supernatant onto a pre-formed 5-20% linear sucrose gradient.

    • Include sedimentation markers of known S-values (e.g., catalase, 11.3S) in a parallel gradient.

    • Centrifuge at high speed (e.g., 100,000 x g) for a specified time (e.g., 16-18 hours) at 4°C in a swinging-bucket rotor.

  • Fractionation and Assay:

    • Fractionate the gradient from the bottom of the tube.

    • Determine the AChE activity in each fraction using the Ellman's assay. This colorimetric assay measures the product of acetylthiocholine (B1193921) hydrolysis.

  • Data Analysis:

    • Plot AChE activity versus fraction number to generate a sedimentation profile.

    • Identify the peaks corresponding to the different molecular forms (e.g., 6S, 11S, 13S, 17S) by comparing their positions to the sedimentation markers.

    • Quantify the relative abundance of each form by calculating the area under each peak.

III. Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound electrocyte differentiation in vitro. This data is primarily derived from the work of Richardson et al. (1986).

Table 1: Biochemical Markers in Aneural Explant Cultures of this compound Electric Organ

Developmental Stage of ExplantCulture DurationAcetylcholine Receptor (fmol/mg protein)Acetylcholinesterase (units/mg protein)
Pre-synaptogenesis (< 55 mm)7 daysLow, stable accumulationGradual increase
Synaptogenesis (55-80 mm)7 daysSignificant, rapid accumulationSignificant, rapid accumulation
Post-synaptogenesis (> 80 mm)7 daysHigh, stable levelsHigh, stable levels

Table 2: Relative Proportions of Acetylcholinesterase (AChE) Molecular Forms During In Vitro Differentiation

AChE Form (Sedimentation Coefficient)In Vivo (Pre-synaptogenesis)In Vitro Culture (from pre-synaptogenesis explants)In Vivo (Post-synaptogenesis)In Vitro Culture (from post-synaptogenesis explants)
6S DominantRemains abnormally dominantDecreasesDecreases initially, then stable
11S IncreasesIncreasesStableStable
13S IncreasesIncreasesStableStable
17S Increases significantlyIncreases, but less than in vivoBecomes a major formStable

IV. Signaling and Trophic Support

The differentiation of electrocytes and the high-rate accumulation of postsynaptic proteins like AChR and AChE are critically dependent on factors provided by the innervating electromotor neurons.

Studies have shown that supplementing the culture medium of pre-synaptogenesis explants with a soluble extract from late-stage embryonic electric organs (which are richly innervated) can mimic the effects of innervation, suggesting the presence of one or more neuronotrophic factors.[1] This factor is heat-stable and is lost upon dialysis, indicating it is likely a small molecule or peptide.

G cluster_0 Signaling Pathway cluster_1 Gene Expression & Protein Synthesis N Neural Factor (from electromotor neuron) R Receptor on Electrocyte Surface N->R binds S Intracellular Signaling Cascade R->S activates AChR AChR Accumulation S->AChR AChE AChE Accumulation S->AChE

Hypothesized trophic factor signaling in electrocytes.

V. Concluding Remarks

The organotypic culture of embryonic this compound electric organ remains a valuable, albeit technically demanding, system. It allows for the investigation of fundamental processes in neuromuscular junction development, including cell differentiation, synaptogenesis, and the regulation of postsynaptic protein expression. While the protocols are based on older literature, the principles of sterile tissue culture and biochemical analysis remain relevant. Researchers using this system should be aware of the lack of modern, commercially available reagents specifically tailored for this compound cell culture and may need to optimize media and conditions based on empirical observations. This model system continues to offer unique opportunities for discovery in neurobiology and pharmacology.

References

Application Notes and Protocols for the Reconstitution of Purified Torpedo Acetylcholine Receptors into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nicotinic acetylcholine (B1216132) receptor (nAChR) from the electric organ of the Torpedo species is a well-established model for studying ligand-gated ion channels.[1] Reconstituting the purified this compound acetylcholine receptor (AChR) into liposomes, or artificial lipid bilayers, provides a powerful in vitro system to investigate its structure, function, and modulation by various pharmacological agents in a controlled lipid environment. This methodology is crucial for understanding the receptor's ion channel properties, the influence of lipid composition on its function, and for screening potential drug candidates that target this important class of neurotransmitter receptors.

These application notes provide detailed protocols for the purification of AChR from this compound electric organ, its reconstitution into liposomes of defined composition, and the functional analysis of the resulting proteoliposomes.

Section 1: Purification of this compound Acetylcholine Receptor

The purification of functional AChR is the essential first step for successful reconstitution. The electric organ of the this compound ray is exceptionally rich in AChR, making it an ideal source.[1] The following protocol describes a common method for AChR purification using affinity chromatography.

Experimental Protocol 1: Purification of AChR from this compound Electric Organ

Materials:

  • Frozen this compound californica electric organ

  • Buffer A: 10 mM MOPS (pH 7.4), 100 mM NaCl, 0.1 mM EDTA, 0.02% NaN₃

  • Solubilization Buffer: Buffer A with 1-2% (w/v) sodium cholate (B1235396) or LysoFos Choline 16 (LFC-16)[2][3]

  • Affinity Resin: Bromoacetylcholine-derivatized Affi-Gel 102 or similar[4][5]

  • Wash Buffer: Buffer A with 0.5% sodium cholate and a defined lipid concentration (e.g., 0.13 mM POPC)[4]

  • Elution Buffer: Wash Buffer containing 10 mM carbamylcholine[4]

  • Detergent for exchange (optional): e.g., n-dodecyl-β-D-maltopyranoside (DDM)[2]

  • Protease inhibitors (e.g., PMSF)

Procedure:

  • Membrane Preparation:

    • Thaw the frozen this compound electric organ on ice and homogenize in Buffer A containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 5,000 x g) to remove large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the AChR-rich membranes.

    • Resuspend the membrane pellet in Buffer A. Further purification can be achieved by sucrose (B13894) density gradient centrifugation.[6]

  • Solubilization:

    • Resuspend the purified membranes in Solubilization Buffer and stir gently for 1 hour at 4°C to solubilize the AChR.[5]

    • Centrifuge at high speed (e.g., 100,000 x g) to remove any unsolubilized material. The supernatant contains the solubilized AChR.[5]

  • Affinity Chromatography:

    • Pack the affinity resin into a column and equilibrate with Wash Buffer.[5]

    • Load the solubilized AChR supernatant onto the column.

    • Wash the column extensively with Wash Buffer (at least 9 column volumes) to remove non-specifically bound proteins.[4]

    • Elute the purified AChR from the column using Elution Buffer.[4] Collect fractions and monitor protein concentration.

  • Detergent Exchange (Optional):

    • If a different detergent is desired for reconstitution, the detergent can be exchanged during the purification process.[1]

  • Purity Assessment:

    • Analyze the purity of the eluted fractions using SDS-PAGE. The purified AChR should show four characteristic polypeptide bands with molecular weights of approximately 40, 50, 60, and 65 kDa.[3][7]

Data Presentation 1: Summary of Purification Parameters
ParameterTypical ValueReference
Starting MaterialThis compound californica or this compound marmorata electric organ[6][7]
Solubilization DetergentSodium cholate, LysoFos Choline 16 (LFC-16)[2][3]
Affinity LigandBromoacetylcholine, Cobratoxin[4][8]
Specific Activity (α-bungarotoxin binding)2900 - 8000 nmol/g protein[8][9]
Purification Fold4.7 - 9-fold[8]
Overall Yield5 - 12%[8]

Section 2: Reconstitution of Purified AChR into Liposomes

The reconstitution process involves mixing the purified, detergent-solubilized AChR with a solution of lipids in detergent, followed by the removal of the detergent to allow the formation of proteoliposomes.

Experimental Protocol 2: Liposome (B1194612) Preparation

Materials:

  • Lipids (e.g., POPC, asolectin, cholesterol, negatively charged lipids like phosphatidylserine (B164497) or phosphatidic acid)[10][11]

  • Buffer B: 10 mM HEPES (pH 7.4), 100 mM NaCl

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids in chloroform (B151607) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with Buffer B by vortexing or gentle agitation.

    • To form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the lipid suspension can be sonicated on ice or subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).[12]

Experimental Protocol 3: Reconstitution of AChR into Liposomes by Detergent Dialysis

Materials:

  • Purified AChR in detergent solution

  • Prepared liposomes or detergent-solubilized lipids

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Dialysis Buffer: Buffer B

  • Bio-Beads or similar adsorbent for detergent removal (optional)

Procedure:

  • Mixing of Protein and Lipids:

    • Mix the purified AChR solution with the prepared liposome suspension or detergent-solubilized lipids at the desired lipid-to-protein ratio (LPR).[4] LPRs can range from 20:1 to 100:1 (w/w) or higher.[11]

    • The final detergent concentration should be sufficient to keep both the protein and lipids solubilized.

  • Detergent Removal:

    • Transfer the protein-lipid-detergent mixture into dialysis tubing.

    • Dialyze against a large volume of Dialysis Buffer at 4°C. Perform several buffer changes over 24-48 hours to gradually remove the detergent.[4]

    • Alternatively, detergent can be removed by adding Bio-Beads to the mixture.

  • Proteoliposome Harvest and Purification:

    • After dialysis, the reconstituted proteoliposomes can be harvested by ultracentrifugation (e.g., 120,000 x g for 2 hours).[4]

    • The pellet containing the proteoliposomes is resuspended in a small volume of buffer.

    • To separate proteoliposomes from empty liposomes, discontinuous sucrose gradient centrifugation can be employed.[4][11]

  • Characterization:

    • The orientation of the reconstituted AChR can be determined by comparing α-bungarotoxin binding in the presence and absence of a permeabilizing detergent. Typically, 85-95% of the binding sites are oriented towards the outside of the vesicles.[3][13]

Data Presentation 2: Lipid Compositions for AChR Reconstitution
Lipid CompositionObservationReference
AsolectinStabilizes AChR during solubilization and is effective for reconstitution.[3]
POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)Commonly used for preparing supported lipid bilayers for AFM imaging.[11]
Cholesterol and negatively charged lipids (e.g., Phosphatidylserine)Greatly enhance the ion influx response of reconstituted vesicles.[10]
Data Presentation 3: Reconstitution Parameters and Efficiency
ParameterTypical Value/ObservationReference
Lipid-to-Protein Ratio (LPR)20:1 to 100:1 (w/w)[11]
Reconstitution MethodDetergent dialysis, cholate dilution[4][9][14]
Vesicle Diameter400-600 Å[3]
Receptor Orientation (% external)~90%[3]
Reconstitution EfficiencyHeterogeneous populations of proteoliposomes and empty vesicles can form, especially at high LPRs.[4][11]

Section 3: Functional Analysis of Reconstituted AChR-Liposomes

The functionality of the reconstituted AChR is typically assessed by measuring agonist-induced ion flux across the liposome membrane.

Experimental Protocol 4: Ion Flux Assay

Materials:

  • Reconstituted AChR-liposomes

  • Internal Buffer: Buffer B containing a radioactive tracer (e.g., ²²Na⁺)

  • External Buffer: Non-radioactive Buffer B

  • Agonist solution (e.g., carbamylcholine)

  • Antagonist solution (e.g., α-bungarotoxin)

  • Ion-exchange resin column (e.g., Dowex 50W-X8)

  • Scintillation counter

Procedure:

  • Loading of Tracer:

    • The proteoliposomes are typically formed in a buffer containing the radioactive tracer (e.g., ²²Na⁺).

    • Remove the external, non-entrapped tracer by passing the proteoliposome suspension through a small, pre-equilibrated ion-exchange column.

  • Initiation of Ion Flux:

    • Divide the tracer-loaded proteoliposomes into aliquots.

    • Initiate ion flux by adding the agonist (e.g., carbamylcholine) to the external buffer.

    • To test for inhibition, pre-incubate the proteoliposomes with an antagonist (e.g., α-bungarotoxin) before adding the agonist.

  • Termination of Flux and Measurement:

    • At various time points, terminate the efflux by passing the aliquots through another ion-exchange column to separate the external tracer from the tracer remaining inside the vesicles.

    • Measure the radioactivity remaining in the proteoliposomes using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of tracer released over time in the presence and absence of the agonist.

    • The agonist-induced efflux should be rapid and can be blocked by pre-incubation with an antagonist.[3][15]

Data Presentation 4: Functional Characteristics of Reconstituted AChR
ParameterObservationReference
Agonist-induced Ion FluxReconstituted AChR responds to carbamylcholine (B1198889) with a rapid efflux of ²²Na⁺.[3]
Pharmacological SpecificityThe agonist-induced ion flux is blocked by antagonists like α-bungarotoxin and curare.[9][15]
DesensitizationA transient increase in membrane conductance that spontaneously relaxes to the base level in the continued presence of the agonist.[9]
Single-Channel Conductance (in planar bilayers)~16 pS in 0.1 M NaCl[9]

Section 4: Visualizations

Diagram 1: Experimental Workflow

G cluster_purification AChR Purification cluster_reconstitution Liposome Reconstitution cluster_analysis Functional Analysis This compound This compound Electric Organ membranes Membrane Preparation This compound->membranes solubilization Solubilization (Detergent) membranes->solubilization chromatography Affinity Chromatography solubilization->chromatography purified_achr Purified AChR chromatography->purified_achr mixing Mixing (AChR + Lipids + Detergent) purified_achr->mixing lipids Lipid Preparation lipids->mixing dialysis Detergent Removal (Dialysis) mixing->dialysis proteoliposomes AChR-Proteoliposomes dialysis->proteoliposomes ion_flux Ion Flux Assay (e.g., 22Na+) proteoliposomes->ion_flux electrophysiology Planar Lipid Bilayer proteoliposomes->electrophysiology data_analysis Data Analysis ion_flux->data_analysis electrophysiology->data_analysis G achr_closed AChR (Closed State) achr_open AChR (Open State) achr_closed->achr_open Conformational Change achr_open->achr_closed Dissociation / Desensitization ion_in Na+ / K+ (Inside) achr_open->ion_in Efflux ach Acetylcholine (Agonist) ach->achr_closed Binds to α-subunits ion_out Na+ / K+ (Outside) ion_out->achr_open Influx

References

Application Notes and Protocols for Studying Vesicle Fusion Using Torpedo Synaptosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electric organ of the marine ray Torpedo has long served as a powerful model system for studying the molecular mechanisms of neurotransmitter release and synaptic vesicle fusion. The exceptionally high density of cholinergic synapses within this organ provides an abundant and homogenous source of synaptosomes and synaptic vesicles, making it an invaluable tool for biochemical and functional studies. These preparations have been instrumental in the initial identification and characterization of key proteins involved in vesicle docking, priming, and fusion, including components of the SNARE (Soluble NSF Attachment Protein Receptor) complex. This document provides detailed application notes and experimental protocols for the utilization of this compound synaptosomes in vesicle fusion research.

Advantages of the this compound Model System

  • Homogeneity: The electric organ is comprised almost exclusively of cholinergic nerve terminals, providing a highly pure and uniform population of synaptosomes and synaptic vesicles.

  • Abundance: The sheer volume of synaptic material available from a single this compound specimen is significantly greater than that obtainable from mammalian brain tissue, facilitating large-scale biochemical purification and analysis.

  • Historical Significance: A wealth of foundational research on synaptic transmission was conducted using this system, providing a rich body of literature for comparison and contextualization of new findings.

Key Applications

  • Elucidation of the core fusion machinery: this compound synaptosomes were pivotal in the discovery and functional characterization of SNARE proteins (Syntaxin, SNAP-25, and Synaptobrevin/VAMP) and their role in membrane fusion.

  • Investigation of Ca2+ triggering: The direct correlation between Ca2+ influx and acetylcholine (B1216132) (ACh) release has been extensively studied, providing insights into the role of calcium as a second messenger in exocytosis.

  • Reconstitution of fusion assays: Purified synaptic vesicles from this compound can be used in in vitro fusion assays with artificial liposomes or purified presynaptic membranes to dissect the minimal requirements for membrane fusion.

  • Drug screening and toxicology: The accessibility of the cholinergic synapse in this system makes it suitable for screening compounds that modulate neurotransmitter release, including potential therapeutics and neurotoxins.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the composition and properties of this compound synaptic vesicles and synaptosomes, compiled from various studies.

Table 1: Protein Composition of this compound Synaptic Vesicles

ProteinAbundance (molecules/vesicle)Function
V-ATPase~1-2Proton pump for neurotransmitter uptake
Synaptobrevin/VAMP~70v-SNARE, core fusion machinery
Synaptophysin~30Channel-forming protein, role in endocytosis
Synaptotagmin~30Ca2+ sensor for synchronous release
Vesicular Acetylcholine Transporter (VAChT)~5-10Transports acetylcholine into vesicles
Vesicular Nucleotide Transporter (VNUT)Present, co-localized with VAChTTransports ATP into vesicles

Table 2: Lipid Composition of this compound Synaptic Vesicle Membranes

Lipid ClassMolar Percentage (%)
Phosphatidylcholine (PC)35-40
Phosphatidylethanolamine (PE)20-25
Phosphatidylserine (PS)5-10
Phosphatidylinositol (PI)2-5
Sphingomyelin10-15
Cholesterol20-25

Table 3: Key Parameters of this compound Synaptic Vesicles and Synaptosomes

ParameterValue
Synaptic Vesicle Diameter80-100 nm
Acetylcholine Content per Vesicle~200,000 molecules
ATP Content per Vesicle~40,000 molecules[1]
Ca2+ Concentration for Half-Maximal ACh Release~1-5 µM
Resting Intracellular Ca2+ in Synaptosome~100 nM

Experimental Workflows and Signaling Pathways

Diagram 1: Workflow for Isolation of this compound Synaptosomes and Synaptic Vesicles

G cluster_0 Synaptosome Isolation cluster_1 Synaptic Vesicle Isolation Electric Organ Tissue Electric Organ Tissue Homogenization Homogenization Electric Organ Tissue->Homogenization in iso-osmotic buffer Differential Centrifugation (Low Speed) Differential Centrifugation (Low Speed) Homogenization->Differential Centrifugation (Low Speed) remove large debris Supernatant 1 Supernatant 1 Differential Centrifugation (Low Speed)->Supernatant 1 Differential Centrifugation (Medium Speed) Differential Centrifugation (Medium Speed) Supernatant 1->Differential Centrifugation (Medium Speed) pellet crude synaptosomes Crude Synaptosome Pellet Crude Synaptosome Pellet Differential Centrifugation (Medium Speed)->Crude Synaptosome Pellet Density Gradient Centrifugation Density Gradient Centrifugation Crude Synaptosome Pellet->Density Gradient Centrifugation e.g., Ficoll or Percoll Purified Synaptosomes Purified Synaptosomes Density Gradient Centrifugation->Purified Synaptosomes Hypo-osmotic Lysis Hypo-osmotic Lysis Purified Synaptosomes->Hypo-osmotic Lysis release vesicles Differential Centrifugation (High Speed) Differential Centrifugation (High Speed) Hypo-osmotic Lysis->Differential Centrifugation (High Speed) pellet membranes Supernatant 2 (Vesicle Rich) Supernatant 2 (Vesicle Rich) Differential Centrifugation (High Speed)->Supernatant 2 (Vesicle Rich) Ultracentrifugation Ultracentrifugation Supernatant 2 (Vesicle Rich)->Ultracentrifugation pellet vesicles Crude Vesicle Pellet Crude Vesicle Pellet Ultracentrifugation->Crude Vesicle Pellet Size Exclusion Chromatography Size Exclusion Chromatography Crude Vesicle Pellet->Size Exclusion Chromatography further purification Purified Synaptic Vesicles Purified Synaptic Vesicles Size Exclusion Chromatography->Purified Synaptic Vesicles

Caption: Isolation of synaptosomes and synaptic vesicles from this compound electric organ.

Diagram 2: SNARE-Mediated Vesicle Fusion Pathway

G cluster_vesicle Synaptic Vesicle cluster_membrane Presynaptic Membrane VAMP Synaptobrevin (VAMP) SNARE Complex Assembly SNARE Complex Assembly VAMP->SNARE Complex Assembly Syt Synaptotagmin Syt->SNARE Complex Assembly Syntaxin Syntaxin Syntaxin->SNARE Complex Assembly SNAP25 SNAP-25 SNAP25->SNARE Complex Assembly Ca2_influx Ca2+ Influx Ca2_influx->Syt binds Membrane Fusion Membrane Fusion SNARE Complex Assembly->Membrane Fusion drives Neurotransmitter Release Neurotransmitter Release Membrane Fusion->Neurotransmitter Release

Caption: Core protein interactions in Ca2+-triggered vesicle fusion.

Experimental Protocols

Protocol 1: Isolation of this compound Synaptosomes

Materials:

  • Fresh this compound electric organ

  • Homogenization Buffer: 0.4 M NaCl, 5 mM HEPES pH 7.4, 1 mM EGTA

  • Ficoll Density Gradient Solutions: 7.5% and 12% (w/v) Ficoll in Homogenization Buffer

  • Dounce homogenizer

  • Refrigerated centrifuge and rotors

Procedure:

  • Excise the electric organ from a fresh this compound and place it on ice.

  • Mince the tissue into small pieces using a scalpel.

  • Homogenize the minced tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2).

  • Discard the supernatant. Resuspend the P2 pellet gently in a minimal volume of Homogenization Buffer.

  • Prepare a discontinuous Ficoll gradient by carefully layering 5 ml of 12% Ficoll solution over 5 ml of 7.5% Ficoll solution in a centrifuge tube.

  • Layer the resuspended P2 fraction on top of the Ficoll gradient.

  • Centrifuge the gradient at 50,000 x g for 60 minutes at 4°C.

  • Purified synaptosomes will be located at the interface of the 7.5% and 12% Ficoll layers. Carefully collect this band using a Pasteur pipette.

  • Dilute the collected synaptosomes with 10 volumes of Homogenization Buffer and centrifuge at 20,000 x g for 15 minutes at 4°C to pellet the synaptosomes.

  • Resuspend the purified synaptosomes in the desired experimental buffer.

Protocol 2: In Vitro Acetylcholine Release Assay

Materials:

  • Purified this compound synaptosomes

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 5 mM NaHCO3, 1.2 mM Na2HPO4, 1 mM MgCl2, 10 mM Glucose, 20 mM HEPES, pH 7.4

  • High K+ HBS: Same as HBS but with 95 mM NaCl and 50 mM KCl

  • CaCl2 stock solution (1 M)

  • Amplex Red Acetylcholine/Acetylcholinesterase Assay Kit (or similar chemiluminescent/fluorescent detection method)

  • 96-well microplate and plate reader

Procedure:

  • Resuspend the purified synaptosomes in HBS to a final protein concentration of approximately 0.5 mg/mL.

  • Aliquot 50 µL of the synaptosome suspension into the wells of a 96-well plate.

  • Prepare the Amplex Red reaction mixture according to the manufacturer's instructions.

  • To initiate basal release, add 50 µL of HBS containing 2 mM CaCl2 to the wells.

  • To stimulate release, add 50 µL of high K+ HBS containing 2 mM CaCl2 to the wells.

  • Immediately place the plate in a microplate reader and measure the fluorescence or luminescence at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • The rate of increase in signal is proportional to the rate of acetylcholine release.

Protocol 3: Fluorescence-Based Lipid Mixing Fusion Assay

Materials:

  • Purified this compound synaptic vesicles

  • Liposomes (e.g., composed of POPC:DOPS 85:15)

  • Fluorescent lipid probes: NBD-PE (donor) and Rhodamine-PE (acceptor)

  • Fusion Buffer: 20 mM HEPES pH 7.4, 100 mM KCl

  • CaCl2 stock solution (1 M)

  • Fluorometer

Procedure:

  • Prepare Labeled Vesicles:

    • Incorporate 1.5 mol% of both NBD-PE and Rhodamine-PE into the lipid mixture during liposome (B1194612) preparation. The high concentration of both fluorophores will result in FRET and quenching of the NBD fluorescence.

    • Alternatively, label the purified this compound synaptic vesicles with the fluorescent probes.

  • Prepare Unlabeled Vesicles:

    • Prepare liposomes without any fluorescent probes.

  • Fusion Reaction:

    • In a fluorometer cuvette, mix the labeled vesicles (either liposomes or this compound vesicles) and a 10-fold excess of unlabeled vesicles in Fusion Buffer.

    • Record the baseline NBD fluorescence (excitation ~465 nm, emission ~530 nm).

  • Initiate Fusion:

    • Add CaCl2 to the cuvette to the desired final concentration (e.g., 1 mM) to trigger fusion.

  • Monitor Fusion:

    • Continuously record the NBD fluorescence. As the labeled vesicles fuse with the unlabeled vesicles, the fluorescent probes will be diluted in the fused membrane, leading to a decrease in FRET and an increase in NBD fluorescence (dequenching).

  • Normalization:

    • At the end of the experiment, add a detergent (e.g., 0.1% Triton X-100) to completely solubilize all vesicles and achieve maximum dequenching. Normalize the fluorescence signal to this maximum value.

Protocol 4: Electron Microscopy of this compound Synaptosomes

Materials:

  • Purified this compound synaptosomes

  • Primary Fixative: 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.4

  • Wash Buffer: 0.1 M cacodylate buffer, pH 7.4

  • Secondary Fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer, pH 7.4

  • Ethanol (B145695) series (50%, 70%, 90%, 100%)

  • Propylene (B89431) oxide

  • Epoxy resin (e.g., Epon)

  • Uranyl acetate (B1210297) and lead citrate (B86180) stains

Procedure:

  • Fixation:

    • Pellet the purified synaptosomes and resuspend them in ice-cold Primary Fixative for 1 hour.

  • Washing:

    • Pellet the fixed synaptosomes and wash them three times with Wash Buffer.

  • Post-fixation:

    • Resuspend the synaptosomes in Secondary Fixative for 1 hour on ice.

  • Dehydration:

    • Wash the synaptosomes with distilled water and then dehydrate through a graded series of ethanol concentrations.

  • Infiltration:

    • Infiltrate the sample with propylene oxide and then with a mixture of propylene oxide and epoxy resin.

  • Embedding:

    • Embed the synaptosomes in pure epoxy resin and polymerize at 60°C for 48 hours.

  • Sectioning and Staining:

    • Cut ultrathin sections (60-80 nm) using an ultramicrotome.

    • Stain the sections with uranyl acetate and lead citrate.

  • Imaging:

    • Examine the sections using a transmission electron microscope. This will allow for the visualization of docked vesicles, the synaptic cleft, and the overall morphology of the synaptosome.

References

Application Notes and Protocols for Western Blot Analysis of Torpedo Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Western blot analysis of membrane proteins from the electric organ of the Torpedo species, with a particular focus on the nicotinic acetylcholine (B1216132) receptor (nAChR). The this compound electric organ is a rich source of this receptor, making it a key model system for neurobiological and pharmacological research.

Introduction

Western blotting is a fundamental technique for the identification and quantification of specific proteins within a complex mixture. When applied to membrane proteins, such as the nAChR from this compound californica, certain modifications to standard protocols are necessary to ensure efficient solubilization, separation, and detection. The nAChR is a pentameric protein complex composed of four distinct subunits: alpha (α), beta (β), gamma (γ), and delta (δ), with approximate molecular weights of 40 kDa, 50 kDa, 60 kDa, and 65 kDa, respectively[1][2]. This protocol outlines methods for membrane preparation, protein extraction, electrophoretic separation, immunodetection, and quantitative analysis.

Quantitative Data Summary

Quantitative Western blotting requires careful optimization to ensure that the detected signal is within the linear dynamic range, allowing for accurate measurement of protein abundance. The following table provides an example of data that could be generated in an experiment designed to optimize antibody concentrations and protein loading for the detection of the nAChR α-subunit. It is crucial to determine the linear range for each specific antibody and target protein empirically[3].

Sample IDTotal Protein Loaded (µg)Primary Antibody (anti-nAChR α) DilutionSecondary Antibody DilutionNormalized Signal Intensity (Arbitrary Units)
Control 1101:10001:500050,000
Control 2201:10001:500098,000
Control 3401:10001:5000150,000 (Saturation may occur)
Treatment A201:10001:500045,000
Treatment B201:10001:5000120,000

Note: The values presented in this table are for illustrative purposes and should be optimized for specific experimental conditions.

Experimental Protocols

This protocol describes a method for preparing membranes enriched in the nicotinic acetylcholine receptor.

Materials:

  • Frozen this compound californica electric organ

  • Homogenization Buffer: 0.4 M NaCl, 10 mM Na-phosphate (pH 7.4), 1 mM EDTA, 1 mM EGTA, 0.1 mM PMSF, and protease inhibitors (e.g., aprotinin, leupeptin)

  • Sucrose (B13894) solutions (w/v) in 10 mM Na-phosphate (pH 7.4): 50%, 42%, 37%, and 30%

  • Alkaline Buffer: 0.1 M NaOH or pH 11 buffer

Procedure:

  • Thaw the frozen electric organ on ice and homogenize in 3 volumes of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 6,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in Homogenization Buffer.

  • Layer the resuspended membranes onto a discontinuous sucrose gradient (30%, 37%, 42%, 50%).

  • Centrifuge at 100,000 x g for 3 hours at 4°C.

  • Collect the nAChR-enriched membranes, which are typically found at the 37%/42% interface.

  • For further enrichment, an alkaline extraction can be performed by resuspending the membranes in a high pH buffer (e.g., pH 11) to remove non-receptor peripheral proteins[1][2].

  • Pellet the final membrane preparation at 100,000 x g for 1 hour at 4°C and resuspend in a suitable storage buffer.

  • Determine the protein concentration using a BCA or similar protein assay.

a. Sample Preparation and SDS-PAGE

Materials:

  • Laemmli Sample Buffer (2X): 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, and 10% β-mercaptoethanol (added fresh).

  • Tris-Glycine SDS-PAGE gels (a gradient gel, e.g., 4-15%, is recommended to resolve all subunits).

  • Running Buffer: 25 mM Tris, 192 mM glycine, 0.1% SDS.

Procedure:

  • Thaw the membrane protein samples on ice.

  • Mix the protein sample with an equal volume of 2X Laemmli Sample Buffer. For 20 µg of protein, if the concentration is 2 µg/µL, take 10 µL of sample and add 10 µL of 2X Laemmli buffer.

  • Heat the samples at 95°C for 5-10 minutes to denature the proteins.

  • Load 10-40 µg of protein per lane into the SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration.

  • Run the gel in 1X Running Buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

b. Protein Transfer

Materials:

  • PVDF or nitrocellulose membrane (0.45 µm pore size).

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol (B129727) (v/v).

  • Methanol.

Procedure:

  • Cut the membrane and filter paper to the dimensions of the gel.

  • Activate the PVDF membrane by incubating in methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in Transfer Buffer. Nitrocellulose does not require methanol activation.

  • Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

  • Transfer the proteins from the gel to the membrane. For a wet transfer, this is typically done at 100 V for 1-2 hours or overnight at a lower voltage at 4°C.

c. Immunodetection

Materials:

  • Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary antibody specific to the this compound nAChR subunit of interest (e.g., anti-nAChR α-subunit antibody).

  • HRP-conjugated secondary antibody that recognizes the host species of the primary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • After transfer, block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody diluted in Blocking Buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer (e.g., 1:5000) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

  • Image the blot using a CCD camera-based imager or X-ray film.

d. Data Analysis

  • Capture the image of the blot, ensuring that the signal is not saturated.

  • Use image analysis software to measure the intensity of the bands.

  • Normalize the signal of the target protein to a loading control (e.g., total protein stain or a housekeeping protein).

  • Calculate the relative protein expression levels between samples.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Data Analysis Membrane_Prep 1. This compound Membrane Preparation Protein_Quant 2. Protein Quantification (BCA Assay) Membrane_Prep->Protein_Quant Sample_Denat 3. Denaturation in Laemmli Buffer Protein_Quant->Sample_Denat SDS_PAGE 4. SDS-PAGE Sample_Denat->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Imaging 10. Imaging Detection->Imaging Quantification 11. Densitometry & Normalization Imaging->Quantification

Caption: Workflow for Western Blot Analysis of this compound Membrane Proteins.

Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Signaling Ach Acetylcholine (ACh) nAChR nAChR (this compound Membrane Protein) Ach->nAChR Binds to α-subunits Ion_Flow Cation Influx (Na+, Ca2+) nAChR->Ion_Flow Channel Opening Depolarization Membrane Depolarization Ion_Flow->Depolarization Cell_Response Cellular Response (e.g., Muscle Contraction) Depolarization->Cell_Response

Caption: Simplified nAChR Signaling Pathway in this compound Electroplax.

References

Application of Mass Spectrometry for Proteome Analysis of the Torpedo Electric Organ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The electric organ of the Torpedo genus, particularly this compound californica, serves as an invaluable model system for studying the neuromuscular junction (NMJ). This specialized organ is densely packed with cholinergic synapses, making it an exceptionally rich source for proteins involved in neurotransmission. Mass spectrometry-based proteomics has emerged as a powerful tool to comprehensively identify and quantify the protein constituents of the this compound electric organ, providing critical insights into the molecular mechanisms of synaptogenesis, synaptic transmission, and associated pathologies.

Proteomic analysis of the this compound electric organ has led to the identification of hundreds of proteins, significantly expanding our understanding of the NMJ proteome.[1][2] These studies have not only confirmed the high abundance of known synaptic proteins such as acetylcholine (B1216132) receptor (AChR) subunits, acetylcholinesterase (AChE), and rapsyn, but have also unveiled novel proteins and signaling molecules.[1][3] The identified proteins are implicated in a range of cellular processes including acetylcholine receptor clustering, signal transduction, and cytoskeletal organization.[1]

The application of quantitative proteomics techniques allows for the comparative analysis of protein expression levels under different physiological or pathological conditions. This can reveal dynamic changes in the proteome associated with synaptic plasticity, disease progression, or the effects of therapeutic interventions. For instance, quantitative phosphoproteomic studies can elucidate the signaling cascades involved in NMJ formation and function by identifying changes in protein phosphorylation states.

The rich proteomic data generated from the this compound electric organ provides a valuable resource for drug development. Proteins that are found to be dysregulated in neuromuscular disorders are potential therapeutic targets. Furthermore, understanding the protein interaction networks at the synapse can aid in the design of drugs that modulate synaptic function with high specificity.

Experimental Protocols

The following protocols provide a general framework for the proteomic analysis of the this compound electric organ. It is important to note that specific parameters may require optimization based on the experimental goals and available instrumentation.

Protocol 1: Sample Preparation and Protein Extraction

This protocol describes the initial steps of tissue homogenization and protein extraction from the this compound electric organ.

Materials:

  • This compound electric organ tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Bradford assay kit or similar for protein quantification

Procedure:

  • Excise the electric organ tissue from the this compound and immediately flash-freeze it in liquid nitrogen to preserve protein integrity.

  • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

  • Resuspend the tissue powder in ice-cold lysis buffer. The high lipid content of the electric organ may require a detergent-based lysis buffer for efficient protein solubilization.

  • Further homogenize the sample using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant containing the soluble protein fraction.

  • For analysis of membrane proteins, the pellet can be further processed using membrane protein extraction kits or protocols.

  • Determine the protein concentration of the extract using a Bradford assay or a compatible method.

Protocol 2: Gel-Based Proteomics (2D-PAGE)

Two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) separates proteins based on their isoelectric point (pI) and molecular weight (MW).

Materials:

  • Immobilized pH gradient (IPG) strips

  • Rehydration buffer

  • SDS-PAGE gels

  • 2D electrophoresis system

  • Coomassie Brilliant Blue or fluorescent protein stain

  • Gel imaging system

Procedure:

  • First Dimension (Isoelectric Focusing - IEF):

    • Mix the protein extract with rehydration buffer.

    • Load the protein sample onto an IPG strip and allow it to rehydrate.

    • Perform isoelectric focusing using an appropriate voltage program.

  • Second Dimension (SDS-PAGE):

    • Equilibrate the focused IPG strip in SDS equilibration buffer containing DTT and then iodoacetamide (B48618).

    • Place the equilibrated IPG strip onto an SDS-PAGE gel.

    • Run the second dimension electrophoresis to separate proteins by molecular weight.

  • Protein Visualization and Spot Excision:

    • Stain the gel with Coomassie Brilliant Blue or a fluorescent stain.

    • Image the gel using a gel documentation system.

    • Excise protein spots of interest for subsequent in-gel digestion and mass spectrometry analysis.

Protocol 3: In-Gel Tryptic Digestion

This protocol is for the enzymatic digestion of proteins from excised gel spots.

Materials:

  • Excised protein spots

  • Destaining solution (e.g., 50% acetonitrile (B52724), 25 mM ammonium (B1175870) bicarbonate)

  • Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Trypsin solution (sequencing grade)

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Destain the gel pieces with the destaining solution until the Coomassie blue color is removed.

  • Reduce the disulfide bonds by incubating the gel pieces in the reduction solution.

  • Alkylate the cysteine residues by incubating in the alkylation solution in the dark.

  • Wash and dehydrate the gel pieces with acetonitrile.

  • Rehydrate the gel pieces in trypsin solution and incubate overnight at 37°C.

  • Extract the resulting peptides from the gel pieces using the extraction buffer.

  • Pool the peptide extracts and dry them in a vacuum centrifuge.

Protocol 4: Gel-Free Proteomics (Shotgun Proteomics) and LC-MS/MS

This approach involves the direct digestion of the total protein extract followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Protein extract from Protocol 1

  • Reduction and alkylation reagents (as in Protocol 3)

  • Trypsin

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF mass spectrometer)

  • C18 reverse-phase column

Procedure:

  • In-Solution Digestion:

    • Denature, reduce, and alkylate the proteins in the total protein extract.

    • Digest the proteins with trypsin overnight at 37°C.

    • Stop the digestion by adding formic acid.

  • LC-MS/MS Analysis:

    • Load the peptide mixture onto a C18 reverse-phase column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

    • Elute the peptides directly into the mass spectrometer.

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant peptide ions are selected for fragmentation (MS/MS).

Protocol 5: Bioinformatic Data Analysis

The raw mass spectrometry data is processed to identify and quantify proteins.

Software:

  • Database search engine (e.g., Mascot, Sequest, MaxQuant)

  • Protein database (e.g., UniProt, NCBI) containing this compound protein sequences.

  • Software for quantitative analysis and data visualization.

Procedure:

  • Database Searching:

    • Use a search engine to match the experimental MS/MS spectra to theoretical peptide fragmentation patterns from a protein sequence database.

  • Protein Identification and Validation:

    • Filter the search results to achieve a desired false discovery rate (FDR), typically 1%.

    • Proteins are identified based on the presence of one or more unique peptides.

  • Quantitative Analysis:

    • For label-free quantification, the peak area or spectral counts of peptides are used to determine relative protein abundance.

    • For label-based quantification (e.g., SILAC, iTRAQ), the ratios of reporter ions are used.

  • Functional Analysis:

    • Perform Gene Ontology (GO) enrichment analysis and pathway analysis (e.g., KEGG) to understand the biological context of the identified proteins.

Quantitative Data

The following table summarizes a representative set of proteins identified in the this compound californica electric organ through mass spectrometry, highlighting their functional categories and relative abundance as reported in proteomic studies.[1][2][3]

ProteinGene SymbolFunctional CategoryRelative Abundance
Acetylcholine Receptor Subunit AlphaCHRNA1Neurotransmitter ReceptorVery High
Acetylcholine Receptor Subunit BetaCHRNB1Neurotransmitter ReceptorVery High
Acetylcholine Receptor Subunit DeltaCHRNDNeurotransmitter ReceptorVery High
Acetylcholine Receptor Subunit GammaCHRNGNeurotransmitter ReceptorVery High
AcetylcholinesteraseACHEEnzymeHigh
RapsynRAPSNScaffolding ProteinHigh
Creatine Kinase B-typeCKBEnergy MetabolismHigh
Beta-enolaseENO3GlycolysisHigh
V-type proton ATPase subunit BATP6V1B2Ion TransportMedium
Plectin-1PLECCytoskeletal LinkerMedium
Annexin A5ANXA5Calcium-dependent phospholipid bindingMedium
Heat shock protein 90HSP90AA1ChaperoneMedium

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the mass spectrometry-based proteomic analysis of the this compound electric organ.

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Protein/Peptide Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis This compound This compound Electric Organ homogenization Homogenization & Lysis This compound->homogenization protein_extraction Protein Extraction homogenization->protein_extraction quantification Protein Quantification protein_extraction->quantification two_d_page 2D-PAGE quantification->two_d_page in_solution_digestion In-Solution Digestion quantification->in_solution_digestion in_gel_digestion In-Gel Digestion two_d_page->in_gel_digestion lc Liquid Chromatography (LC) in_gel_digestion->lc in_solution_digestion->lc ms Tandem MS (MS/MS) lc->ms database_search Database Search ms->database_search protein_id Protein Identification database_search->protein_id quant_analysis Quantitative Analysis protein_id->quant_analysis functional_analysis Functional Analysis quant_analysis->functional_analysis

A generalized workflow for proteomic analysis of the this compound electric organ.
Signaling Pathways

The following diagrams depict key signaling pathways at the neuromuscular junction, which are extensively studied using the this compound electric organ as a model system.

Acetylcholine Receptor Signaling Pathway

This pathway illustrates the events following the binding of acetylcholine to its receptor at the postsynaptic membrane.

ach_signaling acetylcholine Acetylcholine (ACh) achr Nicotinic Acetylcholine Receptor (nAChR) acetylcholine->achr binds ache Acetylcholinesterase (AChE) acetylcholine->ache hydrolyzed by na_influx Na+ Influx achr->na_influx opens channel k_efflux K+ Efflux achr->k_efflux opens channel depolarization Membrane Depolarization (End-Plate Potential) na_influx->depolarization k_efflux->depolarization muscle_contraction Muscle Contraction depolarization->muscle_contraction choline_acetate Choline + Acetate ache->choline_acetate

Simplified acetylcholine receptor signaling at the neuromuscular junction.

Agrin-LRP4-MuSK Signaling Pathway for AChR Clustering

This diagram outlines the signaling cascade initiated by Agrin, leading to the clustering of acetylcholine receptors at the neuromuscular junction.

agrin_musk_pathway agrin Agrin (from motor neuron) lrp4 LRP4 agrin->lrp4 binds to musk MuSK (Muscle-Specific Kinase) lrp4->musk activates dok7 Dok-7 musk->dok7 recruits & activates rapsyn Rapsyn musk->rapsyn phosphorylates dok7->musk further activates achr_clustering Acetylcholine Receptor (AChR) Clustering rapsyn->achr_clustering mediates cytoskeleton Cytoskeletal Anchoring achr_clustering->cytoskeleton

Agrin-LRP4-MuSK pathway for AChR clustering at the NMJ.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing nAChR Yield from Torpedo Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the yield of nicotinic acetylcholine (B1216132) receptor (nAChR) from Torpedo tissue. It offers detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of nAChR from this compound electric organ?

A1: The yield of purified nAChR can vary significantly depending on the protocol. Traditional methods have reported yields ranging from 2.3 to 50 mg of nAChR from 120 to 1000 grams of this compound tissue.[1][2] However, optimized and improved protocols have demonstrated the potential for significantly higher yields. For instance, a method utilizing LysoFos Choline 16 (LFC-16) for solubilization followed by a multi-step chromatography process can yield approximately 4 mg of highly pure nAChR from just 40 grams of this compound californica electric organ, representing a roughly 3-fold increase in efficiency.[1]

Q2: Which detergents are most effective for solubilizing nAChR from the membrane?

A2: The choice of detergent is critical for maintaining the stability and functionality of the nAChR. While sodium cholate (B1235396) has been traditionally used, lipid-like detergents have shown improved performance.[3][4] LysoFos Choline 16 (LFC-16) has been successfully used for efficient extraction.[1] Other detergents like n-dodecylphosphocholine (FC-12), n-tetradecylphosphocholine (FC-14), and 1-dodecanoyl-sn-glycero-3-phosphocholine (B1207832) (LFC-12) have also been studied for their ability to preserve the functional integrity of the solubilized receptor.[4] The key is to select a detergent that effectively solubilizes the receptor while preserving its native conformation and function.[5]

Q3: How important is the lipid environment for nAChR stability and function?

A3: The lipid environment is crucial for the stability and function of nAChR.[4][6] The receptor is an integral membrane protein with subunits in direct contact with lipid molecules.[1] Cholesterol and its derivatives, such as cholesteryl hemisuccinate (CHS), play a significant role in regulating membrane fluidity and have been shown to affect nAChR stability and functionality.[1] In fact, supplementing buffers with cholesterol during purification can help maintain the stability of the nAChR-detergent complex.[1] Reconstitution of the purified nAChR into a lipid environment with a specific composition, often including a mix of anionic and neutral lipids, is essential for restoring its agonist-activatable conformation.[7]

Q4: What are the most common contaminants during nAChR purification and how can they be removed?

A4: Common contaminants that co-purify with nAChR include other membrane-associated proteins like Rapsyn and Na+/K+ dependent ATPase.[1] High molecular weight contaminants can also be present.[1] To achieve high purity, a multi-step purification strategy is necessary. This typically involves an initial affinity chromatography step, which can be followed by a second affinity step, such as with Capto Lentil Lectin to remove non-glycosylated proteins, and a final size exclusion chromatography step.[1] Alkaline extraction of membranes can also be used to selectively remove non-receptor peripheral proteins, like the 43,000 Mr peptide, while retaining the functional characteristics of the nAChR.[8][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Purified nAChR Inefficient initial extraction from the tissue.Ensure thorough homogenization of the this compound electric organ. Optimize the ratio of tissue to homogenization buffer.
Incomplete solubilization of the receptor from the membrane fragments.Use an effective detergent like LysoFos Choline 16 (LFC-16) at an optimized concentration (e.g., 3.5 mM).[1] Ensure adequate incubation time (e.g., 1 hour at 4°C) with gentle agitation.[1]
Loss of receptor during chromatography steps.Use a high-capacity affinity resin, such as acetylcholine bromide coupled to Affi-Gel 15.[1] Optimize elution conditions (e.g., using a competitive ligand like carbamylcholine) to ensure complete recovery from the column.
Protein Aggregation Instability of the nAChR outside its native lipid environment.[5]Supplement all purification buffers with a suitable detergent and lipids like cholesteryl hemisuccinate (CHS) to maintain the stability of the nAChR-detergent complex.[1]
Inappropriate buffer conditions (pH, ionic strength).Maintain a stable pH (e.g., 7.4) and appropriate salt concentration (e.g., 300 mM NaCl) throughout the purification process.[1]
Loss of nAChR Functionality Denaturation of the receptor during purification.Perform all purification steps at low temperatures (e.g., 4°C) to minimize protein degradation and denaturation.[1]
Removal of essential lipids required for function.Supplement buffers with cholesterol or its derivatives.[1] For functional studies, reconstitute the purified receptor into a lipid environment that supports its activity.[7]
Inappropriate choice of detergent.Select a detergent that is known to preserve the functionality of the nAChR, such as lipid-analog detergents.[4]
Presence of Contaminants in the Final Product Insufficient purification steps.Implement a multi-step chromatography protocol, including affinity and size-exclusion chromatography.[1] Consider adding a second, different affinity step (e.g., lectin chromatography) to remove specific contaminants.[1]
Non-specific binding to the affinity column.Include wash steps with appropriate buffers to remove non-specifically bound proteins before eluting the nAChR.

Quantitative Data Summary

Table 1: Comparison of nAChR Purification Yields

Starting Material (this compound Tissue) Purification Method Highlights Final Yield of Purified nAChR Reference
120 - 1000 gTraditional methods2.3 - 50 mg[1][2]
40 g (T. californica)LFC-16 solubilization, two-step affinity chromatography, size-exclusion chromatography~4 mg[1]
T. fuscomaculataChromatofocusing12% overall yield[10]
T. fuscomaculataAffinity chromatography on cobratoxin-Sepharose5% yield[10]
T. fuscomaculataIon-exchange chromatography on DEAE Sepharose3% yield[10]

Experimental Protocols

Protocol 1: High-Yield nAChR Purification from this compound californica

This protocol is based on an improved method that significantly increases the purity and yield of nAChR.[1]

1. Membrane Preparation:

  • Homogenize fresh or frozen this compound californica electric organ in a suitable buffer.

  • Centrifuge the homogenate to pellet the membrane fragments.

  • Resuspend the pellet in a high-salt buffer to remove soluble proteins.

  • Centrifuge again and collect the membrane pellet.

2. Solubilization:

  • Resuspend the nAChR-enriched membranes in a solubilization buffer containing 3.5 mM LFC-16, 0.2 mM CHS, 300 mM NaCl, and 40 mM Tris-HCl, pH 7.4.[1]

  • Incubate for 1 hour at 4°C with gentle stirring.

  • Perform ultracentrifugation at 162,600 g for 1 hour at 4°C to pellet insoluble material.[1]

3. Multi-Step Chromatography:

  • Step 1: First Affinity Chromatography:

    • Load the supernatant from the solubilization step onto an affinity column (e.g., acetylcholine bromide coupled to Affi-Gel 15).

    • Wash the column extensively with a buffer containing detergent and CHS to remove non-specifically bound proteins.

    • Elute the nAChR using a buffer containing a competitive ligand, such as 13 mM Carbamylcholine Chloride.[1]

  • Step 2: Second Affinity Chromatography (Lectin):

    • Dilute the eluate from the first affinity step and load it onto a Capto Lentil Lectin column to remove non-glycosylated protein contaminants.

    • Elute the glycosylated nAChR according to the manufacturer's instructions.

  • Step 3: Size Exclusion Chromatography:

    • Concentrate the eluate from the lectin chromatography step.

    • Apply the concentrated sample to a size exclusion chromatography column to separate the nAChR from any remaining protein contaminants and aggregates.

    • Collect the fractions containing the purified nAChR.

4. Purity Analysis:

  • Assess the purity of the final nAChR preparation using SDS-PAGE and Microfluidic Capillary Gel Electrophoresis (MCGE).

Visualizations

experimental_workflow start Start: this compound Electric Organ homogenization Homogenization & Centrifugation start->homogenization membrane_prep Membrane Preparation homogenization->membrane_prep solubilization Solubilization (LFC-16, CHS, High Salt) membrane_prep->solubilization ultracentrifugation Ultracentrifugation solubilization->ultracentrifugation supernatant Supernatant (Solubilized nAChR) ultracentrifugation->supernatant affinity_chrom1 Affinity Chromatography 1 (Acetylcholine Resin) supernatant->affinity_chrom1 affinity_chrom2 Affinity Chromatography 2 (Lectin Resin) affinity_chrom1->affinity_chrom2 sec Size Exclusion Chromatography affinity_chrom2->sec pure_nachr Purified nAChR sec->pure_nachr analysis Purity Analysis (SDS-PAGE, MCGE) pure_nachr->analysis end End analysis->end

Caption: High-yield nAChR purification workflow.

troubleshooting_logic low_yield Low nAChR Yield inefficient_extraction Inefficient Extraction? low_yield->inefficient_extraction Check poor_solubilization Poor Solubilization? low_yield->poor_solubilization Check chromatography_loss Chromatography Loss? low_yield->chromatography_loss Check optimize_homogenization Optimize Homogenization inefficient_extraction->optimize_homogenization Yes optimize_detergent Optimize Detergent/Incubation poor_solubilization->optimize_detergent Yes optimize_chromatography Optimize Affinity Resin/Elution chromatography_loss->optimize_chromatography Yes

Caption: Troubleshooting logic for low nAChR yield.

References

Troubleshooting low purity in Torpedo synaptic vesicle preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low purity in their Torpedo synaptic vesicle preparations.

Troubleshooting Guide: Low Purity Preparations

This guide addresses common issues leading to impure synaptic vesicle fractions and offers potential solutions.

Observed Problem Potential Cause Recommended Solution
High contamination with non-synaptic membranes (e.g., plasma membrane, ER, mitochondria) Inefficient initial homogenization.Optimize the number of strokes and the clearance of the homogenizer to ensure adequate tissue disruption without excessive organelle damage.
Suboptimal differential centrifugation parameters.Ensure centrifugation speeds and times are optimized to pellet larger organelles and debris in the initial low-speed spins, while retaining synaptic vesicles in the supernatant. Conversely, ensure the high-speed spin is sufficient to pellet the vesicles.[1]
Poor separation on density gradient.Ensure accurate preparation of sucrose (B13894) or other density gradient solutions. Consider using a continuous gradient for finer separation.[2][3] The interface between sucrose layers should be sharp.
Presence of soluble cytosolic proteins Incomplete removal of supernatant after centrifugation steps.Carefully aspirate supernatants without disturbing the pellet. A second wash of the pellet can help remove residual cytosolic contaminants.
Trapping of cytosolic components within synaptosomes that are not fully lysed.Optimize the hypo-osmotic lysis step to ensure efficient release of synaptic vesicles from synaptosomes.
Low yield of synaptic vesicles in the final fraction Over-homogenization leading to vesicle rupture.Reduce the number of strokes or use a looser fitting pestle during homogenization.
Loss of vesicles during centrifugation.Ensure the g-force and duration of the final ultracentrifugation step are sufficient to pellet the small synaptic vesicles.
Vesicle aggregation.Work quickly and maintain samples at 4°C throughout the procedure to minimize protein denaturation and aggregation.
Contamination with proteins from other organelles (e.g., mitochondria, lysosomes) Cross-contamination during fractionation.Carefully collect fractions from the density gradient, avoiding the interfaces between layers where contaminants can accumulate.
Inadequate purity of the initial synaptosome preparation.The purity of the final synaptic vesicle preparation is dependent on the purity of the starting synaptosome fraction. Consider an additional purification step for the synaptosomes.[4]

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my synaptic vesicle preparation?

A1: Purity is best assessed by Western blotting for a panel of protein markers. Your fraction should be enriched in synaptic vesicle-specific proteins and depleted of proteins from other subcellular compartments.

Q2: What are some key protein markers to use for Western blot analysis?

A2: A combination of positive and negative markers is recommended for a thorough assessment of purity.

Marker Type Protein Subcellular Location
Synaptic Vesicle (Positive) SynaptophysinSynaptic vesicle membrane
Synaptobrevin/VAMP2Synaptic vesicle membrane
SV2Synaptic vesicle membrane
V-ATPaseSynaptic vesicle membrane
VGAT/VGLUTVesicular neurotransmitter transporters
Contaminant (Negative) Na+/K+ ATPasePlasma membrane
Cytochrome c oxidaseMitochondria
CalnexinEndoplasmic Reticulum
GM130Golgi apparatus
GAPDHCytosol

Q3: My synaptic vesicle prep has low protein concentration. How can I improve the yield?

A3: Low yield can result from several factors. Ensure that the initial tissue amount is sufficient. Optimize homogenization to avoid excessive vesicle lysis. Be meticulous in collecting the supernatant after each centrifugation step to avoid discarding vesicles. Finally, ensure the final ultracentrifugation step is long enough and at a high enough speed to pellet the small vesicles.

Q4: Should I use a sucrose density gradient or a different method for purification?

A4: Sucrose density gradient centrifugation is a classic and effective method.[2][3] However, other techniques like chromatography on controlled-pore glass beads or size exclusion chromatography can be used as an additional purification step to achieve higher purity.[5] The choice of method may depend on the downstream application and the required level of purity. Some modern protocols also utilize immunoprecipitation for a more rapid and specific isolation.[6][7]

Q5: What is the expected size of this compound synaptic vesicles?

A5: this compound synaptic vesicles are typically spherical with a diameter of approximately 80-90 nm.[8] This can be confirmed by electron microscopy.

Experimental Protocols

Detailed Methodology: Sucrose Density Gradient Centrifugation

This protocol describes a general procedure for the isolation of synaptic vesicles using differential and sucrose density gradient centrifugation.

  • Homogenization:

    • Dissect and weigh fresh this compound electric organ on ice.

    • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4, with protease inhibitors) using a glass-Teflon homogenizer with a specific number of gentle strokes.[9]

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at a medium speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet a crude synaptosome fraction.

    • Resuspend the synaptosome pellet in homogenization buffer.

  • Lysis of Synaptosomes:

    • Lyse the resuspended synaptosomes by hypo-osmotic shock. This is achieved by diluting the suspension with a large volume of ice-cold distilled water or a low molarity buffer.

    • Homogenize the lysed synaptosome suspension to release synaptic vesicles.

  • Removal of Larger Membranes:

    • Centrifuge the lysate at a higher speed (e.g., 25,000 x g for 30 minutes at 4°C) to pellet larger membrane fragments.

    • The supernatant will contain the crude synaptic vesicle fraction.

  • Sucrose Gradient Ultracentrifugation:

    • Carefully layer the crude synaptic vesicle supernatant onto a discontinuous sucrose gradient (e.g., with layers of 0.6 M, 0.8 M, 1.0 M, and 1.2 M sucrose).

    • Centrifuge at high speed (e.g., 100,000 x g for 2 hours at 4°C) in a swinging-bucket rotor.

    • Synaptic vesicles will band at the interface of two sucrose layers (e.g., 0.6 M and 0.8 M).

  • Collection and Final Pelleting:

    • Carefully collect the synaptic vesicle fraction from the gradient using a syringe.

    • Dilute the collected fraction with a suitable buffer and pellet the vesicles by ultracentrifugation (e.g., 150,000 x g for 1 hour at 4°C).

    • Resuspend the final pellet in a small volume of a suitable buffer for storage and downstream analysis.

Detailed Methodology: Western Blot Analysis

This protocol provides a general workflow for assessing the purity of synaptic vesicle preparations via Western blot.

  • Sample Preparation:

    • Determine the protein concentration of your synaptic vesicle fraction and other subcellular fractions (e.g., homogenate, mitochondrial pellet) using a standard protein assay (e.g., BCA or Bradford).

    • Mix an equal amount of protein (e.g., 10-20 µg) from each fraction with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[10]

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to a synaptic vesicle marker or a contaminant marker, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described above.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence detection system. The intensity of the bands will indicate the relative abundance of the target protein in each fraction.

Visualizations

G cluster_0 Initial Preparation cluster_1 Vesicle Isolation cluster_2 Purification homogenization Tissue Homogenization low_speed_cent Low-Speed Centrifugation (1,000 x g) homogenization->low_speed_cent pellet1 Pellet (Nuclei, Debris) (Discard) low_speed_cent->pellet1 Separate supernatant1 Supernatant 1 low_speed_cent->supernatant1 Separate med_speed_cent Medium-Speed Centrifugation (12,000 x g) supernatant1->med_speed_cent pellet2 Pellet (Synaptosomes) med_speed_cent->pellet2 Separate supernatant2 Supernatant 2 (Discard) med_speed_cent->supernatant2 Separate lysis Hypo-osmotic Lysis pellet2->lysis high_speed_cent High-Speed Centrifugation (25,000 x g) lysis->high_speed_cent pellet3 Pellet (Large Membranes) (Discard) high_speed_cent->pellet3 Separate supernatant3 Supernatant 3 (Crude Vesicles) high_speed_cent->supernatant3 Separate sucrose_gradient Sucrose Gradient Ultracentrifugation (100,000 x g) supernatant3->sucrose_gradient collect_fraction Collect Synaptic Vesicle Fraction sucrose_gradient->collect_fraction final_pelleting Final Pelleting (150,000 x g) collect_fraction->final_pelleting pure_vesicles Pure Synaptic Vesicles final_pelleting->pure_vesicles

Caption: Workflow for Synaptic Vesicle Purification.

G cluster_0 Purity Assessment Logic start Synaptic Vesicle Preparation western_blot Western Blot Analysis start->western_blot positive_markers Probe for Positive Markers (e.g., Synaptophysin, SV2) western_blot->positive_markers negative_markers Probe for Negative Markers (e.g., Na/K ATPase, Cytochrome C) western_blot->negative_markers enrichment Enrichment of Positive Markers? positive_markers->enrichment depletion Depletion of Negative Markers? negative_markers->depletion high_purity High Purity enrichment->high_purity Yes low_purity Low Purity (Troubleshoot) enrichment->low_purity No depletion->high_purity Yes depletion->low_purity No

Caption: Logic Diagram for Purity Assessment.

References

How to prevent proteolytic degradation during Torpedo protein extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during protein extraction from Torpedo electric organ, with a special focus on preventing proteolytic degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting proteins from this compound electric organ?

The electric organ of this compound species presents unique challenges for protein extraction due to its composition. It is exceptionally rich in acetylcholine (B1216132) receptors, which constitute a significant portion of the total protein, and has a high lipid and connective tissue content.[1] Key challenges include:

  • High Proteolytic Activity: Like any tissue, the electric organ contains endogenous proteases that are released upon homogenization and can rapidly degrade target proteins.

  • Membrane Protein Insolubility: Many proteins of interest, such as the nicotinic acetylcholine receptor (nAChR), are integral membrane proteins requiring detergents for solubilization.[2][3]

  • High Lipid Content: The abundance of lipids can interfere with protein extraction and purification steps.

  • Abundance of Acetylcholinesterase: This highly active enzyme can be a major contaminant and may require specific purification steps to remove.[4]

Q2: Which protease inhibitor cocktail is best for this compound protein extraction?

While specific studies detailing the most effective protease inhibitor cocktail for this compound electric organ are limited, a broad-spectrum cocktail targeting multiple protease classes is highly recommended.[5][6] The cocktail should be added to the homogenization buffer immediately before use.[7]

A recommended general-purpose protease inhibitor cocktail formulation includes inhibitors for serine, cysteine, and metalloproteases.

Protease InhibitorTarget Protease ClassTypical Working Concentration
AEBSF or PMSFSerine Proteases1 mM
AprotininSerine Proteases0.8 µM
LeupeptinSerine and Cysteine Proteases20 µM
E-64Cysteine Proteases15 µM
BestatinAminopeptidases50 µM
Pepstatin AAspartic Proteases10 µM
EDTAMetalloproteases1-5 mM

Note: PMSF is unstable in aqueous solutions and should be added fresh immediately before use.[7] If using immobilized metal affinity chromatography (IMAC) for protein purification, EDTA should be omitted from the cocktail as it will strip the metal ions from the column.[8]

Troubleshooting Guides

Problem 1: Low protein yield.

Possible Causes & Solutions:

  • Incomplete Tissue Homogenization: The fibrous nature of the electric organ can make complete homogenization difficult.

    • Solution: Ensure the tissue is snap-frozen in liquid nitrogen and pulverized into a fine powder before adding homogenization buffer.[9] Use a mechanical homogenizer for thorough disruption.

  • Insufficient Lysis Buffer: Using an inadequate volume of lysis buffer can result in incomplete cell lysis and protein solubilization.

    • Solution: A general guideline is to use at least 10 volumes of lysis buffer to the weight of the tissue (e.g., 10 mL of buffer for 1 g of tissue).

  • Proteolytic Degradation: Significant degradation of the target protein will lead to a lower yield of the full-length protein.

    • Solution: Work quickly and keep samples on ice or at 4°C at all times. Ensure a fresh, broad-spectrum protease inhibitor cocktail is added to your lysis buffer.[7][10]

Problem 2: Protein degradation is observed on SDS-PAGE/Western Blot (multiple lower molecular weight bands).

Possible Causes & Solutions:

  • Inadequate Protease Inhibition: The concentration or type of protease inhibitors may not be optimal.

    • Solution: Increase the concentration of the protease inhibitor cocktail. Consider adding individual inhibitors that target specific proteases if the class of culprit proteases is known.

  • Sample Handling: Leaving samples at room temperature for extended periods can lead to degradation.

    • Solution: Minimize the time between tissue homogenization, clarification of the lysate, and subsequent purification steps. Always keep samples on ice.[10]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your protein extract can lead to protein degradation and aggregation.

    • Solution: Aliquot your protein extract into single-use vials before freezing to avoid multiple freeze-thaw cycles.

Problem 3: The target protein is insoluble and found in the pellet after centrifugation.

Possible Causes & Solutions:

  • Inappropriate Detergent for Membrane Proteins: If your target is a membrane protein, the detergent used may not be effective at solubilizing it.

    • Solution: For the nicotinic acetylcholine receptor, non-ionic detergents such as Triton X-100 or n-Dodecyl β-D-maltoside (DDM) have been used successfully.[3] You may need to screen a panel of detergents to find the optimal one for your protein of interest.

  • Insufficient Detergent Concentration: The concentration of the detergent may be below its critical micelle concentration (CMC) or insufficient to handle the high lipid content of the tissue.

    • Solution: Increase the detergent concentration in your lysis buffer. A typical starting concentration is 1-2% (w/v).

Experimental Protocols

Protocol: General Protein Extraction from this compound Electric Organ

This protocol provides a general framework for the extraction of total protein from this compound electric organ. Modifications may be necessary depending on the specific protein of interest.

Materials:

  • This compound electric organ tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenization Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Nonidet P-40)

  • Broad-spectrum protease inhibitor cocktail (see table above)

  • Dounce or mechanical homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Excise the this compound electric organ and immediately snap-freeze it in liquid nitrogen. Store at -80°C for long-term storage.

  • Place the frozen tissue in a pre-chilled mortar and grind it into a fine powder under liquid nitrogen.

  • Transfer the powdered tissue to a pre-chilled tube.

  • Prepare the homogenization buffer and cool it on ice. Immediately before use, add the protease inhibitor cocktail to the recommended concentration.

  • Add 10 volumes of ice-cold homogenization buffer to the powdered tissue.

  • Homogenize the suspension on ice using a Dounce or mechanical homogenizer until a uniform lysate is achieved.

  • Incubate the lysate on ice for 30 minutes with gentle agitation to allow for complete lysis.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.

  • The protein extract is now ready for downstream applications or can be stored in aliquots at -80°C.

Visualizations

Proteolytic_Degradation_Pathway Mechanism of Proteolytic Degradation and Inhibition cluster_extraction Protein Extraction cluster_degradation Degradation Cascade cluster_prevention Preventative Measures Tissue_Homogenization Tissue Homogenization Cell_Lysis Cell Lysis Tissue_Homogenization->Cell_Lysis leads to Protease_Release Release of Endogenous Proteases Cell_Lysis->Protease_Release results in Protease Active Protease Protease_Release->Protease Target_Protein Target Protein (Intact) Degraded_Protein Degraded Protein Fragments Target_Protein->Degraded_Protein degrades to Protease->Target_Protein acts on Protease_Inhibitors Protease Inhibitor Cocktail Protease_Inhibitors->Protease inhibit Cold_Temperature Low Temperature (0-4°C) Cold_Temperature->Protease slows activity

Caption: Inhibition of protease activity during protein extraction.

Protein_Extraction_Workflow General Workflow for this compound Protein Extraction Start Start: Frozen this compound Electric Organ Pulverize Pulverize Tissue in Liquid Nitrogen Start->Pulverize Homogenize Homogenize in Lysis Buffer + Protease Inhibitors Pulverize->Homogenize Incubate Incubate on Ice (30 min) Homogenize->Incubate Centrifuge Centrifuge (14,000 x g, 20 min, 4°C) Incubate->Centrifuge Supernatant Collect Supernatant (Soluble Protein Extract) Centrifuge->Supernatant Pellet Discard Pellet (Cell Debris, Insoluble Proteins) Centrifuge->Pellet Analysis Downstream Applications (SDS-PAGE, Western Blot, Purification) Supernatant->Analysis

Caption: Workflow for extracting proteins from this compound electric organ.

References

Technical Support Center: Enhancing the Stability of Purified Torpedo Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and stabilization of the Torpedo acetylcholine (B1216132) receptor (AChR).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in purified this compound AChR preparations?

A1: The primary causes of instability in purified this compound AChR preparations stem from its nature as a membrane protein. Key factors include:

  • Removal from the native lipid environment: The lipid bilayer is crucial for the structural integrity and function of the AChR.[1][2] Extraction from this environment exposes hydrophobic surfaces, leading to aggregation and loss of function.[1]

  • Inappropriate detergent selection: The choice of detergent for solubilization is critical. Harsh detergents can strip away essential lipids that are tightly associated with the receptor, leading to denaturation and instability.[3][4]

  • Aggregation: Once purified, AChRs have a tendency to aggregate, which can be a significant challenge for functional and structural studies.[1][5] This is often a consequence of suboptimal lipid and detergent conditions.

  • Oxidation: Reactive sulfhydryl groups on the receptor can become oxidized, which can alter its properties.[3]

  • Proteolytic degradation: During the isolation process, endogenous proteases can degrade the receptor.[6]

Q2: Why is the lipid composition of the reconstitution environment so important for AChR stability?

A2: The lipid composition is paramount for maintaining the native conformation and function of the AChR. Specific lipids have been shown to be essential:

  • Cholesterol: This is a critical component of the postsynaptic membrane and directly affects the stability, organization, and function of the AChR.[7][8][9] Cholesterol stabilizes AChR clusters and is required for proper ion channel function.[10][11] Its absence can lead to a non-functional, desensitized state.[12][13]

  • Anionic Phospholipids (B1166683): Lipids such as phosphatidic acid (PA), phosphatidylserine (B164497) (PS), and phosphatidylinositol (PI) are also crucial for stabilizing the receptor in its resting, functional state.[12][13][14] In the absence of these anionic lipids, the receptor tends to adopt a desensitized conformation.[12]

Q3: What is the role of detergents in AChR purification and stability?

A3: Detergents are necessary to solubilize the AChR from the native membrane. However, they create an artificial environment that can impact stability. The ideal detergent should mimic the native lipid bilayer as closely as possible.[1][15] Lipid-analog detergents have been shown to be more effective at preserving the stability and functionality of the receptor compared to non-lipid-analog detergents.[4][16] It is also important to use detergents at a concentration that is well above their critical micelle concentration (CMC) to ensure proper micelle formation around the protein.[15]

Q4: Can allosteric modulators be used to improve the stability of purified AChR?

A4: Yes, allosteric modulators can potentially stabilize the AChR. These molecules bind to sites on the receptor that are distinct from the acetylcholine binding site and can favor specific conformational states (e.g., resting, active, or desensitized).[17][18] By stabilizing a particular conformation, a positive allosteric modulator (PAM) could indirectly enhance the overall stability of the purified receptor during storage or experimental manipulation.[19][20]

Troubleshooting Guides

Issue 1: Purified AChR is aggregated.
Possible Cause Troubleshooting Step Rationale
Suboptimal Detergent Screen a panel of detergents, including lipid-analog detergents (e.g., LFC-16, Cyclofos family).[16][21][22]Different detergents provide varying micellar environments. Lipid-analog detergents are designed to better mimic the native membrane.[4]
Insufficient Lipid Content Reconstitute the purified receptor into lipid vesicles with a defined composition that includes cholesterol and anionic phospholipids (e.g., PA, PS).[12][13] Ensure a sufficient lipid-to-protein molar ratio (at least 65 lipids per receptor).[12][23]A minimal number of specific lipids are required to shield the hydrophobic transmembrane domains and maintain the receptor's functional state.[23]
Incorrect Buffer Conditions Optimize buffer pH and ionic strength. Ensure the presence of reducing agents (e.g., DTT) if disulfide bond reduction is not desired.The physicochemical properties of the buffer can influence protein folding and interactions.
High Protein Concentration Perform a concentration series to determine the optimal concentration range for storage and experiments.High protein concentrations can favor aggregation, especially for membrane proteins.
Issue 2: Purified AChR has low or no ion channel activity.
Possible Cause Troubleshooting Step Rationale
Absence of Essential Lipids Reconstitute the AChR in a lipid environment containing both cholesterol (around 33-35 mol%) and an anionic phospholipid like PA or PS (around 10-12 mol%).[11][12][13]The receptor is non-functional in the absence of these specific lipids and adopts a desensitized state.[12][13]
Detergent-Induced Inactivation If using detergents, consider exchanging the initial solubilization detergent for one that is more compatible with function (e.g., cholate, octylglucoside).[24][25] Alternatively, remove the detergent and reconstitute into liposomes.[26]Some detergents can irreversibly denature the receptor or inhibit its function.[4]
Receptor is in a Desensitized State Avoid prolonged exposure to agonists during purification and storage.[27]Continuous agonist presence can drive the receptor into a stable, non-conducting desensitized state.
Incorrect Assay Conditions Verify the composition of the assay buffer, including ion concentrations and the presence of any necessary co-factors.Ion channel function is highly dependent on the electrochemical gradients and the surrounding ionic environment.

Quantitative Data Summary

Table 1: Effect of Lipid Composition on AChR Thermal Stability

Lipid CompositionT50 (°C) for α-Bungarotoxin BindingIon Translocation Activity
Native this compound Membranes (~30 mol% Cholesterol)60 ± 0.2Yes
DOPC:DOPA (3:1 molar ratio)56 ± 0.2No
DOPC:DOPA with 33 mol% Cholesterol63 ± 0.1Yes (lost upon heating at 46°C)
Data adapted from: Thermal stability of this compound californica acetylcholine receptor in a cholesterol lipid environment.[11]

Table 2: Effect of Lipid Composition on AChR Functional State

Lipid EnvironmentAChR Functional State
Phosphatidylcholine (PC) onlyDesensitized (non-functional)
PC + Phosphatidic Acid (PA) + Cholesterol (CH)Resting (functional)
Absence of PADesensitized (non-functional)
Increasing CH content (saturates at ~35 mol%)Increased stabilization in the resting state
Increasing PA content (saturates at ~12 mol%)Increased stabilization in the resting state
Data adapted from: Assessing the Lipid Requirements of the this compound californica Nicotinic Acetylcholine Receptor.[12][13]

Experimental Protocols

Protocol 1: Reconstitution of Purified AChR into Lipid Vesicles
  • Lipid Film Preparation:

    • In a glass tube, mix the desired lipids (e.g., a 3:1 molar ratio of DOPC to DOPA with the addition of 33 mol% cholesterol) in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

    • Place the tube under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the appropriate buffer (e.g., 10 mM MOPS, 100 mM NaCl, 0.1 mM EDTA, pH 7.4) to the lipid film.

    • Vortex vigorously to hydrate (B1144303) the lipids and form multilamellar vesicles (MLVs).

  • Vesicle Formation:

    • Subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to produce unilamellar vesicles.

    • Alternatively, sonicate the suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), respectively.

  • Reconstitution:

    • Add the purified, detergent-solubilized AChR to the vesicle suspension.

    • Remove the detergent slowly by dialysis against a large volume of detergent-free buffer over 24-48 hours at 4°C, with several buffer changes. This allows the AChR to insert into the lipid bilayers.

    • Alternatively, use detergent-adsorbing beads (e.g., Bio-Beads) to remove the detergent.

Visualizations

Experimental_Workflow AChR Purification and Reconstitution Workflow cluster_purification Purification cluster_reconstitution Reconstitution This compound This compound Electric Organ membrane Membrane Preparation This compound->membrane solubilization Solubilization with Detergent membrane->solubilization affinity_chrom Affinity Chromatography solubilization->affinity_chrom sec Size Exclusion Chromatography affinity_chrom->sec purified_achr Purified AChR in Detergent sec->purified_achr reconstitution Detergent Removal purified_achr->reconstitution lipid_prep Lipid Film Preparation (with Cholesterol & Anionic Lipids) vesicle_form Vesicle Formation lipid_prep->vesicle_form vesicle_form->reconstitution functional_achr Functional AChR in Liposomes reconstitution->functional_achr

Caption: Workflow for AChR purification and functional reconstitution.

Logical_Relationships Factors Affecting AChR Stability cluster_positive Stabilizing Factors cluster_negative Destabilizing Factors AChR_Stability AChR Stability Lipid_Env Native-like Lipid Environment Lipid_Env->AChR_Stability Cholesterol Cholesterol Cholesterol->Lipid_Env Anionic_Lipids Anionic Lipids Anionic_Lipids->Lipid_Env Lipid_Analog_Detergents Lipid-Analog Detergents Lipid_Analog_Detergents->AChR_Stability Aggregation Aggregation Aggregation->AChR_Stability Harsh_Detergents Harsh Detergents Harsh_Detergents->AChR_Stability Lipid_Depletion Lipid Depletion Harsh_Detergents->Lipid_Depletion Lipid_Depletion->AChR_Stability Lipid_Depletion->Aggregation Oxidation Oxidation Oxidation->AChR_Stability

Caption: Key factors influencing the stability of purified AChR.

References

How to minimize non-specific binding in Torpedo affinity chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Torpedo affinity chromatography experiments.

Troubleshooting Guide: Minimizing Non-specific Binding

High background or the presence of contaminating proteins in the elution fractions are common issues in affinity chromatography. This guide provides a systematic approach to identifying and resolving the root causes of non-specific binding.

Problem: High levels of contaminating proteins in the eluate.

Potential Cause Recommended Solution
Ionic Interactions Unwanted ionic interactions between contaminating proteins and the affinity matrix are a frequent source of non-specific binding.
Optimize Salt Concentration: Increase the salt concentration (e.g., NaCl) in the binding and wash buffers. This can disrupt weak ionic interactions. Start with 150 mM NaCl and increase in increments of 100-150 mM to find the optimal concentration that maintains specific binding while reducing non-specific interactions.[1][2]
Adjust Buffer pH: The pH of your buffers can influence the charge of both your target protein and contaminating proteins.[1][2] Adjusting the pH away from the isoelectric point (pI) of major contaminants can help reduce their binding. Conversely, matching the buffer pH to the pI of your target protein can sometimes minimize its non-specific interactions.[1]
Hydrophobic Interactions Hydrophobic regions on contaminating proteins can interact with the affinity matrix or the ligand itself, leading to non-specific binding.
Add Non-ionic Detergents: Include a low concentration of a non-ionic detergent, such as 0.05-0.2% Tween-20 or Triton X-100, in your binding and wash buffers to disrupt hydrophobic interactions.[2][3][4]
Incorporate Additives: Agents like ethylene (B1197577) glycol (up to 25%) can reduce hydrophobic interactions.
Insufficient Washing Inadequate washing may not be sufficient to remove all non-specifically bound proteins before elution.
Increase Wash Volume: Increase the volume of the wash buffer. A common starting point is to wash with 10-20 column volumes (CVs).
Increase Wash Stringency: In addition to optimizing salt and detergent concentrations, consider adding a low concentration of the elution agent (e.g., a low concentration of a competitive ligand or a slight change in pH) to the wash buffer to remove weakly bound contaminants. For His-tagged proteins, including a low concentration of imidazole (B134444) (e.g., 10-40 mM) in the wash buffer is effective.[5]
Interactions with the Matrix Backbone Contaminating proteins may bind directly to the chromatography support material (e.g., agarose).
Use a Blocking Agent: Pre-incubating the affinity matrix with a blocking agent can saturate non-specific binding sites.[6] Bovine Serum Albumin (BSA) at 1% is a commonly used blocking agent.[1][2][6] Other options include casein or commercially available protein-free blocking solutions.[7][8]
Protein Aggregation Aggregated proteins can trap contaminants, leading to their co-elution with the target protein.
Optimize Sample Preparation: Centrifuge and filter (0.22 or 0.45 µm) your sample before loading it onto the column to remove aggregates and cellular debris.[4]
Modify Buffer Conditions: The presence of aggregates may indicate suboptimal buffer conditions. Consider adjusting the pH or ionic strength, or adding stabilizing agents.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in affinity chromatography?

A1: Non-specific binding refers to the interaction of proteins or other molecules in a sample with the affinity matrix through mechanisms other than the specific affinity interaction between the target molecule and the immobilized ligand.[9] These interactions are typically weaker and can be based on ionic, hydrophobic, or other non-covalent forces.[2] This phenomenon leads to the co-purification of unwanted contaminants, reducing the purity of the target molecule.[10]

Q2: How can I quickly test for non-specific binding?

A2: A simple way to test for non-specific binding is to run a control experiment using a mock resin that lacks the specific ligand but is otherwise identical to your affinity resin. Load your sample onto this control column and analyze the eluate. Any proteins that bind to and elute from this column are likely binding non-specifically to the matrix. Another approach is to run the analyte over a bare sensor surface without any immobilized ligand.[2]

Q3: What concentration of additives should I use to reduce non-specific binding?

A3: The optimal concentration of additives will vary depending on the specific application. The table below provides common starting concentrations that can be further optimized.

Additive Typical Starting Concentration Purpose
NaCl 150 - 500 mM[1][2]Reduces ionic interactions
Non-ionic Detergents (e.g., Tween-20) 0.05 - 0.2% (v/v)[4]Reduces hydrophobic interactions
Bovine Serum Albumin (BSA) 1% (w/v)[1][2][6]Blocks non-specific sites on the matrix
Imidazole (for His-tag) 10 - 40 mM in wash buffer[5]Competes with non-specific binding
Arginine 0.5 M[10]Can reduce protein-protein interactions

Q4: Can the choice of blocking agent affect my results?

A4: Yes, the choice of blocking agent can be critical. While BSA is widely used, it may not be suitable for all applications, especially if you are purifying a protein that interacts with BSA or if subsequent assays are sensitive to its presence.[1][6] In such cases, consider using other protein-based blockers like casein or exploring protein-free blocking solutions that contain polymers like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP).[7][8] It is important to ensure that the blocking agent itself does not interfere with the specific binding of your target protein.

Experimental Protocols

Protocol 1: General Optimization of Washing Steps

This protocol outlines a method for optimizing the wash buffer to minimize non-specific binding.

  • Prepare a series of wash buffers with varying concentrations of salt (e.g., 150 mM, 300 mM, 500 mM NaCl) and a non-ionic detergent (e.g., 0.1% Tween-20).

  • Equilibrate your this compound affinity column with the binding buffer.

  • Load your clarified sample onto the column.

  • Wash the column with 5-10 CVs of the binding buffer.

  • Apply a gradient or step-wise wash using the prepared series of wash buffers, starting with the lowest salt concentration. Collect fractions during each wash step.

  • Elute the target protein using the standard elution buffer and collect fractions.

  • Analyze the wash and elution fractions by SDS-PAGE and/or Western blot to determine the conditions that effectively remove contaminants without eluting the target protein.

Protocol 2: Matrix Blocking to Reduce Non-specific Binding

This protocol describes how to block the affinity matrix to reduce non-specific interactions with the support.

  • Prepare a 1% (w/v) solution of BSA in your binding buffer. Filter the solution through a 0.22 µm filter.

  • Equilibrate the this compound affinity column with 5-10 CVs of binding buffer.

  • Apply the 1% BSA solution to the column. For a 1 mL column, apply 2-3 mL of the BSA solution.

  • Incubate the column with the BSA solution for 30-60 minutes at room temperature.

  • Wash the column thoroughly with 10-15 CVs of binding buffer to remove any unbound BSA.

  • Proceed with loading your sample and the rest of the affinity purification protocol.

Visualizations

Non_Specific_Binding_Workflow cluster_problem Problem Identification Problem High Contaminating Proteins in Eluate Ionic Ionic Interactions Problem->Ionic Hydrophobic Hydrophobic Interactions Problem->Hydrophobic Washing Insufficient Washing Problem->Washing Matrix Matrix Interactions Problem->Matrix OptimizeBuffer Optimize Buffer (Salt, pH) Ionic->OptimizeBuffer AddDetergent Add Detergent Hydrophobic->AddDetergent IncreaseWash Increase Wash Volume/Stringency Washing->IncreaseWash BlockMatrix Block Matrix (BSA) Matrix->BlockMatrix

Caption: Troubleshooting workflow for non-specific binding.

Affinity_Chromatography_Process Start Start: Equilibrate Column Load Load Sample Start->Load Binding Buffer Wash Wash (Remove Non-specific Binders) Load->Wash Wash Buffer Elute Elute (Collect Target Protein) Wash->Elute Elution Buffer End End: Purified Protein Elute->End

References

Technical Support Center: Overcoming Issues with Electrocyte Viability in Primary Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for primary electrocyte cultures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the isolation and maintenance of primary electrocytes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for maintaining high viability in primary electrocyte cultures?

A1: The viability of primary electrocytes, like other primary excitable cells, is highly sensitive to the isolation procedure and culture conditions. Key factors include:

  • Gentle Tissue Dissociation: Minimizing mechanical and enzymatic stress during tissue dissociation is crucial. Over-trypsinization can damage cell surface proteins essential for attachment and survival.[1][2][3]

  • Optimized Culture Medium: Using a serum-free medium supplemented with appropriate growth factors and nutrients is essential to support electrocyte health and prevent the overgrowth of contaminating cells like fibroblasts.[1][2]

  • Appropriate Substrate Coating: As electrocytes are adherent cells, coating culture surfaces with extracellular matrix (ECM) proteins is necessary to promote attachment, spreading, and survival.[1][2][4][5]

  • Correct Seeding Density: Plating cells at an optimal density is critical. Too low a density can lead to a lack of essential cell-to-cell contact and trophic support, while too high a density can result in premature nutrient depletion and cell death.[2]

  • Aseptic Technique: Strict aseptic technique is paramount to prevent contamination from bacteria, fungi, or mycoplasma, which can quickly compromise the entire culture.

Q2: My electrocytes are not attaching to the culture dish. What could be the cause?

A2: Poor attachment of primary electrocytes can be attributed to several factors:

  • Inadequate Coating: Ensure the culture surface is evenly and adequately coated with an appropriate ECM protein. The coating may have dried out before cell seeding, rendering it ineffective.[6]

  • Over-trypsinization: Excessive exposure to trypsin during dissociation can strip away cell surface proteins necessary for attachment.[3]

  • Cell Viability Issues: Low viability immediately after isolation will naturally result in poor attachment.

  • Incorrect Seeding Medium: The medium used for initial plating should be optimized for attachment and may differ from the maintenance medium.

Q3: I'm observing a high rate of cell death in my electrocyte culture within the first 48 hours. What are the likely causes?

A3: High initial cell death is a common challenge in primary cell culture. Potential causes include:

  • Harsh Isolation Procedure: Mechanical stress and enzymatic damage during tissue dissociation can induce apoptosis or necrosis.

  • Suboptimal Culture Conditions: Incorrect pH, osmolarity, or temperature of the culture medium can be detrimental to cell survival.

  • Cryopreservation Damage: If the cells were cryopreserved, improper thawing techniques can lead to significant cell death. Rapid thawing at 37°C is crucial.[3]

  • Nutrient Deprivation: The initial plating medium may lack essential growth factors required for survival.

Q4: What are the signs of contamination in my electrocyte culture and how can I prevent it?

A4: Contamination can manifest in several ways:

  • Bacterial Contamination: The culture medium may appear cloudy, and a sudden drop in pH (yellowing of the medium) is often observed.

  • Fungal (Yeast/Mold) Contamination: Visible colonies or filamentous structures may appear in the culture. The medium may become turbid.

  • Mycoplasma Contamination: This is often not visible to the naked eye. Signs can be subtle, including reduced cell proliferation, changes in cell morphology, and decreased viability.

Prevention is the best approach to contamination. This includes strict aseptic technique, using sterile reagents and media, and regularly cleaning incubators and biosafety cabinets. Quarantining new cell lines and reagents is also a good practice.

Troubleshooting Guides

Issue 1: Low Cell Yield and Viability After Tissue Dissociation

Symptoms:

  • Low cell count after dissociation.

  • High percentage of non-viable cells (as determined by Trypan Blue exclusion).

Possible Causes and Solutions:

Possible Cause Solution Supporting Data/Observations
Over-digestion with enzymes Optimize enzyme concentration and incubation time. Consider using a gentler enzyme like papain instead of trypsin.[1]High cell death immediately after dissociation. Cells appear rounded and fragmented.
Mechanical stress Triturate the tissue gently with a wide-bore pipette. Avoid creating bubbles.[1]Low yield of intact cells. High amount of cellular debris.
Inappropriate enzyme The type of collagen and other ECM proteins in the electric organ may require a specific blend of dissociation enzymes.Inefficient tissue dissociation, resulting in large clumps of undigested tissue.
Issue 2: Poor Cell Attachment and Spreading

Symptoms:

  • Cells remain floating in the medium.

  • Attached cells are rounded and do not flatten or extend processes.

Possible Causes and Solutions:

Possible Cause Solution Supporting Data/Observations
Inadequate ECM coating Ensure complete and even coating of the culture surface. Test different ECM proteins (e.g., Collagen I, Collagen IV, Laminin, Fibronectin, or a combination).[4][5] Tissue-specific ECM may improve attachment and proliferation.[4][5]Cells clump together in the center of the well instead of attaching evenly across the surface.
Sub-optimal seeding density Optimize the number of cells seeded per unit area. A typical starting point for primary neurons is 1,000–5,000 cells per mm².[2]At low densities, cells fail to establish necessary connections. At high densities, cells quickly detach due to overcrowding.
Presence of residual dissociation enzymes Ensure that the dissociation enzyme is thoroughly washed out or neutralized after digestion.Cells may initially attach but then detach after a few hours.
Issue 3: Progressive Cell Death and Poor Long-Term Survival

Symptoms:

  • Gradual increase in floating, dead cells over several days.

  • Deterioration of cell morphology.

  • Failure to maintain electrophysiological activity.

Possible Causes and Solutions:

Possible Cause Solution Supporting Data/Observations
Nutrient and growth factor depletion Perform partial media changes every 2-3 days. Supplement the medium with growth factors known to support neuronal and muscle cell survival, such as Brain-Derived Neurotrophic Factor (BDNF), Glial Cell-Derived Neurotrophic Factor (GDNF), and Insulin-like Growth Factor (IGF-1).[7][8]Cell death increases as the time between media changes is extended.
Glial cell overgrowth If glial-like cells are present and proliferating, consider using an anti-mitotic agent like Cytosine arabinoside (Ara-C) at a low concentration. However, be aware of potential neurotoxicity.[1]A confluent layer of flat, polygonal cells overtakes the culture, and electrocyte morphology deteriorates.
Oxidative stress Include antioxidants such as N-acetylcysteine or Vitamin E in the culture medium. Ensure the incubator has a stable and correct CO2 and O2 environment.Increased number of apoptotic cells.
Lack of trophic support Consider co-culturing with other cell types, such as muscle or glial cells, to provide necessary trophic factors.Electrocytes cultured in isolation exhibit lower survival rates compared to those in mixed cultures.

Experimental Protocols

Protocol 1: Primary Electrocyte Isolation from Electrophorus electricus

Materials:

  • Electric organ tissue from Electrophorus electricus

  • Dissection buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, supplemented with 1% antibiotic-antimycotic solution.

  • Enzyme solution: 0.1% Collagenase Type II and 0.05% Trypsin-EDTA in HBSS.

  • Culture medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and a cocktail of growth factors (e.g., BDNF, GDNF, IGF-1 at 10 ng/mL each).

  • ECM-coated culture plates (e.g., Collagen I or a mixture of Collagen I and Laminin).

Procedure:

  • Excise the electric organ tissue under sterile conditions and immediately place it in ice-cold dissection buffer.

  • Mince the tissue into small pieces (approximately 1 mm³).

  • Wash the minced tissue three times with cold dissection buffer to remove debris and blood cells.

  • Incubate the tissue in the enzyme solution at 37°C for 30-45 minutes with gentle agitation.

  • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in culture medium and perform a viable cell count using Trypan Blue.

  • Seed the cells onto the ECM-coated plates at an optimized density.

  • Incubate at a species-appropriate temperature (e.g., 25-28°C for tropical fish) in a humidified incubator.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Primary electrocyte culture in a 96-well plate.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • To each well containing 100 µL of cell culture, add 10 µL of MTT solution.

  • Incubate the plate for 2-4 hours at the appropriate culture temperature.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Mix gently by pipetting up and down to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for Primary Electrocyte Culture cluster_0 Tissue Isolation cluster_1 Cell Dissociation cluster_2 Cell Culture cluster_3 Analysis Tissue Electric Organ Tissue Excision Mince Mince Tissue Tissue->Mince Wash1 Wash Tissue Mince->Wash1 Enzyme Enzymatic Digestion Wash1->Enzyme Triturate Mechanical Trituration Enzyme->Triturate Filter Filter Suspension Triturate->Filter Centrifuge Centrifuge and Resuspend Filter->Centrifuge Count Cell Counting (Viability) Centrifuge->Count Seed Seed on Coated Plate Count->Seed Incubate Incubate Seed->Incubate Viability Viability Assays (e.g., MTT) Incubate->Viability Morphology Microscopy Incubate->Morphology Electrophys Electrophysiology Incubate->Electrophys

Caption: Figure 1. A generalized workflow for the isolation, culture, and analysis of primary electrocytes.

Apoptosis_Signaling_Pathways Figure 2. Intrinsic and Extrinsic Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 CellularStress Cellular Stress (e.g., DNA damage, Oxidative stress) Bcl2Family Bcl-2 Family (Bax/Bak activation) CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Figure 2. Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Troubleshooting_Logic Figure 3. Troubleshooting Logic for Low Electrocyte Viability cluster_dissociation Dissociation Issues cluster_culture Culture Condition Issues cluster_contamination Contamination Issues Start Low Electrocyte Viability CheckDissociation Review Dissociation Protocol Start->CheckDissociation CheckCulture Evaluate Culture Conditions Start->CheckCulture CheckContamination Screen for Contamination Start->CheckContamination EnzymeTime Optimize Enzyme Type/Time CheckDissociation->EnzymeTime MechanicalStress Reduce Mechanical Stress CheckDissociation->MechanicalStress MediaSupplements Optimize Media & Supplements CheckCulture->MediaSupplements ECMDensity Test ECM Coatings & Seeding Density CheckCulture->ECMDensity Environment Verify Incubator Settings CheckCulture->Environment VisualInspection Microscopic Examination CheckContamination->VisualInspection MycoplasmaTest Perform Mycoplasma Test CheckContamination->MycoplasmaTest

Caption: Figure 3. A decision tree for troubleshooting common causes of low electrocyte viability.

References

Technical Support Center: Isolating Cholinergic Nerve Terminals from Torpedo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of cholinergic nerve terminals (synaptosomes) from the electric organ of the Torpedo species. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful isolation and application of these valuable experimental models.

Frequently Asked Questions (FAQs)

Q1: Why is the electric organ of this compound an ideal source for isolating cholinergic nerve terminals?

The electric organ of the this compound ray is exceptionally rich in cholinergic synapses, making it a uniquely abundant source for preparing highly purified cholinergic nerve terminals.[1] This high density of cholinergic neurons allows for a greater yield of synaptosomes compared to other neuronal tissues.

Q2: What are the key characteristics of well-preserved this compound synaptosomes?

Properly isolated this compound synaptosomes are typically around 3 µm in diameter.[2][3] Morphologically, they should appear as sealed nerve endings containing numerous synaptic vesicles and occasional mitochondria, with no postsynaptic membrane attached.[2][3][4] Biochemically, they are highly enriched in cholinergic markers such as acetylcholine (B1216132) (ACh) and choline (B1196258) acetyltransferase (ChAT).[2][3][4]

Q3: What are the expected values for cholinergic markers in a high-quality preparation?

High-quality preparations of this compound synaptosomes are characterized by high concentrations of acetylcholine and choline acetyltransferase. Specific values reported in the literature are presented in the table below.

Troubleshooting Guide

Issue 1: Low Yield of Synaptosomes

  • Possible Cause: Inefficient homogenization.

    • Solution: The homogenization process is critical for shearing off the nerve terminals without causing excessive damage. Use a glass/Teflon homogenizer with a specific clearance (e.g., 0.1–0.15 mm) and perform a limited number of slow, deliberate strokes (e.g., 6-8 up-and-down strokes) on ice.[5][6] Over-homogenization can lead to lysis of the synaptosomes.

  • Possible Cause: Suboptimal centrifugation steps.

    • Solution: Adhere strictly to the recommended centrifugation speeds and times. Initial low-speed centrifugation (e.g., 1,000 - 1,200 x g) is crucial for removing larger debris and nuclei without pelleting the smaller synaptosomes.[5][6][7] Subsequent high-speed centrifugation (e.g., 10,000 - 15,000 x g) is then used to pellet the synaptosomes.[5][6][7] Ensure that the temperature is maintained at 4°C throughout the process.

Issue 2: Poor Purity of the Synaptosomal Fraction

  • Possible Cause: Contamination with other subcellular components.

    • Solution: The major contaminants in synaptosome preparations include myelin, mitochondria, and postsynaptic membrane fragments.[8][9] To improve purity, consider incorporating a density gradient centrifugation step using Percoll or sucrose.[10][11] This will help to separate the synaptosomes from other organelles based on their density.

  • Possible Cause: Incomplete removal of the initial supernatant.

    • Solution: When collecting the supernatant after the initial low-speed centrifugation, be careful to avoid disturbing the pellet, which contains cell debris.[6]

Issue 3: Low Functional Activity of Isolated Synaptosomes (e.g., poor neurotransmitter release)

  • Possible Cause: Disruption of transmembrane ion gradients.

    • Solution: The maintenance of Na+ and K+ gradients is essential for synaptosomal function, including choline uptake.[12] Modifications to the homogenization media, such as the inclusion of ATP, can help maintain these gradients for a longer duration.[12] It is also crucial to work quickly and keep the preparation on ice at all times.

  • Possible Cause: Loss of cytoplasmic components.

    • Solution: The resealing of the nerve terminal after homogenization is a key step in forming a functional synaptosome.[4] Using isotonic buffers during homogenization and subsequent steps helps to prevent osmotic lysis and the loss of essential cytoplasmic contents.

Issue 4: Difficulty in Resuspending the Synaptosome Pellet

  • Possible Cause: Pellet is too tightly packed.

    • Solution: After the high-speed centrifugation step, gently resuspend the synaptosome pellet in the appropriate buffer.[7] Avoid vigorous vortexing, which can damage the synaptosomes. Instead, use gentle pipetting to resuspend the pellet.

Quantitative Data Summary

ParameterReported ValueSource OrganismReference
Synaptosome Diameter ~3 µmThis compound[2][3]
Choline Acetyltransferase (ChAT) Activity 450 nmol/h per mg proteinThis compound[2][3][4]
Acetylcholine (ACh) Content 130 nmol/mg proteinThis compound[2][3][4]
Internal Na+ Concentration (Standard Prep) 290 mMThis compound marmorata[12]
Internal K+ Concentration (Standard Prep) 30 mMThis compound marmorata[12]
Internal Na+ Concentration (Modified Prep) 96 mMThis compound marmorata[12]
Internal K+ Concentration (Modified Prep) 81 mMThis compound marmorata[12]

Experimental Protocols

Protocol 1: Isolation of Cholinergic Synaptosomes from this compound Electric Organ (Adapted from Israël et al.)

This protocol describes a rapid method for the preparation of highly purified cholinergic nerve endings.[2][13]

Materials:

  • This compound electric organ

  • Homogenization Buffer (isotonic)

  • Centrifuge tubes

  • Glass/Teflon homogenizer

  • Refrigerated centrifuge

Procedure:

  • Dissect the electric organ from the this compound and place it in ice-cold homogenization buffer.

  • Mince the tissue into small pieces.

  • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass/Teflon homogenizer with approximately 10 slow, up-and-down strokes.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and large debris.

  • Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the crude synaptosomal fraction.[5][7]

  • Discard the supernatant and gently resuspend the pellet in fresh, ice-cold buffer.

Protocol 2: Assessment of Synaptosome Viability via Neurotransmitter Release

This protocol allows for the functional assessment of the isolated synaptosomes by measuring acetylcholine release.

Materials:

  • Isolated this compound synaptosomes

  • Physiological buffer (e.g., Krebs-Ringer)

  • High potassium buffer (for depolarization)

  • Calcium ionophore (e.g., A23187) as a positive control[14]

  • Assay kit for acetylcholine measurement

Procedure:

  • Incubate the isolated synaptosomes in a physiological buffer.

  • Stimulate acetylcholine release by depolarization with a high potassium buffer or by the addition of a calcium ionophore in the presence of calcium.[14][15]

  • Collect aliquots of the supernatant at different time points.

  • Measure the concentration of acetylcholine in the supernatant using a suitable assay. An increase in acetylcholine in the supernatant upon stimulation indicates viable, functional synaptosomes.

Visualizations

Experimental_Workflow cluster_0 Tissue Preparation cluster_1 Differential Centrifugation cluster_2 Fraction Collection cluster_3 Optional Purification Tissue This compound Electric Organ Homogenization Homogenization in Isotonic Buffer Tissue->Homogenization LowSpeedCent Low-Speed Centrifugation (1,000 x g, 10 min) Homogenization->LowSpeedCent HighSpeedCent High-Speed Centrifugation (15,000 x g, 20 min) LowSpeedCent->HighSpeedCent Supernatant (S1) Pellet1 Pellet (P1) (Nuclei, Debris) LowSpeedCent->Pellet1 Supernatant2 Supernatant (S2) (Cytosolic components) HighSpeedCent->Supernatant2 Pellet2 Pellet (P2) (Crude Synaptosomes) HighSpeedCent->Pellet2 Resuspension Resuspend in Buffer Pellet2->Resuspension DensityGradient Density Gradient Centrifugation (Percoll/Sucrose) Resuspension->DensityGradient PureSynaptosomes Purified Synaptosomes DensityGradient->PureSynaptosomes

Caption: Workflow for the isolation of cholinergic synaptosomes.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ActionPotential Action Potential Arrives Ca_influx Voltage-gated Ca2+ channels open Ca2+ influx ActionPotential->Ca_influx VesicleFusion Synaptic Vesicle Fusion and ACh Release Ca_influx->VesicleFusion ACh Acetylcholine (ACh) VesicleFusion->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) (Ionotropic) ACh->nAChR Binds to mAChR Muscarinic ACh Receptor (mAChR) (Metabotropic) ACh->mAChR Binds to Reuptake Choline Transporter Choline Choline AChE->Choline Choline->Reuptake Reuptake Postsynaptic_Response Postsynaptic Response (e.g., Depolarization, Signaling Cascade) nAChR->Postsynaptic_Response mAChR->Postsynaptic_Response

Caption: Overview of a cholinergic signaling pathway.

References

Troubleshooting artifacts in electrophysiological recordings of Torpedo tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electrophysiological recordings of Torpedo tissue.

Troubleshooting Guides

This section provides detailed troubleshooting for common artifacts encountered during electrophysiological recordings of this compound electric organ tissue.

Power Line Interference (50/60 Hz Hum)

Problem: A persistent, sinusoidal noise at 50 or 60 Hz and its harmonics is contaminating the recording, obscuring the physiological signal.[1][2][3][4]

Appearance: A stable, low-frequency wave across all recording channels.

Troubleshooting Steps:

  • Check Grounding:

    • Ensure all equipment (amplifier, microscope, manipulators, perfusion system) is connected to a single, common ground point to prevent ground loops.[1][2][3]

    • Verify that the grounding wires are clean, free of oxidation, and securely connected.[5]

  • Use a Faraday Cage:

    • Conduct experiments within a properly grounded Faraday cage to shield the setup from external electromagnetic interference.[1][3]

  • Identify and Isolate Noise Sources:

    • Systematically turn off and unplug non-essential electrical equipment near the rig (e.g., centrifuges, vortexers, personal electronics) to identify the source of the interference.[1][5]

    • Fluorescent lights are a common source of 50/60 Hz noise; try turning them off.[1]

  • Optimize Cabling:

    • Keep all cables as short as possible.

    • Ensure cables are properly shielded and the shielding is intact.

  • Utilize Filtering (Use with Caution):

    • Engage a notch filter on your acquisition software or hardware to specifically remove the 50/60 Hz frequency.[4]

    • Caution: Notch filters can introduce phase distortion and may affect the signal of interest. Use this as a last resort after attempting to eliminate the noise at its source.[4]

Movement Artifacts

Problem: The baseline of the recording shows sudden, large, and irregular fluctuations, often correlated with physical disturbances.[6][7]

Appearance: Sharp, high-amplitude spikes or slow, wave-like drifts in the baseline that are not physiological.[6]

Troubleshooting Steps:

  • Secure the Tissue Slice:

    • Ensure the this compound tissue slice is securely held in the recording chamber. A slice anchor or harp can be used to gently hold the tissue in place.

    • Verify that the perfusion flow rate is not too high, which could cause the slice to move.

  • Stabilize the Electrodes:

    • Ensure the recording and reference electrodes are firmly positioned and not subject to vibration.

    • Use a stable electrode holder and manipulator.

  • Isolate from Vibrations:

    • The entire setup should be on an anti-vibration table to minimize floor vibrations.

    • Avoid bumping the table or the rig during recording.

  • Secure Cabling:

    • Secure all cables to the rig or table to prevent them from moving and pulling on the electrodes.[5]

Electrode "Pops" and Instability

Problem: The recording shows abrupt, high-amplitude, short-duration spikes, often on a single channel.

Appearance: Sudden, sharp vertical deflections in the trace.

Troubleshooting Steps:

  • Check Electrode Integrity:

    • Inspect the recording and reference electrodes for any physical damage or salt crystal buildup.

    • Ensure the Ag/AgCl coating on the reference electrode is intact and has not been depleted.

  • Verify Electrode-Solution Interface:

    • Ensure the reference electrode is in good contact with the bath solution.

    • Check for air bubbles in the recording electrode tip and ensure it is properly filled with internal solution.

  • Clean the Pipette Holder:

    • A dirty or corroded pipette holder can be a source of noise. Clean it regularly with ethanol (B145695) and distilled water.[5]

  • Re-chlorinate the Reference Electrode:

    • If the Ag/AgCl coating is compromised, re-chlorinating the silver wire can restore a stable electrode potential.

Frequently Asked Questions (FAQs)

Q1: I see a constant, low-frequency sinusoidal wave in my recording. What is it and how do I get rid of it?

A1: This is most likely power line interference, also known as 50/60 Hz hum. It's caused by electromagnetic interference from nearby power lines and electrical equipment.[1][2][3][4] To eliminate it, first ensure all your equipment is properly grounded to a single point. Use a Faraday cage to shield your setup. Try turning off any unnecessary electrical devices in the room. If the noise persists, you can use a notch filter, but be aware that it can distort your signal.[4]

Q2: My baseline is drifting up and down slowly. What causes this?

A2: This is called baseline drift and can be caused by several factors, including mechanical instability of the electrode or tissue, temperature fluctuations in the recording chamber, or changes in the chemical composition of your recording solutions over time. Ensure your slice is secure, the perfusion is stable, and your solutions are fresh and well-buffered.

Q3: I occasionally see a very large, sharp spike on one of my channels that doesn't look like a real signal. What is this?

A3: This is likely an electrode "pop." It's a sudden change in the electrode's impedance, which can happen if the electrode is loose, gets bumped, or if there's an issue with the electrode-solution interface. Check that your electrode is secure and that there are no air bubbles in the tip.

Q4: My signal-to-noise ratio is very low. What are some general tips to improve it?

A4: To improve your signal-to-noise ratio, start by identifying and eliminating sources of electrical and mechanical noise as described in the troubleshooting guides. Ensure your electrodes are in good condition and properly positioned. Use a high-quality amplifier and digitizer. Make sure your tissue preparation is healthy, as a strong physiological signal is the best defense against noise.

Quantitative Data Summary

The following tables summarize typical quantitative characteristics of common artifacts. Note that these values can vary depending on the specifics of the recording setup.

Artifact TypeTypical Frequency RangeTypical Amplitude Range
Power Line Interference50/60 Hz and its harmonics (100/120 Hz, 150/180 Hz, etc.)[1][2]Can range from microvolts to millivolts, sometimes exceeding the biological signal.
Movement ArtifactsTypically low frequency (< 10 Hz), but can have high-frequency components depending on the nature of the movement.[6]Highly variable, from tens of microvolts to several millivolts.[6]
Electrode PopsBroadband (affects a wide range of frequencies).Can be very high, often saturating the amplifier.

Detailed Experimental Protocols

Protocol for Preparation of this compound Electric Organ Slices

This protocol describes the preparation of acute slices from the this compound electric organ for electrophysiological recording.

Materials:

  • This compound (e.g., this compound californica or this compound marmorata)

  • Ice-cold artificial seawater (ASW), continuously bubbled with 95% O₂ / 5% CO₂.

  • Vibrating microtome (vibratome)

  • Dissection tools (scalpels, forceps, scissors)

  • Petri dishes

  • Transfer pipettes

  • Incubation chamber

Artificial Seawater (ASW) Composition:

ComponentConcentration (mM)
NaCl280
KCl3
CaCl₂3.4
MgCl₂1.8
NaHCO₃5
Glucose5.5
Urea300
HEPES10
pH7.4

Procedure:

  • Anesthesia and Dissection:

    • Anesthetize the this compound by immersion in an appropriate anesthetic solution (e.g., tricaine (B183219) methanesulfonate) until unresponsive.

    • Quickly dissect the electric organ, removing the overlying skin.

    • Immediately place the dissected organ in ice-cold, oxygenated ASW.

  • Slicing:

    • Mount a piece of the electric organ onto the vibratome stage using cyanoacrylate glue.

    • Submerge the tissue in the vibratome buffer tray filled with ice-cold, oxygenated ASW.

    • Cut slices to the desired thickness (typically 300-400 µm).

  • Incubation and Recovery:

    • Using a wide-bore transfer pipette, carefully transfer the slices to an incubation chamber containing oxygenated ASW at room temperature.

    • Allow the slices to recover for at least 1 hour before starting recordings.

  • Transfer to Recording Chamber:

    • After the recovery period, transfer a single slice to the recording chamber on the microscope stage.

    • Continuously perfuse the slice with oxygenated ASW at a rate of 1-2 mL/min.

Visualizations

Cholinergic Signaling Pathway in this compound Electric Organ

CholinergicSignaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Electrocyte) ActionPotential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx VesicleFusion Vesicle Fusion Ca_influx->VesicleFusion triggers ACh_release ACh Release VesicleFusion->ACh_release ACh Acetylcholine (B1216132) (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to Ion_channel Ion Channel Opening nAChR->Ion_channel activates Na_influx Na⁺ Influx Ion_channel->Na_influx K_efflux K⁺ Efflux Ion_channel->K_efflux Depolarization Depolarization (EPP) Na_influx->Depolarization K_efflux->Depolarization

Caption: Cholinergic signaling at the this compound neuromuscular junction.

Troubleshooting Workflow for Electrophysiological Artifacts

TroubleshootingWorkflow Start Artifact Detected in Recording IdentifyArtifact Identify Artifact Type Start->IdentifyArtifact Powerline 50/60 Hz Hum IdentifyArtifact->Powerline Sinusoidal, 50/60 Hz Movement Movement Artifact IdentifyArtifact->Movement Irregular, large fluctuations ElectrodePop Electrode Pop IdentifyArtifact->ElectrodePop Sudden, sharp spike CheckGrounding Check Grounding & Faraday Cage Powerline->CheckGrounding SecureTissue Secure Tissue Slice & Electrodes Movement->SecureTissue CheckElectrode Check Electrode Integrity & Connection ElectrodePop->CheckElectrode IsolateSources Isolate Electrical Sources CheckGrounding->IsolateSources UseNotchFilter Use Notch Filter (Last Resort) IsolateSources->UseNotchFilter Resolved Artifact Resolved UseNotchFilter->Resolved CheckPerfusion Check Perfusion Rate SecureTissue->CheckPerfusion IsolateVibrations Isolate from Vibrations CheckPerfusion->IsolateVibrations IsolateVibrations->Resolved CleanHolder Clean Pipette Holder CheckElectrode->CleanHolder Rechlorinate Re-chlorinate Reference CleanHolder->Rechlorinate Rechlorinate->Resolved

Caption: A logical workflow for troubleshooting common electrophysiological artifacts.

References

Technical Support Center: High-Resolution Imaging of the Torpedo Neuromuscular Junction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imaging the Torpedo neuromuscular junction (NMJ). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during high-resolution imaging experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter while imaging this compound NMJs.

Problem 1: Weak or No Fluorescent Signal

Possible Causes and Solutions

CauseSolution
Ineffective Fluorescent Probe Ensure the fluorescent probe is specific to the target. For acetylcholine (B1216132) receptors (AChRs), fluorescently conjugated α-bungarotoxin (α-BTX) is a highly specific and widely used marker.[1][2] Consider using probes like nifrodansyl and nifrofam (B1193220) for imaging α4β2* nAChRs.[3][4]
Insufficient Probe Concentration Optimize the concentration of your fluorescent probe. For α-BTX, a common dilution is 1/1,000 in a suitable buffer like PBS.[2]
Inadequate Incubation Time Ensure sufficient incubation time for the probe to bind to its target. For α-BTX, an incubation of 1-2 hours at room temperature is often recommended.[2]
Photobleaching Minimize exposure of the sample to excitation light before imaging. Use an anti-fade mounting medium, such as Mowoil, to preserve the fluorescent signal.[5]
Poor Fixation Inadequate fixation can lead to loss of target proteins. A common fixative is 4% paraformaldehyde (PFA) in PBS.[5]

Problem 2: High Background or Non-Specific Staining

Possible Causes and Solutions

CauseSolution
Insufficient Blocking Proper blocking is crucial to prevent non-specific antibody binding. Use a blocking buffer containing agents like bovine serum albumin (BSA) and a detergent like Triton X-100.[5][6] A typical blocking step involves incubating the sample for at least 30-60 minutes.[2][5]
Probe Aggregation Centrifuge the fluorescent probe solution before use to remove any aggregates that can cause non-specific background staining.
Inadequate Washing Thoroughly wash the sample with a suitable buffer (e.g., PBS with a low concentration of detergent) after incubation with the fluorescent probe to remove unbound molecules.[5]
Autofluorescence Consider using spectral unmixing during image acquisition if endogenous fluorophores are contributing to background noise.[7]

Problem 3: Blurred or Low-Resolution Images

Possible Causes and Solutions

CauseSolution
Diffraction-Limited Microscopy Conventional confocal microscopy has a resolution limit of about 200 nm.[8] For higher resolution, employ super-resolution microscopy techniques like Structured Illumination Microscopy (SIM), Stimulated Emission Depletion (STED) microscopy, or Stochastic Optical Reconstruction Microscopy (STORM).[8][9]
Improper Sample Mounting Ensure the sample is mounted flat and as close to the coverslip as possible. Use an appropriate mounting medium to match the refractive index of the immersion oil.
Suboptimal Image Acquisition Settings Optimize confocal imaging parameters such as pinhole size, laser power, and detector gain to maximize signal-to-noise and resolution.[10][11]
Tissue Opacity For imaging deep into the tissue, light scattering can reduce resolution. Consider using a tissue clearing protocol like MYOCLEAR, which is compatible with NMJ staining.[1][7][12]
Poor Tissue Processing Partial thawing and refreezing of tissue before cryosectioning can lead to blurred images.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the best microscopy techniques for achieving super-resolution imaging of the NMJ?

A1: To overcome the diffraction limit of conventional light microscopy, several super-resolution techniques are highly effective for NMJ imaging. These include:

  • Structured Illumination Microscopy (SIM): This technique can double the resolution of conventional microscopy and is suitable for live-cell imaging.[8]

  • Stimulated Emission Depletion (STED) Microscopy: STED offers even higher resolution and has been used to image the active zones of Drosophila NMJs.[8]

  • Stochastic Optical Reconstruction Microscopy (STORM) / Photoactivated Localization Microscopy (PALM): These single-molecule localization techniques provide nanoscale resolution, revealing the fine organization of AChRs.[8][13]

Q2: How can I label acetylcholine receptors at the this compound NMJ?

A2: The most common and specific method for labeling postsynaptic AChRs is using fluorescently conjugated α-bungarotoxin (α-BTX).[2][5] α-BTX is a component of snake venom that binds with high affinity and specificity to nicotinic AChRs.[14] It is commercially available conjugated to a variety of fluorophores. For presynaptic terminals, antibodies against proteins like synaptophysin or neurofilament can be used.[2]

Q3: What is tissue clearing, and how can it help in imaging the NMJ?

A3: Tissue clearing is a process that reduces light scattering in biological tissues, making them transparent and enabling imaging deeper into the sample.[1][7] For thick muscle preparations containing NMJs, clearing techniques like MYOCLEAR can be invaluable. This hydrogel-based method is compatible with fluorescent staining of the NMJ and allows for visualization of NMJs in their intact tissue context.[1][7][12]

Q4: What are some key considerations for sample preparation to ensure high-quality images?

A4: Proper sample preparation is critical. Key steps include:

  • Fixation: Use 4% paraformaldehyde (PFA) to preserve the tissue structure.[5]

  • Permeabilization: If labeling intracellular targets, use a detergent like Triton X-100 to allow antibodies to penetrate the cell membrane.[6]

  • Blocking: Incubate the sample in a blocking buffer (e.g., containing BSA and Triton X-100) to minimize non-specific binding of fluorescent probes.[5]

  • Mounting: Use an anti-fade mounting medium to reduce photobleaching and preserve your signal.[5]

Experimental Protocols

Protocol 1: Immunofluorescent Staining of NMJs in Muscle Tissue

This protocol is adapted from standard immunofluorescence procedures for NMJ visualization.[2][5]

  • Fixation: Fix the muscle tissue in 4% paraformaldehyde (PFA) in 1x PBS for 15 minutes at room temperature.

  • Washing: Wash the tissue thoroughly in 1x PBS.

  • Blocking: Block the tissue in a solution of 4% bovine serum albumin (BSA) and 1% Triton X-100 in 1x PBS for 30-60 minutes at room temperature.[5]

  • Primary Antibody Incubation (for presynaptic terminal): Incubate overnight at 4°C with primary antibodies against synaptophysin and neurofilament, each diluted 1/200 in blocking buffer.[2]

  • Washing: Wash the tissue several times in 1x PBS.

  • Secondary Antibody and α-Bungarotoxin Incubation: Incubate for 2 hours at room temperature in the dark with a solution containing the appropriate fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488-conjugated donkey anti-rabbit at 1/1,000) and Alexa Fluor 594-conjugated α-bungarotoxin (1/1,000 dilution in 1x PBS).[2]

  • Washing: Vigorously wash the tissue in 1x PBS.

  • Mounting: Whole-mount the muscle on a glass slide using an anti-fade mounting medium like Mowoil.[5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Fixation 1. Fixation (4% PFA) Washing1 2. Washing (PBS) Fixation->Washing1 Blocking 3. Blocking (BSA, Triton X-100) Washing1->Blocking PrimaryAb 4. Primary Antibody (e.g., anti-synaptophysin) Blocking->PrimaryAb Washing2 5. Washing (PBS) PrimaryAb->Washing2 SecondaryAb_BTX 6. Secondary Ab & α-BTX (Fluorescent Conjugates) Washing2->SecondaryAb_BTX Washing3 7. Washing (PBS) SecondaryAb_BTX->Washing3 Mounting 8. Mounting (Anti-fade medium) Washing3->Mounting Microscopy 9. Microscopy (Confocal or Super-Resolution) Mounting->Microscopy

Caption: Workflow for immunofluorescent staining of the neuromuscular junction.

Troubleshooting_Logic cluster_WeakSignal cluster_HighBg cluster_LowRes Start Imaging Issue Detected WeakSignal Weak/No Signal Start->WeakSignal HighBg High Background Start->HighBg LowRes Low Resolution Start->LowRes Probe Check Probe (Concentration, Specificity) WeakSignal->Probe Incubation Optimize Incubation (Time, Temperature) WeakSignal->Incubation Photobleaching Use Anti-fade & Minimize Exposure WeakSignal->Photobleaching Blocking Improve Blocking (Reagents, Time) HighBg->Blocking Washing Increase Washing (Duration, Volume) HighBg->Washing ProbeAgg Centrifuge Probe HighBg->ProbeAgg SuperRes Use Super-Resolution (STORM, STED, SIM) LowRes->SuperRes Mounting Optimize Mounting (Medium, Flatness) LowRes->Mounting Clearing Apply Tissue Clearing (e.g., MYOCLEAR) LowRes->Clearing Solution Improved Image Quality Probe->Solution Incubation->Solution Photobleaching->Solution Blocking->Solution Washing->Solution ProbeAgg->Solution SuperRes->Solution Mounting->Solution Clearing->Solution

Caption: Troubleshooting logic for common NMJ imaging issues.

References

Technical Support Center: Optimizing Cryo-EM Grid Preparation for Torpedo Receptor Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cryo-electron microscopy (cryo-EM) grid preparation of Torpedo receptor complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical starting parameters for cryo-EM grid preparation of this compound receptor complexes?

A1: Successful cryo-EM grid preparation for this compound receptor complexes, a type of membrane protein, hinges on the careful optimization of several key parameters. The initial focus should be on protein sample quality, detergent choice, and vitrification settings. A well-purified, stable, and homogenous protein sample is paramount. The choice and concentration of detergent are crucial for maintaining the structural integrity of the receptor while preventing aggregation.[1][2][3] Vitrification parameters, including blotting time and force, directly impact ice thickness and particle distribution.[4]

Q2: How do I choose the right detergent for my this compound receptor sample?

A2: The selection of an appropriate detergent is a critical, empirical step in the cryo-EM workflow for membrane proteins like the this compound receptor.[5] Historically, detergents like Triton X-100 and n-Dodecyl-β-D-maltoside (DDM) have been used for the purification of this compound nicotinic acetylcholine (B1216132) receptors (nAChRs).[6] More recently, Glyco-diosgenin (GDN) and Digitonin have gained popularity in single-particle cryo-EM studies of membrane proteins.[7] The optimal detergent concentration is typically between 0.05% and 0.4%.[1][2][3] It is often beneficial to use a detergent with a low critical micelle concentration (CMC) to minimize background noise in the final images.[7] The addition of cholesteryl hemisuccinate (CHS) can also be considered, as it is a water-soluble cholesterol analog that can help stabilize eukaryotic membrane proteins.[7][8]

Q3: What causes preferred orientation of this compound receptor particles on the grid, and how can I mitigate it?

A3: Preferred orientation, where particles adhere to the air-water interface in a non-random manner, is a common challenge in cryo-EM that can hinder high-resolution 3D reconstruction. This is often caused by the interaction of the protein with the air-water interface during sample preparation.[9][10][11] To address this, several strategies can be employed:

  • Detergent Addition: Adding a mild detergent can alter the properties of the air-water interface and reduce particle adsorption.[9][12] The zwitterionic detergent CHAPSO has been shown to be effective in reducing orientation bias for some proteins by preventing them from absorbing at the air-water interface, allowing for a more random orientation within the vitreous ice.[11]

  • Grid Functionalization: Using grids with a thin continuous carbon film or graphene oxide support can provide an alternative surface for particle adhesion, promoting different orientations.[9][10]

  • Sample Tilting: Collecting data with a tilted specimen stage can help compensate for a limited range of particle orientations.[9]

Q4: My this compound receptor sample is aggregating on the grid. What are the potential solutions?

A4: Protein aggregation is a frequent issue in cryo-EM sample preparation and can be addressed through several approaches:

  • Optimize Protein Concentration: High protein concentrations can lead to aggregation. Trying a lower concentration is often the first step in troubleshooting.[9] A typical starting range for cryo-EM is between 0.5 and 2 mg/mL.[13]

  • Adjust Buffer Conditions: The salt concentration in the buffer can influence protein solubility. Increasing the salt concentration (e.g., from 50 mM to 250 mM) can sometimes diminish aggregation due to the "salting in" effect.[3]

  • Detergent Screening: The type and concentration of detergent can significantly impact protein aggregation. Screening a panel of detergents may be necessary to find one that effectively solubilizes the this compound receptor complex and prevents aggregation.[1][2][12]

  • Reconstitution into Nanodiscs or Amphipols: For particularly challenging samples, reconstituting the this compound receptor into nanodiscs or amphipols can provide a more native-like lipid environment and prevent aggregation.[1][2][3]

Troubleshooting Guide

This guide addresses common problems encountered during the cryo-EM grid preparation of this compound receptor complexes and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No particles or very few particles in the holes of the grid. - Inappropriate blotting time or force leading to a very thin aqueous film. - Protein concentration is too low. - Protein is adsorbing to the grid bars.- Decrease blotting time and/or blotting force.[14] - Increase protein concentration. A concentration range of 0.5-10 mg/ml is a general guideline. - Use grids with a different hole size or support material (e.g., gold grids).
Particles are heavily aggregated. - Suboptimal buffer conditions (e.g., salt concentration, pH). - High protein concentration. - Ineffective detergent or incorrect detergent concentration.- Screen different buffer conditions, particularly salt concentration.[3] - Reduce the protein concentration.[9] - Screen various detergents and their concentrations.[1][2] Consider detergents like DDM, GDN, or Digitonin.[7][8] - Reconstitute the receptor into nanodiscs or amphipols.[1][2][3]
Vitreous ice is too thick. - Insufficient blotting time or force. - High viscosity of the sample buffer.- Increase blotting time and/or blotting force. - Reduce the concentration of additives that increase viscosity, if possible.
Vitreous ice is too thin or the grid is "over-blotted". - Excessive blotting time or force.- Decrease blotting time and/or blotting force.[14]
Particles exhibit severe preferred orientation. - Interaction of the protein with the air-water interface.- Add a detergent such as CHAPSO to the sample.[11] - Use grids with a continuous support layer (e.g., thin carbon or graphene oxide).[9][10] - Consider data collection with a tilted stage.[9]
Low contrast of particles in the images. - Presence of excess detergent micelles.- Use a detergent with a low CMC.[7] - Employ methods to remove free detergent micelles, such as the GraDeR method.[15]

Experimental Protocols

Protocol 1: General Cryo-EM Grid Preparation for this compound Receptor Complexes

This protocol provides a starting point for the vitrification of this compound receptor complexes. Optimization of specific parameters will be required for each unique sample.

Materials:

  • Purified this compound receptor complex at a concentration of 0.5 - 2.0 mg/mL.

  • Buffer containing appropriate salt concentration (e.g., 50-250 mM NaCl) and pH.

  • Detergent (e.g., DDM, GDN, or Digitonin) at a concentration just above its CMC.

  • Cryo-EM grids (e.g., Quantifoil R1.2/1.3, C-flat).

  • Plunge-freezing apparatus (e.g., Vitrobot, Leica EM GP).

  • Filter paper.

  • Liquid ethane (B1197151).

  • Cryo-storage and transfer devices.

Methodology:

  • Set the environmental chamber of the plunge-freezer to a desired temperature (e.g., 4°C) and high humidity (e.g., 95-100%) to minimize sample evaporation.

  • Glow-discharge the cryo-EM grids to render the surface hydrophilic.

  • Apply 3-4 µL of the this compound receptor sample to the glow-discharged grid.

  • Incubate for a short period (e.g., 10-30 seconds) to allow the sample to adsorb to the grid.

  • Blot the grid to remove excess liquid. The blotting time (typically 2-8 seconds) and blotting force are critical parameters that need to be optimized.[14][4]

  • Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.

  • Transfer the vitrified grid to a cryo-storage box under liquid nitrogen for subsequent screening and data collection.

Visualizations

Experimental Workflow for Cryo-EM Grid Optimization

experimental_workflow cluster_prep Sample Preparation cluster_grid Grid Preparation cluster_eval Evaluation cluster_feedback Feedback Loop start Purified this compound Receptor Complex detergent Detergent & Buffer Optimization start->detergent concentration Concentration Optimization detergent->concentration apply_sample Apply Sample to Grid concentration->apply_sample blotting Blotting Optimization (Time & Force) apply_sample->blotting plunge Plunge Freezing blotting->plunge screening Cryo-EM Screening plunge->screening analysis Image Analysis (Particle Distribution, Ice Thickness) screening->analysis troubleshoot Troubleshooting analysis->troubleshoot Identify Issues data_collection High-Resolution Data Collection analysis->data_collection Optimal Conditions troubleshoot->detergent Iterate troubleshoot->concentration Iterate troubleshoot->blotting Iterate

Caption: Iterative workflow for optimizing cryo-EM grid preparation of this compound receptor complexes.

Troubleshooting Logic for Common Cryo-EM Grid Issues

troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Initial Grid Screening aggregation Aggregation start->aggregation Particles Clumped? preferred_orientation Preferred Orientation start->preferred_orientation Limited Views? bad_ice Poor Ice Quality start->bad_ice Ice Too Thick/Thin? sol_aggregation Adjust Concentration Change Detergent Modify Buffer aggregation->sol_aggregation sol_orientation Add Detergent (e.g., CHAPSO) Use Support Film Tilt Stage preferred_orientation->sol_orientation sol_ice Optimize Blotting Time/Force bad_ice->sol_ice re_screen Re-Screen Grid sol_aggregation->re_screen Re-prepare Grid sol_orientation->re_screen Re-prepare Grid sol_ice->re_screen Re-prepare Grid

References

Validation & Comparative

A Comparative Guide to Torpedo and Human Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the subunit composition and functional properties of nicotinic acetylcholine (B1216132) receptors (nAChRs) from the Torpedo electric ray and humans. The information presented is supported by experimental data and includes detailed methodologies for key experiments, offering a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Subunit Composition: A Tale of Two Species

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels crucial for synaptic transmission. Their subunit composition dictates their physiological and pharmacological properties. While the this compound nAChR is a well-characterized model system, human nAChRs exhibit greater diversity.

The nAChR from the electric organ of the this compound ray is a muscle-type receptor with a conserved subunit stoichiometry of α₂βγδ .[1][2] In contrast, humans express both muscle-type and a wide variety of neuronal nAChRs.

Human muscle nAChRs exist in two forms: an embryonic form with a subunit composition of α₁₂β₁γδ and an adult form where the γ subunit is replaced by an ε subunit, resulting in an α₁₂β₁δε stoichiometry. Neuronal nAChRs in humans are more varied, consisting of different combinations of α (α2-α10) and β (β2-β4) subunits.[3] Common examples include the (α4)₂(β2)₃ and (α4)₃(β2)₂ subtypes, which are the most abundant high-affinity nicotine (B1678760) binding sites in the brain, and the homomeric (α7)₅ receptor.[3][4]

G cluster_this compound This compound Muscle nAChR (α₂βγδ) cluster_human_muscle Human Adult Muscle nAChR (α₁₂β₁δε) cluster_human_neuronal_a4b2 Human Neuronal nAChR ((α4)₂(β2)₃) cluster_human_neuronal_a7 Human Neuronal nAChR ((α7)₅) T_alpha1 α T_beta β T_alpha1->T_beta T_gamma γ T_beta->T_gamma T_alpha2 α T_gamma->T_alpha2 T_delta δ T_alpha2->T_delta T_delta->T_alpha1 H_alpha1 α₁ H_beta1 β₁ H_alpha1->H_beta1 H_delta δ H_beta1->H_delta H_alpha2 α₁ H_delta->H_alpha2 H_epsilon ε H_alpha2->H_epsilon H_epsilon->H_alpha1 HN_alpha1 α₄ HN_beta1 β₂ HN_alpha1->HN_beta1 HN_alpha2 α₄ HN_beta1->HN_alpha2 HN_beta2 β₂ HN_alpha2->HN_beta2 HN_beta3 β₂ HN_beta2->HN_beta3 HN_beta3->HN_alpha1 HA7_1 α₇ HA7_2 α₇ HA7_1->HA7_2 HA7_3 α₇ HA7_2->HA7_3 HA7_4 α₇ HA7_3->HA7_4 HA7_5 α₇ HA7_4->HA7_5 HA7_5->HA7_1

Quantitative Comparison of Functional Properties

The differences in subunit composition between this compound and human nAChRs give rise to distinct functional and pharmacological characteristics. The following table summarizes key quantitative data for representative receptor subtypes.

PropertyThis compound (α₂βγδ)Human Muscle (α₁₂β₁δε)Human Neuronal (α4)₂(β2)₃Human Neuronal (α7)₅
ACh EC₅₀ ~10-100 µM~10-50 µM~0.7 µM~10-200 µM[5][6]
Single-Channel Conductance ~40-60 pS[7]~40-60 pS[7]~20-40 pS~45-90 pS[8][9]
Mean Open Time ~1-5 ms~0.1-1 ms[10]~1-3 ms~0.1-0.6 ms[8][11]
α-Bungarotoxin Binding High AffinityHigh AffinityLow/No AffinityHigh Affinity[12]

Signaling Pathway: Neuromuscular Junction

At the neuromuscular junction, the binding of acetylcholine to nAChRs triggers a cascade of events leading to muscle contraction. This fundamental signaling pathway is conserved between this compound and humans.

G cluster_pathway nAChR-Mediated Muscle Contraction ACh Acetylcholine Release nAChR_Binding Binding to nAChR Depolarization Membrane Depolarization (Na⁺ influx, K⁺ efflux) AP Muscle Action Potential Ca_Release Ca²⁺ Release from SR Contraction Muscle Contraction

Experimental Protocols

The characterization of nAChR subunit composition and function relies on a variety of sophisticated experimental techniques. Below are overviews of key methodologies.

Determination of Subunit Stoichiometry

Experimental Workflow for Subunit Stoichiometry Determination

G cluster_workflow Workflow for nAChR Subunit Analysis Tissue Tissue/Cell Homogenization Solubilization Membrane Solubilization IP Immunoprecipitation with subunit-specific antibodies SDS_PAGE SDS-PAGE Western_Blot Western Blotting with subunit-specific antibodies Analysis Analysis of Subunit Composition

A. Immunoprecipitation:

  • Cell/Tissue Lysis: Homogenize cells or tissues expressing nAChRs in a lysis buffer containing non-ionic detergents (e.g., Triton X-100) and protease inhibitors to solubilize membrane proteins.[13]

  • Antibody Incubation: Incubate the lysate with a primary antibody specific to one of the nAChR subunits. This antibody can be conjugated to beads (e.g., agarose (B213101) or magnetic) or a secondary antibody conjugated to beads can be added subsequently.

  • Immune Complex Precipitation: Centrifuge the mixture to pellet the beads with the bound antibody-receptor complexes.

  • Washing: Wash the pellet several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

B. Western Blotting:

  • SDS-PAGE: Separate the immunoprecipitated proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a particular nAChR subunit.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a substrate for the enzyme to produce a detectable signal (e.g., chemiluminescence), which can be captured on film or with a digital imager. By using a panel of subunit-specific antibodies, the presence of different subunits in the immunoprecipitated complex can be determined.[14][15]

Functional Characterization

A. Radioligand Binding Assay:

This technique is used to determine the affinity of ligands for the receptor.[16][17]

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the nAChR of interest.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of a competing unlabeled ligand.

  • Separation: Separate the bound from free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled ligand concentration to determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand), from which the binding affinity (Ki) can be calculated.

B. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

This electrophysiological technique is widely used to study the function of ion channels expressed in a heterologous system.[18][19]

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.

  • cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits.

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression on the plasma membrane.

  • Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with a solution containing a known concentration of an agonist (e.g., acetylcholine) and record the resulting ion current.

  • Data Analysis: Analyze the current-voltage relationship, dose-response curves, and channel kinetics (activation, deactivation, and desensitization).

Conclusion

The nicotinic acetylcholine receptors of this compound and humans, while sharing a fundamental role in cholinergic signaling, exhibit significant differences in their subunit composition, which in turn leads to a wide diversity of functional and pharmacological properties. The well-defined, homogenous nature of the this compound nAChR has made it an invaluable model for foundational studies of this receptor class. In contrast, the heterogeneity of human nAChRs, particularly in the central nervous system, presents both a challenge and an opportunity for the development of subtype-selective drugs targeting a range of neurological and psychiatric disorders. The experimental approaches detailed in this guide provide the framework for further elucidating the intricate structure-function relationships of these vital receptors.

References

A Researcher's Guide to Validating Antibody Specificity for Torpedo Synaptic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and characterization of synaptic proteins are paramount. The electric organ of the Torpedo species serves as a rich source for studying cholinergic synapses, particularly the nicotinic acetylcholine (B1216132) receptor (nAChR). However, the reliability of any antibody-based research hinges on the rigorous validation of antibody specificity. This guide provides a framework for comparing and validating antibodies against this compound synaptic proteins, with a focus on nAChR and synaptophysin.

This guide outlines key experimental protocols and data presentation formats to objectively assess antibody performance.

Core Principles of Antibody Validation

Before delving into specific protocols, it is crucial to understand the fundamental pillars of antibody validation. An antibody's specificity must be confirmed in the context of the intended application. The International Working Group for Antibody Validation (IWGAV) has proposed five conceptual pillars for validation:

  • Genetic Strategies: Using knockout or knockdown models to demonstrate loss of signal.

  • Orthogonal Strategies: Comparing the antibody-based results with a non-antibody-based method.

  • Independent Antibody Strategies: Using multiple antibodies that recognize different epitopes on the same target protein.

  • Expression of Tagged Proteins: Using ectopically expressed, tagged versions of the target protein.

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): Identifying the protein and any associated proteins that are pulled down by the antibody.

Comparative Data for Antibody Performance

While direct head-to-head comparisons of commercially available antibodies for this compound synaptic proteins are not extensively published, we can draw from existing research that characterizes specific monoclonal antibodies. The following tables summarize the kind of data that is critical for comparing antibody performance.

Table 1: Performance Comparison of Monoclonal Antibodies Against this compound californica Nicotinic Acetylcholine Receptor (nAChR)
Antibody CloneTarget Subunit(s)Application(s)Key Performance CharacteristicsReference
mAb A Series nAChR (Toxin-binding site A)Radioimmunoassay (RIA), Toxin Binding InhibitionK D of (6.8 +/- 0.3) X 10-8 M for d-tubocurarine. Binds α-BuTx with a forward rate constant of 0.98 X 105 M-1 s-1.[1][1]
mAb B Series nAChR (Toxin-binding site B)RIA, Toxin Binding InhibitionK D of (4.6 +/- 0.3) X 10-6 M for d-tubocurarine. Binds α-BuTx with a forward rate constant of 9.3 X 105 M-1 s-1.[1][1]
Anti-SV Synaptic Vesicle ProteoglycanImmunohistochemistry (IHC)Selectively stains nerve terminals in this compound marmorata electric organ.[2][2]
ap-anti-TSM Presynaptic Plasma Membrane GangliosidesIHCStains the ventral, innervated surface of electrocytes in this compound marmorata.[2][2]

Note: This table is a representation of the types of data to be considered and is compiled from research-grade antibodies. Researchers should seek out similar data from commercial suppliers.

Key Experimental Protocols for Antibody Validation

Rigorous validation requires well-defined experimental protocols. Below are detailed methodologies for three common and critical validation techniques.

Western Blotting

Western blotting is fundamental for confirming that an antibody recognizes a protein of the correct molecular weight.

Protocol for Western Blotting of this compound Electric Organ Membrane Proteins:

  • Sample Preparation (Lysate Preparation):

    • Homogenize fresh or frozen this compound electric organ tissue in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the target protein.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

    • Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system or X-ray film.

Immunoprecipitation (IP)

IP is used to confirm that the antibody can bind to the native protein in a complex mixture and can be used to isolate the target protein for further analysis (e.g., by mass spectrometry).

Protocol for Immunoprecipitation of this compound Synaptic Proteins:

  • Lysate Preparation:

    • Prepare a non-denaturing lysate from this compound electric organ as described for Western Blotting, but use a lysis buffer without SDS (e.g., a Triton X-100 based buffer).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

    • Collect the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluate by Western blotting using the same primary antibody or an antibody against a different epitope of the target protein.

Immunohistochemistry (IHC)

IHC is crucial for verifying that the antibody detects the target protein in its correct subcellular and tissue location. The this compound electric organ, with its well-defined innervated and non-innervated membrane domains, is an excellent model for this.

Protocol for Immunohistochemistry of this compound Electric Organ:

  • Tissue Preparation:

    • Fix fresh this compound electric organ tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 4-24 hours at 4°C.

    • Cryoprotect the tissue by incubating in a sucrose (B13894) gradient (e.g., 15% then 30% sucrose in PBS) until the tissue sinks.

    • Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

    • Cut 10-20 µm thick cryosections and mount them on charged glass slides.

  • Immunostaining:

    • Rehydrate the sections in PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

    • Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.

    • Incubate the sections with the primary antibody, diluted in the blocking solution, overnight at 4°C in a humidified chamber.

    • Wash the sections three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash the sections three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI, if desired.

    • Mount the coverslips with an anti-fade mounting medium.

    • Image the sections using a fluorescence or confocal microscope.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological relationships.

AntibodyValidationWorkflow cluster_SamplePrep Sample Preparation cluster_ValidationMethods Validation Experiments cluster_Analysis Data Analysis cluster_Conclusion Conclusion TorpedoTissue This compound Electric Organ Lysate Protein Lysate TorpedoTissue->Lysate IHC Immunohistochemistry (Localization) TorpedoTissue->IHC WB Western Blotting (Size Verification) Lysate->WB IP Immunoprecipitation (Native Protein Binding) Lysate->IP WB_Result Single Band at Correct MW WB->WB_Result IP_Result Target Protein Identified (e.g., by MS) IP->IP_Result IHC_Result Correct Cellular/ Subcellular Localization IHC->IHC_Result Validated Antibody Specificity Validated WB_Result->Validated IP_Result->Validated IHC_Result->Validated

Caption: Workflow for the validation of antibody specificity for this compound synaptic proteins.

NicotinicAcetylcholineReceptorSignaling cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Membrane (this compound Electrocyte) ACh_Vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine ACh_Vesicle->ACh releases nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel nAChR->Ion_Channel opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+ influx leads to ACh->nAChR binds to

Caption: Simplified signaling pathway at the this compound cholinergic synapse.

References

Cross-Reactivity of Neurotoxins: A Comparative Analysis of Torpedo and Mammalian Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of neurotoxins between different species is paramount for the accurate interpretation of experimental data and the development of novel therapeutics. This guide provides a detailed comparison of the binding and functional effects of key neurotoxins on nicotinic acetylcholine (B1216132) receptors (nAChRs) from the electric organ of the Torpedo ray and various mammalian tissues.

The this compound electric organ has historically served as a rich source for the isolation and characterization of nAChRs, providing a foundational model for studying the neuromuscular junction. However, with the advancement of molecular biology, it has become evident that significant differences exist between these elasmobranch receptors and their mammalian counterparts, particularly in their sensitivity to certain neurotoxins. This guide will delve into these differences, presenting quantitative binding data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Comparative Binding Affinities of α-Neurotoxins

The differential binding of α-neurotoxins, such as α-bungarotoxin, to nAChRs from this compound and mammals is a critical aspect of their pharmacology. While α-bungarotoxin binds with high affinity to muscle-type nAChRs in both this compound and mammals, its affinity for many mammalian neuronal nAChR subtypes is significantly lower. This is largely due to specific amino acid substitutions in the ligand-binding domain of the receptor subunits.

Below are tables summarizing the binding affinities (Ki, Kd, or IC50 values) of various neurotoxins for this compound and different mammalian nAChR subtypes.

Table 1: Comparative Binding Affinity of α-Bungarotoxin

Receptor Source & SubtypeLigandBinding Affinity (nM)Reference
This compound californica (muscle-type)[125I]α-BungarotoxinKd ≈ 0.008 - 0.1[1]
Human (muscle-type)[125I]α-BungarotoxinHigh Affinity[2]
Human α7 (neuronal)[125I]α-BungarotoxinHigh Affinity[3]
Human α2 (neuronal)α-BungarotoxinNo significant binding[3]
Rat α3β2 (neuronal)α-BungarotoxinLow Affinity[4]
Rat α4β2 (neuronal)α-BungarotoxinVery Low Affinity[5]

Table 2: Comparative Binding Affinities of α-Conotoxins

Receptor Source & SubtypeLigandBinding Affinity (IC50, nM)Reference
This compound californica (α/γ site)α-Conotoxin GI760[6]
This compound californica (α/δ site)α-Conotoxin GI5010[6]
Mammalian muscle (α/δ site)α-Conotoxin MI>10,000-fold selective vs α/γ[5]
Rat α3β2 (neuronal)α-Conotoxin MIIPotent Blocker[4]
Rat α6/α3β2β3 (neuronal)α-Conotoxin MII [H9A; L15A]2.4[5]
Rat α7 (neuronal)α-Conotoxin ImISpecific Blocker[5]

Key Experimental Protocols

Accurate assessment of neurotoxin cross-reactivity relies on robust and well-defined experimental procedures. Below are detailed methodologies for essential assays.

Radioligand Binding Assay for [125I]α-Bungarotoxin

This protocol outlines a competitive binding assay to determine the affinity of a test compound for nAChRs.

1. Membrane Preparation:

  • This compound Electric Organ:

    • Excise and freeze the electric organ in liquid nitrogen.[7]

    • Homogenize the frozen tissue in a buffer containing protease inhibitors (e.g., 10 mM NaH2PO4, pH 7.8, 1 mM EDTA, 1 mM EGTA, 2.5 mM iodoacetamide, 0.2 mM PMSF, 0.3 mM DFP, 0.02% NaN3).[8]

    • Centrifuge the homogenate at low speed (e.g., 6,500 rpm for 10 min) to remove large debris.[8]

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 50,000 x g for 55 min).[8]

    • Resuspend the membrane pellet in the desired buffer and determine the protein concentration.

  • Mammalian Tissue (e.g., Rat Brain):

    • Dissect the brain region of interest (e.g., hippocampus for α7 nAChRs) and homogenize in 15 volumes of 0.32 M sucrose.[9]

    • Centrifuge at 1,000 x g for 10 min at 4°C.[9]

    • Centrifuge the supernatant at 20,000 x g for 20 min at 4°C.[9]

    • Resuspend the resulting P2 pellet in ice-cold distilled water and centrifuge at 8,000 x g for 20 min at 4°C.[9]

    • Collect the supernatant and buffy coat and centrifuge at 38,000 x g for 20 min at 4°C.[9]

    • Wash the membrane pellet with ice-cold distilled water and recentrifuge.[9]

    • Resuspend the final pellet in the assay buffer.

2. Binding Assay:

  • In a 96-well plate, add aliquots of the membrane suspension.

  • Add increasing concentrations of the unlabeled test neurotoxin.

  • Add a fixed concentration of [125I]α-bungarotoxin (e.g., 0.5 nM).[9]

  • For non-specific binding, add a high concentration of a known nAChR ligand (e.g., 1 mM nicotine (B1678760) or 1 µM unlabeled α-bungarotoxin).[9][10]

  • Incubate at a specified temperature and duration (e.g., 37°C for 3 hours or room temperature for 120 minutes).[9][11]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI).[9]

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the competitor concentration.

  • Fit the data to a one-site or two-site competition model to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Ion Flux Measurement

This assay assesses the ability of a neurotoxin to block the ion channel function of nAChRs.

1. Cell Culture and Loading:

  • Culture cells expressing the nAChR subtype of interest (e.g., human embryonic kidney (HEK) cells or a neuronal cell line).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of intracellular calcium influx upon receptor activation.[12]

2. Assay Procedure:

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the neurotoxin for a defined period.

  • Stimulate the cells with a known nAChR agonist (e.g., acetylcholine or carbamoylcholine).

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope. The increase in fluorescence corresponds to calcium influx through the activated nAChR channels.

3. Data Analysis:

  • Quantify the peak fluorescence response for each concentration of the neurotoxin.

  • Plot the response as a percentage of the control (agonist alone) against the logarithm of the neurotoxin concentration.

  • Determine the IC50 value, which represents the concentration of the neurotoxin that inhibits 50% of the agonist-induced response.

Visualizing Molecular Interactions and Experimental Processes

Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental systems.

Binding_Comparison cluster_this compound This compound nAChR (Muscle-type) cluster_mammalian_muscle Mammalian nAChR (Muscle-type) cluster_mammalian_neuronal Mammalian nAChR (Neuronal α7) torpedo_receptor α1 β1 γ α1 δ mammalian_muscle_receptor α1 β1 ε α1 δ mammalian_neuronal_receptor α7 α7 α7 α7 α7 neurotoxin α-Bungarotoxin neurotoxin->torpedo_receptor:alpha1 High Affinity neurotoxin->torpedo_receptor:alpha1_2 High Affinity neurotoxin->mammalian_muscle_receptor:alpha1 High Affinity neurotoxin->mammalian_muscle_receptor:alpha1_2 High Affinity neurotoxin->mammalian_neuronal_receptor High Affinity

Caption: Comparative binding of α-bungarotoxin to nAChRs.

Experimental_Workflow cluster_prep 1. Receptor Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis tissue Tissue Source (this compound Electric Organ or Mammalian Brain) homogenization Homogenization tissue->homogenization centrifugation Differential Centrifugation homogenization->centrifugation membrane_pellet Isolated Membranes centrifugation->membrane_pellet incubation Incubation with [125I]α-Bungarotoxin & Competitor membrane_pellet->incubation filtration Rapid Vacuum Filtration incubation->filtration counting Gamma Counting filtration->counting raw_data Raw CPM Data counting->raw_data specific_binding Calculate Specific Binding raw_data->specific_binding dose_response Generate Dose-Response Curve specific_binding->dose_response ic50_ki Determine IC50 and Ki dose_response->ic50_ki

Caption: Workflow for neurotoxin cross-reactivity assessment.

References

A Comparative Analysis of Ligand Binding Affinities in Nicotinic Acetylcholine Receptors: Torpedo vs. Other Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ligand binding affinities for nicotinic acetylcholine (B1216132) receptors (nAChRs) from the Torpedo electric ray, a classic model system, and other species, including human muscle and neuronal subtypes. Understanding these differences is crucial for translational research and the development of targeted therapeutics. This document summarizes key quantitative data, details common experimental methodologies, and illustrates relevant biological and experimental workflows.

Introduction to Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. They are pentameric structures composed of various subunits, with the specific subunit composition determining the receptor's physiological and pharmacological properties. The nAChR from the electric organ of the this compound marine ray has been a foundational model for studying the structure and function of this receptor class due to its high abundance in this tissue.

Functionally, nAChRs are broadly categorized into muscle-type and neuronal-type receptors. This compound nAChRs are muscle-type, with a subunit composition of α1₂β1γδ. Adult human muscle nAChRs have a similar structure (α1₂β1δε), while neuronal nAChRs exhibit greater diversity, with common subtypes including α4β2 and the homomeric α7. These structural variations across species and tissue types lead to significant differences in how they interact with various ligands, including endogenous agonists like acetylcholine and exogenous compounds like nicotine (B1678760) and various toxins.

Comparative Ligand Binding Affinities

The binding affinity of a ligand for a receptor is a critical measure of the strength of their interaction, typically expressed as the dissociation constant (K_d) or the inhibition constant (K_i). A lower value indicates a higher affinity. The following table summarizes the binding affinities of key nicotinic ligands for nAChRs from this compound and other species. It is important to note that absolute values can vary between studies due to differences in experimental conditions, such as radioligand used, temperature, and buffer composition.

LigandReceptor TypeSpeciesK_d / K_i (nM)Reference(s)
Acetylcholine Muscle-type (α1₂β1γδ)This compound californica~15[1]
Adult Muscle-type (α1₂β1δε)Mouse160,000[2]
Neuronal α7Human1,700,000[3]
Nicotine Muscle-type (α1₂β1γδ)This compound californica--
Adult Muscle-type (α1₂β1δε)Mouse2,600,000[2]
Neuronal α4β2Human0.1 - 1[4]
Neuronal α7PC12 cells (Rat)-[5]
α-Bungarotoxin Muscle-type (α1₂β1γδ)This compound californica~0.5[6]
Adult Muscle-typeHumanHigh Affinity
Neuronal α7PC12 cells (Rat)0.094[5]
d-Tubocurarine Muscle-type (α1₂β1γδ)This compound californicaHigh Affinity Site: 35, Low Affinity Site: 1,200
Muscle-typeHuman--
Neuronal α7---

Experimental Protocols: Radioligand Binding Assays

The determination of ligand binding affinities is predominantly achieved through radioligand binding assays. These assays measure the interaction between a radiolabeled ligand and a receptor.

Competitive Radioligand Binding Assay

A common method to determine the affinity of an unlabeled compound is the competitive binding assay. In this setup, a fixed concentration of a high-affinity radiolabeled ligand is incubated with the receptor source in the presence of varying concentrations of an unlabeled competitor compound. The ability of the unlabeled ligand to displace the radiolabeled ligand is measured, and from this, the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The K_i can then be calculated using the Cheng-Prusoff equation.

Key Steps:

  • Membrane Preparation: Tissues (e.g., this compound electric organ, rat brain) or cells expressing the nAChR of interest are homogenized and centrifuged to isolate a membrane fraction rich in the receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]acetylcholine, [¹²⁵I]α-bungarotoxin) and a range of concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value, from which the K_i is calculated.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

Experimental_Workflow cluster_prep Receptor Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Low-Speed Centrifugation (remove debris) Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (pellet membranes) Supernatant1->Centrifuge2 Membrane_Pellet Resuspend Membrane Pellet Centrifuge2->Membrane_Pellet Incubation Incubate: - Receptor Membranes - Radioligand - Competitor Ligand Membrane_Pellet->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot % Inhibition vs. [Competitor] Counting->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Caption: Workflow of a Competitive Radioligand Binding Assay.

Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Conformational_Change Conformational Change nAChR->Conformational_Change Agonist Agonist (e.g., Acetylcholine) Agonist->nAChR Binding Channel_Opening Ion Channel Opening Conformational_Change->Channel_Opening Ion_Influx Cation Influx (Na+, Ca2+) Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Simplified nAChR Ionotropic Signaling Pathway.

Discussion and Conclusion

The data presented highlight significant variations in ligand binding affinities for nAChRs across different species and receptor subtypes. Generally, the muscle-type nAChRs of this compound and humans exhibit high affinity for the antagonist α-bungarotoxin. However, there are notable differences in the affinities for agonists like acetylcholine and nicotine between muscle-type and neuronal receptors. For instance, neuronal α4β2 receptors typically display a much higher affinity for nicotine than muscle-type receptors.

These differences in binding affinity are a direct reflection of the structural diversity of the ligand-binding domain among nAChR subtypes. The specific amino acid residues at the subunit interfaces that form the binding pocket dictate the affinity and selectivity for various ligands.

For researchers and drug development professionals, these comparative data are essential for:

  • Translating preclinical findings: Understanding the differences between animal models (like those using this compound or rodent receptors) and human receptors is critical for predicting the efficacy and potential side effects of novel compounds.

  • Designing subtype-selective drugs: The development of drugs that target specific nAChR subtypes (e.g., for smoking cessation or cognitive enhancement) relies on exploiting the differences in ligand binding properties.

  • Interpreting experimental results: Awareness of the varying affinities of common research tools, such as toxins and radioligands, is necessary for the accurate interpretation of experimental data.

References

Unraveling the Synapse: A Comparative Guide to the Functional Conservation of Synaptic Proteins in Torpedo and Mouse

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the evolutionary relationship of the synapse, this guide provides a comparative analysis of key synaptic proteins from the Torpedo electric ray and the laboratory mouse. This resource is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the functional and structural conservation of these critical neuronal components.

The synapse, the fundamental unit of neuronal communication, has been a subject of intense study for decades. Two model organisms have proven invaluable in this endeavor: the electric ray, this compound, with its uniquely specialized electric organ providing an abundant source of cholinergic synapses, and the mouse, a genetically tractable mammalian model that allows for in-depth in vivo studies. This guide explores the functional conservation of synaptic proteins between these two evolutionarily distant species, providing quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Postsynaptic Receptors: The Nicotinic Acetylcholine (B1216132) Receptor (nAChR)

The nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel, is one of the most well-characterized synaptic proteins. The rich source of nAChR in the this compound electric organ has been instrumental in its initial isolation and characterization.

Structural and Functional Comparison

Studies comparing the nAChR from this compound californica and the mouse muscle cell line BC3H-1 have revealed both conserved and divergent features. The receptor is a pentameric complex with a stoichiometry of α2βγδ. While there is homology between analogous subunits across species, functional conservation does not always equate to high sequence homology.[1]

A notable finding is the ability to form functional hybrid receptors by combining subunits from both species in Xenopus oocytes. For instance, replacing the this compound δ subunit with the mouse δ subunit results in a functional receptor that exhibits a 3-4 fold greater response to acetylcholine (ACh) than the native this compound receptor.[1] This suggests that while the overall structure is conserved enough to allow for subunit interchangeability, subtle differences in sequence can lead to significant functional alterations.

The pH sensitivity of the nAChR also differs between the two species. The peak current response of this compound nAChRs is diminished at acidic pH, with a pKa of 7.0, whereas the mouse muscle receptor shows a pKa of 5.6.[2] This difference in pH dependence is primarily attributed to the β subunit.[2]

Table 1: Comparison of this compound and Mouse Nicotinic Acetylcholine Receptor (nAChR) Properties

FeatureThis compound californicaMouse (BC3H-1 cell line)Key Findings
Subunit Stoichiometry α2βγδα2βγδConserved pentameric structure.
Hybrid Receptor Function Functional with mouse δ subunitFunctional with this compound subunitsDemonstrates structural compatibility despite sequence divergence.[1]
Response to ACh (with mouse δ subunit) N/A3-4 fold greater than full this compound complexHighlights the functional impact of subunit-specific sequences.[1]
Peak Current pH Sensitivity (pKa) 7.05.6The β subunit is a key determinant of this difference.[2]
Desensitization Rate pH Sensitivity (acidic pKa) 6.54.7Suggests different amino acid residues are involved in channel gating.[2]

Presynaptic Proteins: The Machinery of Neurotransmitter Release

The fundamental process of synaptic vesicle fusion, which mediates neurotransmitter release, is orchestrated by a highly conserved set of proteins.

SNARE Complex Proteins

The core of the fusion machinery is the SNARE (Soluble NSF Attachment Protein Receptor) complex, comprising syntaxin (B1175090) and SNAP-25 on the presynaptic membrane and VAMP (synaptobrevin) on the synaptic vesicle. Studies have shown a high degree of evolutionary conservation of these proteins.

The amino acid identity between this compound marmorata and mouse SNAP-25 is 81%, indicating a strong selective pressure to maintain its structure and function.[3] Furthermore, the association of syntaxin, SNAP-25, and VAMP into a stable complex has been demonstrated in cholinergic synaptosomes purified from the this compound electric organ, mirroring the findings in the mammalian brain.[4] This underscores the conservation of the fundamental mechanism of vesicle docking and fusion across vertebrates.

Synaptic Vesicle Proteins

Synaptophysin, an integral membrane protein of synaptic vesicles, also shows significant conservation. A comparison between this compound californica and rat synaptophysin revealed a 62% amino acid similarity.[5] While the four transmembrane domains and the glycosylation site are conserved, the intravesicular loops and the C-terminal tail show more divergence, although the proline-tyrosine rich nature of the tail is maintained.[5]

Table 2: Sequence Homology of Presynaptic Proteins in this compound vs. Mouse/Rat

ProteinSpecies ComparedAmino Acid Identity/SimilarityKey Conserved Features
SNAP-25 This compound marmorata vs. Mouse81% identityHigh conservation of the core protein.[3]
Synaptophysin This compound californica vs. Rat62% similarityConservation of transmembrane domains and glycosylation site.[5]

Postsynaptic Scaffolding Proteins: Anchoring the Synapse

Postsynaptic density (PSD) is a complex network of scaffolding proteins that organize receptors, signaling molecules, and the cytoskeleton at the postsynaptic membrane.

Rapsyn

Rapsyn, also known as the 43K protein, is crucial for clustering nAChRs at the neuromuscular junction. A homolog of the this compound 43K protein has been identified in the mouse muscle cell line BC3H1. The overall amino acid identity between mouse and this compound rapsyn is 70%.[2] Importantly, several domains, including the amino terminus and a cAMP-dependent protein kinase phosphorylation site, are highly conserved, suggesting they are functionally critical.[2]

Cholinergic Transporters: Fuelling Neurotransmission

The cholinergic system relies on two key transporters: the vesicular acetylcholine transporter (VAChT) for loading ACh into synaptic vesicles and the high-affinity choline (B1196258) transporter (CHT) for choline reuptake into the presynaptic terminal.

While direct comparative kinetic studies between this compound and mouse transporters are limited, sequence analysis reveals a high degree of conservation, suggesting conserved function.

Table 3: Sequence Identity of Cholinergic Transporters and Scaffolding Proteins in this compound vs. Mouse

ProteinThis compound californica AccessionMouse AccessionAmino Acid Identity
Vesicular Acetylcholine Transporter (VAChT) P81721O3530485.2%
Gephyrin (isoform-dependent)Not availableQ8BUV3N/A
PSD-95 Not availableQ6XVF4N/A

Sequence identity was calculated using global alignment of protein sequences obtained from UniProt.

Experimental Methodologies

The findings presented in this guide are based on a variety of sophisticated experimental techniques. Below are detailed protocols for some of the key methods used in the comparative study of synaptic proteins.

Heterologous Expression of nAChRs in Xenopus Oocytes

This technique is fundamental for studying the function of ion channels in a controlled environment and for creating hybrid receptors.

1. cRNA Preparation:

  • Linearize plasmids containing the cDNA for the desired nAChR subunits (this compound or mouse) with a suitable restriction enzyme.

  • Synthesize capped cRNAs in vitro using an SP6 or T7 RNA polymerase transcription kit.

  • Purify and quantify the cRNA.

2. Oocyte Preparation and Injection:

  • Harvest oocytes from a female Xenopus laevis.

  • Treat with collagenase to defolliculate the oocytes.

  • Inject each oocyte with a mixture of the cRNAs for the desired subunits (typically 50 nl total volume).

  • Incubate the injected oocytes in Barth's solution at 18-20°C for 2-7 days to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Recording

TEVC is used to measure the ion flow through the expressed channels in response to agonist application.

1. Oocyte Placement and Impalement:

  • Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection) filled with 3 M KCl.

2. Voltage Clamping and Data Acquisition:

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply the agonist (e.g., acetylcholine) through the perfusion system at various concentrations.

  • Record the resulting currents using a voltage-clamp amplifier and digitize the data for analysis.

  • Analyze dose-response relationships and other electrophysiological properties.

Synaptosome Preparation from this compound Electric Organ

Synaptosomes are resealed nerve terminals that are a valuable tool for studying presynaptic processes.

1. Tissue Homogenization:

  • Dissect the electric organ from a this compound and homogenize it in a buffered iso-osmotic sucrose (B13894) solution.

2. Differential Centrifugation:

  • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

3. Density Gradient Centrifugation:

  • Resuspend the crude synaptosomal pellet and layer it onto a discontinuous sucrose or Ficoll density gradient.

  • Centrifuge at high speed to separate the synaptosomes from other organelles like mitochondria.

  • Collect the synaptosome fraction from the appropriate interface of the gradient.

Immunohistochemistry of Synaptic Proteins in Mouse Brain

This technique allows for the visualization of the distribution and localization of specific synaptic proteins within the brain.

1. Tissue Preparation:

  • Perfuse the mouse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the brain and post-fix it in the same fixative.

  • Cryoprotect the brain by incubating it in a sucrose solution.

  • Section the brain into thin slices using a cryostat or vibratome.

2. Immunostaining:

  • Permeabilize the tissue sections with a detergent (e.g., Triton X-100).

  • Block non-specific antibody binding using a blocking solution (e.g., normal goat serum).

  • Incubate the sections with primary antibodies specific to the synaptic protein of interest.

  • Wash the sections and incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.

  • Mount the sections on slides with an anti-fade mounting medium.

3. Imaging:

  • Visualize the stained sections using a confocal or fluorescence microscope.

  • Analyze the images to determine the localization and co-localization of the synaptic proteins.

Visualizing the Synapse

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex relationships and workflows discussed in this guide.

nAChR_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Membrane ACh_vesicle Synaptic Vesicle (contains ACh) ACh ACh ACh_vesicle->ACh Release AP Action Potential Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel Depolarization SNARE SNARE Complex Ca_channel->SNARE Ca2+ influx SNARE->ACh_vesicle Vesicle Fusion AChE AChE ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (α2βγδ) ACh->nAChR Binding Ion_flow Na+ influx K+ efflux nAChR->Ion_flow Channel Opening EPSP Excitatory Postsynaptic Potential (EPSP) Ion_flow->EPSP Depolarization

Caption: Signaling pathway at the cholinergic synapse.

Hybrid_Receptor_Workflow cluster_synthesis cRNA Synthesis cluster_expression Heterologous Expression cluster_analysis Functional Analysis Torpedo_cDNA This compound nAChR subunit cDNAs Transcription In vitro Transcription Torpedo_cDNA->Transcription Mouse_cDNA Mouse nAChR subunit cDNAs Mouse_cDNA->Transcription Torpedo_cRNA This compound cRNAs Transcription->Torpedo_cRNA Mouse_cRNA Mouse cRNAs Transcription->Mouse_cRNA Injection cRNA Microinjection Torpedo_cRNA->Injection Mouse_cRNA->Injection Oocyte Xenopus Oocyte Incubation Incubation (2-7 days) Oocyte->Incubation Injection->Oocyte TEVC Two-Electrode Voltage Clamp Incubation->TEVC Receptor Expression Data Electrophysiological Data TEVC->Data Recording

Caption: Experimental workflow for studying hybrid nAChRs.

Conclusion

The comparative analysis of synaptic proteins from this compound and mouse reveals a remarkable degree of functional and structural conservation, particularly in the core machinery of neurotransmission. While the fundamental components and their roles are largely preserved, subtle differences in protein sequences can lead to significant variations in functional properties. The this compound electric organ remains an invaluable model for biochemical and structural studies of cholinergic synapses, while the mouse provides a powerful system for in vivo functional and genetic analyses. Together, these two model organisms continue to provide profound insights into the intricate workings of the synapse, with important implications for understanding neurological disorders and developing novel therapeutic strategies.

References

A Comparative Analysis of Ion Channel Kinetics: Torpedo Electrocytes vs. Xenopus Oocytes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in ion channel behavior between native environments and heterologous expression systems is paramount for accurate data interpretation and therapeutic design. This guide provides an objective comparison of ion channel kinetics in the native membranes of Torpedo electric organ and the widely used Xenopus laevis oocyte expression system, supported by experimental data and detailed methodologies.

The electric organ of the this compound ray is a uniquely rich source of native ion channels, particularly the nicotinic acetylcholine (B1216132) receptor (nAChR), making it an invaluable model for studying these proteins in their natural lipid environment.[1] Conversely, the Xenopus oocyte is a robust and versatile system for the heterologous expression of a vast array of ion channels, lauded for its large size and efficient protein translation machinery, which facilitate detailed electrophysiological characterization.[2] This comparison will delve into the kinetic properties of key ion channels studied in both systems, highlighting the nuances that can arise from the cellular context.

Quantitative Comparison of Ion Channel Kinetics

The following tables summarize key kinetic parameters for several major classes of ion channels as studied in this compound electrocytes (or preparations thereof) and when expressed in Xenopus oocytes. These data are compiled from various electrophysiological studies and are intended to provide a comparative overview. It is important to note that experimental conditions can significantly influence these parameters.

Nicotinic Acetylcholine Receptor (nAChR)
ParameterThis compound (Native/Reconstituted)This compound nAChR expressed in Xenopus OocytesKey Observations & References
Single-Channel Conductance ~20-40 pS~40 pSThe single-channel conductance of the this compound nAChR is largely conserved when expressed in Xenopus oocytes.[3]
Mean Open Time Varies with agonist concentrationCan be influenced by the specific subunits expressed. Mouse α and δ subunits co-expressed with this compound subunits can lengthen the open time.[3]The intrinsic gating properties are influenced by subunit composition.
Desensitization Rate Exhibits slow desensitizationThe rate of slow desensitization is pH-dependent, with pKa values of 6.5 and 9.5 for the this compound receptor expressed in oocytes.The cellular environment of the oocyte can influence the modulation of channel gating.
Voltage Sensitivity PresentInfluenced by the β and δ subunits.[3]The interaction of the channel with the membrane and intracellular factors can affect its voltage dependence.
Voltage-Gated Sodium Channels (NaV)
ParameterThis compound (Native)Mammalian NaV expressed in Xenopus OocytesKey Observations & References
Activation Threshold Not extensively characterized in this compoundTypically around -50 to -40 mVXenopus oocytes allow for detailed characterization of voltage-dependent gating of expressed channels.[4]
Inactivation Kinetics Not extensively characterized in this compoundExhibits fast and slow inactivation processes that can be modulated by co-expression of β subunits and by protein kinases.[5]The oocyte system is instrumental in dissecting the molecular determinants of inactivation.
Tetrodotoxin (TTX) Sensitivity Not a primary focus of studyVaries by subtype; many neuronal subtypes are highly sensitive (nM range), while some, like NaV1.5, are resistant (µM range).[6]The oocyte expression system faithfully reproduces the pharmacological properties of different NaV channel isoforms.
Chloride Channels (ClC)
ParameterThis compound (ClC-0)Mammalian ClC-1 expressed in Xenopus OocytesKey Observations & References
Single-Protopore Conductance ~10 pS~1.2 pSWhile both exhibit a "double-barreled" gating mechanism, the fundamental conductance of the individual pores differs between the this compound and mammalian isoforms.[7]
Gating Mechanism Two independent protopores with a common slow gate.[7]Similar double-barreled mechanism, though the kinetics of the common gate are much faster than in ClC-0.The oocyte system has been crucial in confirming the conserved dual-gate structure of ClC channels.
Voltage Dependence Gating is voltage-dependent.Voltage-dependent gating is a hallmark of ClC channels and is readily studied in oocytes.The membrane environment of the oocyte supports the voltage-sensing mechanisms of these channels.
pH Sensitivity Strongly activated by protons (low pH).[7]Not a primary reported feature for ClC-1 in oocytes.This highlights a potentially significant difference in the regulation of these homologous channels.

Experimental Protocols

Electrophysiological Recording from Xenopus Oocytes (Two-Electrode Voltage Clamp - TEVC)

The two-electrode voltage clamp (TEVC) technique is a cornerstone for studying ion channels expressed in Xenopus oocytes due to the large size of the cell.

1. Oocyte Preparation:

  • Oocytes are surgically removed from anesthetized female Xenopus laevis.

  • The follicular layer is removed by incubation with collagenase.

  • Oocytes are then incubated in a storage solution (e.g., ND96) at 16-18°C.

2. cRNA Injection:

  • cRNA encoding the ion channel of interest is synthesized in vitro.

  • A defined amount of cRNA is injected into the oocyte cytoplasm using a microinjection pipette.

  • Oocytes are incubated for 1-7 days to allow for protein expression.

3. Two-Electrode Voltage Clamp Recording:

  • The oocyte is placed in a recording chamber and perfused with a specific external solution.

  • Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte.

  • One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a desired voltage.

  • Step or ramp voltage protocols are applied to elicit and measure ion channel currents.

Patch Clamp Recording of Native Ion Channels from this compound Electric Organ

To study ion channels in their native environment, electrophysiological recordings can be performed on preparations from the this compound electric organ.

1. Preparation of this compound Membrane Vesicles:

  • The electric organ is dissected and homogenized.

  • Membrane fragments rich in ion channels (e.g., postsynaptic membranes for nAChRs) are isolated by differential centrifugation and sucrose (B13894) gradient centrifugation.

  • These membrane vesicles can be used for reconstitution studies or for injection into Xenopus oocytes.

2. Formation of Large Liposomes for Patch Clamp:

  • Small unilamellar vesicles containing the purified and reconstituted ion channels are fused into large liposomes by a freeze-thaw procedure.[8]

  • This creates a membrane patch large enough for giga-seal formation.

3. Single-Channel Recording (Patch Clamp):

  • A glass micropipette with a smooth tip is pressed against the membrane of the large liposome (B1194612) or a this compound electrocyte.[8][9]

  • A high-resistance "giga-seal" is formed between the pipette and the membrane, electrically isolating a small patch of the membrane.[10]

  • Different patch clamp configurations (cell-attached, inside-out, outside-out) can be used to study single-channel currents under various conditions.[10]

Visualization of Signaling Pathways and Experimental Workflows

To illustrate the relationships and processes described, the following diagrams were generated using Graphviz.

experimental_workflow cluster_this compound This compound Electric Organ cluster_xenopus Xenopus Oocyte Expression cluster_analysis Data Analysis This compound This compound Ray electric_organ Dissect Electric Organ This compound->electric_organ homogenization Homogenization & Centrifugation electric_organ->homogenization vesicles Isolate Membrane Vesicles homogenization->vesicles reconstitution Reconstitute into Liposomes vesicles->reconstitution patch_clamp_tor Patch Clamp Recording reconstitution->patch_clamp_tor data_acquisition Data Acquisition patch_clamp_tor->data_acquisition xenopus Xenopus laevis oocytes Harvest Oocytes xenopus->oocytes injection cRNA Injection oocytes->injection expression Protein Expression (1-7 days) injection->expression tevc Two-Electrode Voltage Clamp expression->tevc patch_clamp_xen Patch Clamp Recording expression->patch_clamp_xen tevc->data_acquisition patch_clamp_xen->data_acquisition kinetic_analysis Kinetic Analysis data_acquisition->kinetic_analysis comparison Comparative Study kinetic_analysis->comparison nAChR_Modulation cluster_membrane Plasma Membrane cluster_cytosol Cytosol nAChR nAChR G_protein G-protein nAChR->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP CaM CaM IP3->CaM Ca2+ release activates PKC PKC DAG->PKC Activates CaMKII CaMKII CaM->CaMKII Activates PKA PKA cAMP->PKA Activates PKA->nAChR Phosphorylates PKC->nAChR Phosphorylates CaMKII->nAChR Phosphorylates ACh Acetylcholine ACh->nAChR Binds VGSC_VClC_Modulation cluster_membrane Plasma Membrane cluster_cytosol Cytosol Nav Voltage-Gated Na+ Channel ClC Voltage-Gated Cl- Channel PKA PKA PKA->Nav Phosphorylates PKC PKC PKC->Nav Phosphorylates CaMKII CaMKII CaMKII->ClC Phosphorylates stimulus Signaling Input (e.g., GPCR activation) stimulus->PKA stimulus->PKC stimulus->CaMKII via Ca2+/CaM

References

A Comparative Guide to the Structural Determination of the Torpedo nAChR: Electron Crystallography vs. Single-Particle Cryo-EM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate structure of the nicotinic acetylcholine (B1216132) receptor (nAChR) is paramount for designing targeted therapeutics. The electric organ of the Torpedo ray, a rich source of this receptor, has served as a cornerstone for structural studies. This guide provides a detailed comparison of two powerful techniques used to elucidate the architecture of the this compound nAChR: electron crystallography of two-dimensional helical arrays and single-particle cryo-electron microscopy (cryo-EM).

The pursuit of a high-resolution structure of the nAChR has been a long and challenging journey, primarily due to the difficulties in crystallizing this large, complex membrane protein for traditional X-ray crystallography.[1][2] Early breakthroughs in visualizing the receptor came from electron microscopy techniques. One of the landmark achievements was the determination of the this compound marmorata nAChR structure at 4 Å resolution using electron crystallography of tubular crystals (PDB ID: 2BG9).[3][4][5] This method, however, has been largely superseded by the advent of high-resolution, single-particle cryo-EM, which has yielded even more detailed structures of the this compound nAChR, such as those in complex with various ligands.[6][7]

This guide will delve into the experimental protocols of both techniques, present a quantitative comparison of the structural data obtained, and illustrate the workflows and key structural insights through diagrams.

Comparative Analysis of Structural Data

The table below summarizes the key quantitative data from the structure of the this compound marmorata nAChR determined by electron crystallography of helical arrays and a representative high-resolution structure of the this compound californica nAChR determined by single-particle cryo-EM.

ParameterElectron Crystallography (PDB: 2BG9)Single-Particle Cryo-EM (PDB: 6UWZ)
Method Electron Microscopy (Helical Array)Electron Microscopy (Single Particle)
Resolution 4.00 Å2.69 Å
Organism This compound marmorataThis compound californica
Ligand None (Resting state)α-bungarotoxin (Closed state)
Sample State 2D Helical CrystalsVitrified Single Particles
Reconstruction Helical ReconstructionSingle Particle Reconstruction

Experimental Protocols: A Step-by-Step Comparison

A detailed understanding of the methodologies behind these structural determination techniques is crucial for appreciating their respective strengths and limitations.

Electron Crystallography of Helical Arrays (PDB: 2BG9)

The determination of the 4 Å structure of the this compound marmorata nAChR involved the use of naturally forming two-dimensional crystals in the form of tubular vesicles isolated from the electric organ.

1. Sample Preparation:

  • Isolation of nAChR-rich postsynaptic membranes from the electric organ of this compound marmorata.

  • These membranes form tubular vesicles with the nAChR arranged in a helical lattice.[5]

  • The tubular crystals were applied to electron microscope grids and frozen in a low salt buffer.[5]

2. Data Collection:

  • Electron images of the helical tubes were collected. Due to the small and distorted nature of the crystals, electron diffraction patterns were not suitable for obtaining high-resolution amplitude data.[5]

  • Both amplitude and phase information were extracted from the Fourier transforms of the images of the helical arrays.[5]

3. Image Processing and 3D Reconstruction:

  • A total of 342 electron images were processed.

  • A three-dimensional density map was generated using helical reconstruction methods.

4. Model Building and Refinement:

  • The electron densities corresponding to a single nAChR molecule were placed into an artificial unit cell.

  • The atomic model was then built and refined using standard crystallographic software against the experimental density map.[3][5]

  • Progress in refinement was monitored by comparing the experimental and calculated phases along the helical layer-lines.[3][5]

Single-Particle Cryo-Electron Microscopy (PDB: 6UWZ)

The 2.69 Å structure of the this compound californica nAChR in complex with α-bungarotoxin showcases the power of modern single-particle cryo-EM.

1. Sample Preparation:

  • The native nAChR was purified from this compound electric tissue.

  • The purified receptor was reconstituted into lipids optimized for cryo-EM.[6]

  • The receptor was stabilized in a closed state by the addition of the antagonist α-bungarotoxin.[6]

2. Cryo-EM Grid Preparation and Data Collection:

  • The sample was applied to cryo-EM grids and rapidly frozen in liquid ethane (B1197151) to create a thin layer of vitrified ice, embedding the individual receptor particles in random orientations.

  • Automated data collection was performed using a high-end transmission electron microscope equipped with a direct electron detector.

3. Image Processing and 3D Reconstruction:

  • A large dataset of two-dimensional images of the individual nAChR particles was collected.

  • Sophisticated image processing software was used to pick individual particles, classify them to remove damaged or aggregated particles, and align them.

  • The aligned 2D projections were then used to reconstruct a high-resolution three-dimensional density map.

4. Model Building and Refinement:

  • An atomic model of the nAChR-toxin complex was built into the high-resolution cryo-EM density map.

  • The model was then refined using real-space refinement programs to optimize the fit of the atomic coordinates to the experimental map.

Visualizing the Methodologies and Structural Insights

To further clarify the experimental workflows and the key structural findings, the following diagrams are provided.

experimental_workflow_electron_crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_reconstruction 3D Reconstruction & Refinement start Isolate nAChR-rich membranes from this compound electric organ vesicles Formation of tubular vesicles with helical nAChR arrays start->vesicles grid_prep Apply vesicles to EM grid and freeze vesicles->grid_prep em_imaging Acquire electron images of helical tubes grid_prep->em_imaging fourier Calculate Fourier transforms of images em_imaging->fourier helical_recon Helical reconstruction to generate 3D density map fourier->helical_recon model_building Build atomic model into density helical_recon->model_building refinement Refine model using crystallographic methods model_building->refinement

Figure 1. Experimental workflow for determining the this compound nAChR structure via electron crystallography of helical arrays.

experimental_workflow_cryo_em cluster_sample_prep_cryo Sample Preparation cluster_data_collection_cryo Data Collection & Processing cluster_reconstruction_cryo 3D Reconstruction & Refinement purify Purify native nAChR from this compound electric tissue reconstitute Reconstitute in lipids and add ligand (α-bungarotoxin) purify->reconstitute grid_prep_cryo Apply to grid and vitrify in liquid ethane reconstitute->grid_prep_cryo tem Automated data collection of single particle images grid_prep_cryo->tem particle_picking Particle picking and 2D classification tem->particle_picking recon_3d 3D reconstruction to generate high-resolution density map particle_picking->recon_3d model_building_cryo Build atomic model into density map recon_3d->model_building_cryo refinement_cryo Real-space refinement of the model model_building_cryo->refinement_cryo

Figure 2. Experimental workflow for determining the this compound nAChR structure via single-particle cryo-EM.

Concluding Remarks

The structural determination of the this compound nAChR has been a journey of technological innovation. Electron crystallography provided the foundational, near-atomic resolution model of this crucial ion channel. However, the rapid advancements in single-particle cryo-EM have revolutionized the field, enabling the determination of even higher-resolution structures of the nAChR in various functional states and in complex with important pharmacological agents. This has provided unprecedented insights into the mechanisms of ligand binding, channel gating, and allosteric modulation. For researchers in drug discovery, these high-resolution cryo-EM structures offer a more accurate and detailed template for computational modeling and the rational design of novel therapeutics targeting the nAChR.

References

A Comparative Review of Electric Organs from Different Marine Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electric organs of three distinct marine fish species: the electric ray (Torpedo), the stargazer (Astroscopus), and the skate (Raja/Leucoraja). The information presented is supported by experimental data to facilitate research and development in fields such as neurobiology, pharmacology, and bio-inspired technology.

Quantitative Performance of Marine Electric Organs

The electric organs of marine species have evolved to serve various purposes, from powerful predatory and defensive weapons to subtle tools for communication. Their electrical discharge characteristics reflect these diverse functions. The following table summarizes key quantitative data on the electric organ discharge (EOD) of the electric ray, stargazer, and skate.

FeatureElectric Ray (this compound sp.)Stargazer (Astroscopus sp.)Skate (Raja/Leucoraja sp.)
Peak Voltage Up to 220 V[1]Up to 50 V[2][3]Weak, typically in the millivolt to low volt range[4]
Peak Power > 1 kW[1]Not reportedNot reported
Discharge Duration 2 - 5 ms[5]Milliseconds[6]Long duration (e.g., 70 ms (B15284909) and 217 ms for two species)[7]
Pulse Frequency Up to 415 Hz (T. californica)[5]5 - 10 Hz (spontaneous in Uranoscopus scaber)[6]Intermittent and irregular[7]
Energy Consumption High (inferred from high power output)Not reportedLow (inferred from weak discharge)

Experimental Protocols for Measuring Electric Organ Discharge

The following provides a generalized methodology for the in vivo recording of EODs from marine electric fish, based on protocols described in the literature.

Objective: To measure the voltage, duration, and frequency of the EOD in a live specimen.

Materials:

  • Non-metallic aquarium or recording chamber filled with seawater of appropriate temperature and salinity.

  • Ag/AgCl or platinum electrodes for recording.

  • Differential amplifier with high input impedance.

  • Oscilloscope or data acquisition system.

  • For elicited responses: a stimulus generator and stimulating electrodes.

  • Anesthesia (e.g., MS-222), if required for animal handling.

Procedure:

  • Animal Preparation: Acclimatize the fish to the experimental tank. For species that are difficult to handle, light anesthesia may be used, followed by a recovery period before recording. For stargazers, the head can be immobilized in a holder for stable microelectrode recordings[8].

  • Electrode Placement: Place a pair of recording electrodes in the water on opposite sides of the fish, or for more localized measurements, directly on the skin over and under the electric organ. A ground electrode should also be placed in the tank, away from the fish.

  • Recording Spontaneous Discharge: For species that discharge spontaneously, record the electrical activity using the data acquisition system.

  • Eliciting Discharge: For species that discharge in response to stimuli, a variety of methods can be used:

    • Mechanical Stimulation: Gently prodding the fish can elicit a defensive discharge[6][7].

    • Electrical Stimulation: For skates, the EOD can be elicited by electrical stimulation of the medullary command nucleus[4]. For other species, a brief, non-harmful electrical stimulus in the water can induce a discharge.

  • Data Analysis: Analyze the recorded waveforms to determine the peak voltage (amplitude), duration of the discharge pulse, and the frequency of pulses in a train.

Experimental Workflow for EOD Measurement

G cluster_prep Preparation cluster_setup Recording Setup cluster_recording Data Acquisition cluster_analysis Analysis acclimatize Acclimatize Fish anesthetize Anesthetize (optional) acclimatize->anesthetize immobilize Immobilize (optional) anesthetize->immobilize place_electrodes Place Recording Electrodes immobilize->place_electrodes connect_amplifier Connect to Amplifier place_electrodes->connect_amplifier connect_daq Connect to Data Acquisition connect_amplifier->connect_daq record_spontaneous Record Spontaneous EOD connect_daq->record_spontaneous stimulate Apply Stimulus connect_daq->stimulate analyze_waveform Analyze Waveform record_spontaneous->analyze_waveform record_elicited Record Elicited EOD stimulate->record_elicited record_elicited->analyze_waveform determine_params Determine V, t, f analyze_waveform->determine_params

Caption: Experimental workflow for EOD measurement.

Signaling Pathways of Electric Organ Discharge

The generation of an EOD is a highly controlled neurological process. In all three species discussed, the signaling pathway is fundamentally cholinergic, initiated by a central command and culminating in the synchronous firing of specialized muscle or nerve-derived cells called electrocytes.[1][9]

General Cholinergic Signaling Pathway for EOD:

  • Central Command: A signal originates from a command nucleus in the medulla oblongata of the brain.[7]

  • Motor Neuron Activation: This signal travels down the spinal cord and activates electromotor neurons.

  • Acetylcholine (B1216132) Release: The electromotor neurons innervate the electrocytes and, upon stimulation, release the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[9]

  • Receptor Binding: ACh binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the electrocyte.[1]

  • Ion Influx and Depolarization: The binding of ACh opens the nAChR ion channels, leading to a rapid influx of positive ions (primarily Na+ and K+). This influx causes a depolarization of the electrocyte membrane.

  • Action Potential/Postsynaptic Potential: In species with strongly electric organs like this compound, this depolarization generates a postsynaptic potential. The summed potentials of thousands of electrocytes arranged in series and parallel produce the powerful external discharge.[1]

Signaling Pathway Diagram

G medulla Medullary Command Nucleus spinal_cord Spinal Cord medulla->spinal_cord Descending Signal em_neuron Electromotor Neuron spinal_cord->em_neuron Activation synapse Cholinergic Synapse em_neuron->synapse Action Potential electrocyte Electrocyte synapse->electrocyte ACh Release & Binding to nAChRs eod Electric Organ Discharge electrocyte->eod Ion Influx & Summed Potential

Caption: Cholinergic signaling pathway for EOD.

References

Validating the Role of Specific Amino Acids in Torpedo nAChR Gating: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional roles of specific amino acid residues in the gating mechanism of the Torpedo nicotinic acetylcholine (B1216132) receptor (nAChR). By presenting key experimental data, detailed methodologies, and illustrative diagrams, this resource aims to facilitate a deeper understanding of the structure-function relationships that govern the activity of this critical ion channel.

Data Presentation: Unveiling the Impact of Key Residues

The following tables summarize quantitative data from site-directed mutagenesis studies on the this compound nAChR, highlighting the effects of specific amino acid substitutions on receptor function. These data provide a clear comparison of how alterations in different domains of the receptor impact agonist sensitivity and channel gating kinetics.

Table 1: Ligand-Binding Domain Mutations and their Functional Consequences

SubunitMutationAgonistParameterWild-TypeMutantFold ChangeReference
γW55LAChBinding Affinity (Kd)--↓ 7,000[1](--INVALID-LINK--)
δW57LAChBinding Affinity (Kd)--↓ 20[1](--INVALID-LINK--)
γW55LAChHill Coefficient1.81.1-[1](--INVALID-LINK--)
δW57LAChHill Coefficient1.81.7-[1](--INVALID-LINK--)

Table 2: Transmembrane Domain (TM3) Mutations and their Functional Consequences

SubunitMutationAgonistParameterWild-TypeMutantFold ChangeReference
αF284WAChEC50--↓ 4.5[2](--INVALID-LINK--)
αI290WAChEC50--↓ 3[2](--INVALID-LINK--)
αA287WAChEC50--↓ (slight)[2](--INVALID-LINK--)
αF284WAChChannel Closing Rate (α)--[2](--INVALID-LINK--)
αA287WAChChannel Closing Rate (α)--[2](--INVALID-LINK--)
αI290WAChChannel Closing Rate (α)--[2](--INVALID-LINK--)

Table 3: Transmembrane Domain (M2) Mutations and their Functional Consequences in Homologous Receptors

Data from the highly homologous α9α10 nAChR is presented here to illustrate the conserved role of the M2 domain in gating.

Subunit(s)MutationAgonistParameterWild-TypeMutantEffectReference
α9/α10V13'TAChEC50--[1](--INVALID-LINK--)
α9/α10L9'TAChEC50--[1](--INVALID-LINK--)
α9/α10V13'T-Spontaneous Openings--Observed[1](--INVALID-LINK--)
α9/α10L9'T-Spontaneous Openings--Observed[1](--INVALID-LINK--)
α9/α10V13'TAChMean Open Time--[1](--INVALID-LINK--)
α9/α10L9'TAChMean Open Time--[1](--INVALID-LINK--)

Experimental Protocols: A Guide to Functional Characterization

This section provides detailed methodologies for the key experiments used to validate the role of specific amino acids in this compound nAChR gating.

Site-Directed Mutagenesis

This protocol outlines the generation of nAChR subunits with specific amino acid substitutions using a PCR-based method.

Materials:

  • Plasmid DNA containing the this compound nAChR subunit cDNA (e.g., in pSP64T vector)

  • Mutagenic oligonucleotide primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., PfuUltra or Q5 High-Fidelity DNA Polymerase)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL-1 Blue)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Amplification:

    • Set up the PCR reaction with plasmid DNA, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform PCR with an initial denaturation step, followed by 16-20 cycles of denaturation, annealing, and extension. A final extension step is included to ensure complete synthesis of the mutated plasmid.

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for at least 1 hour. DpnI specifically digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[3]

  • Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.

  • Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select individual colonies, culture them, and isolate the plasmid DNA (miniprep). Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

cRNA Synthesis and Xenopus Oocyte Injection

This protocol describes the synthesis of capped RNA transcripts (cRNA) and their injection into Xenopus laevis oocytes for heterologous expression of the nAChR.

Materials:

  • Linearized plasmid DNA containing the wild-type or mutant nAChR subunit cDNA downstream of a bacteriophage promoter (e.g., SP6)

  • In vitro transcription kit (e.g., mMESSAGE mMACHINE SP6 Transcription Kit)

  • RNase-free water, buffers, and tips

  • Xenopus laevis oocytes (stage V-VI)

  • Collagenase solution

  • ND96 solution

  • Microinjection setup (micromanipulator, microinjector, glass capillaries)

Procedure:

  • cRNA Synthesis:

    • Perform in vitro transcription using the linearized plasmid DNA as a template. The reaction includes RNA polymerase, ribonucleotides (ATP, CTP, GTP, UTP), and a cap analog (e.g., GpppG) to produce capped cRNA transcripts.[4]

    • Purify the synthesized cRNA.

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Manually select healthy stage V-VI oocytes and maintain them in ND96 solution.[5]

  • cRNA Injection:

    • Pull glass capillaries to create fine injection needles.

    • Load the cRNA solution (a mixture of the different subunit cRNAs in a desired ratio, typically 2:1:1:1 for α:β:γ:δ) into the injection needle.

    • Inject approximately 50 nl of the cRNA solution into the cytoplasm of each oocyte.[5]

  • Incubation: Incubate the injected oocytes in ND96 solution at 16-19°C for 2-7 days to allow for receptor expression and insertion into the oocyte membrane.[5]

Electrophysiological Recording

This section details the two-electrode voltage clamp (TEVC) and single-channel patch-clamp techniques used to measure the functional properties of the expressed nAChRs.

A. Two-Electrode Voltage Clamp (TEVC)

Materials:

  • TEVC amplifier and headstages

  • Micromanipulators

  • Glass capillaries for microelectrodes

  • 3 M KCl solution

  • Recording chamber

  • Perfusion system

  • Data acquisition system (computer, software)

  • Agonist solutions (e.g., acetylcholine) in recording buffer

Procedure:

  • Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Oocyte Placement: Place an oocyte expressing the nAChRs in the recording chamber and perfuse with recording buffer.

  • Impaling the Oocyte: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[6]

  • Voltage Clamping: Clamp the oocyte membrane potential at a holding potential (typically -50 to -70 mV).

  • Data Acquisition:

    • Apply different concentrations of agonist to the oocyte using the perfusion system.

    • Record the resulting inward currents.

    • Construct dose-response curves to determine the EC50 and Hill coefficient.

B. Single-Channel Patch-Clamp Recording

Materials:

  • Patch-clamp amplifier and headstage

  • Micromanipulator

  • Glass capillaries for patch pipettes

  • Pipette solution (containing the appropriate ions)

  • Recording chamber and perfusion system

  • Data acquisition and analysis software

Procedure:

  • Pipette Preparation: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-10 MΩ.

  • Oocyte Preparation: If necessary, manually remove the vitelline membrane from the oocyte to allow for giga-seal formation.

  • Seal Formation: Gently press the patch pipette against the oocyte membrane and apply light suction to form a high-resistance seal (>1 GΩ).

  • Recording Configurations:

    • Cell-attached: Record single-channel currents from the patch of membrane under the pipette without disrupting the cell.

    • Inside-out: After forming a cell-attached patch, pull the pipette away from the oocyte to excise the membrane patch, exposing the intracellular face to the bath solution.

    • Outside-out: After establishing a whole-cell configuration (by rupturing the membrane patch), slowly pull the pipette away from the oocyte, allowing a new membrane patch to form over the pipette tip with the extracellular face exposed to the bath solution.

  • Data Acquisition and Analysis:

    • Apply agonist to the bath or through the patch pipette.

    • Record single-channel opening and closing events at a high sampling rate.

    • Analyze the data to determine single-channel conductance, open probability (P_open), mean open time, and mean closed time.

Mandatory Visualizations: Mapping the Gating Pathway

The following diagrams, generated using Graphviz, illustrate key aspects of nAChR function and the experimental approaches used to study it.

nAChR_Signaling_Pathway ACh Acetylcholine (ACh) BindingSite Agonist Binding Site (α-γ / α-δ interfaces) ACh->BindingSite Binds to ConformationalChange Conformational Change (C-loop closure, subunit rotation) BindingSite->ConformationalChange Induces GatingInterface Gating Interface (M2-M3 Linker) ConformationalChange->GatingInterface Transduces signal to ChannelOpening Channel Opening (M2 helices tilt) GatingInterface->ChannelOpening Triggers IonFlow Na+/K+ Influx ChannelOpening->IonFlow Allows Depolarization Membrane Depolarization IonFlow->Depolarization Causes

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Experimental_Workflow cluster_0 Molecular Biology cluster_1 Expression System cluster_2 Functional Analysis plasmid nAChR Subunit cDNA in Plasmid mutagenesis Site-Directed Mutagenesis plasmid->mutagenesis sequencing Sequence Verification mutagenesis->sequencing transcription In Vitro Transcription (cRNA) sequencing->transcription injection Oocyte Injection transcription->injection expression Receptor Expression (2-7 days) injection->expression recording Electrophysiological Recording (TEVC / Patch-Clamp) expression->recording analysis Data Analysis (EC50, P_open, Kinetics) recording->analysis Mutation_Consequence cluster_LBD Ligand-Binding Domain Mutation cluster_TMD Transmembrane Domain Mutation cluster_consequences Functional Consequences LBD_mut e.g., γW55L affinity_change Altered Agonist Affinity LBD_mut->affinity_change Primarily affects TMD_mut e.g., αL251S (9') gating_change Altered Gating Kinetics (P_open, open/closed times) TMD_mut->gating_change Primarily affects spontaneous_activity Spontaneous Channel Opening TMD_mut->spontaneous_activity Can induce affinity_change->gating_change Can indirectly affect

References

A Comparative Analysis of Synaptic Vesicle Proteomes: Torpedo vs. Rat Brain

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the protein machinery of neurotransmitter release, comparing the classic model of the Torpedo electric organ with the complexity of the mammalian brain.

This guide offers a detailed comparison of the protein composition of synaptic vesicles (SVs) from two pivotal model systems in neuroscience: the electric organ of the this compound ray and the rat brain. Historically, the acetylcholine-rich electric organ of this compound has been instrumental in the initial characterization of synaptic components due to its homogeneity. In contrast, the rat brain provides a model for the intricate and diverse synaptic landscape of the mammalian central nervous system. This comparison illuminates the conserved core machinery of synaptic transmission and the evolutionary adaptations that cater to different synaptic demands.

While extensive quantitative proteomic data, including protein copy numbers per vesicle, is available for the rat brain, similar comprehensive quantitative analysis of the this compound synaptic vesicle proteome is not as readily available in the current scientific literature. Therefore, this guide presents a detailed quantitative overview for the rat brain synaptic vesicle and a more qualitative, yet informative, summary of the known protein constituents of this compound synaptic vesicles, drawing comparisons where the data permits.

Quantitative Proteome of Rat Brain Synaptic Vesicles

Modern proteomic studies have provided a high-resolution view of the protein composition of synaptic vesicles isolated from rat brains. The following table summarizes the average copy number of key proteins per synaptic vesicle, offering a quantitative blueprint of the machinery responsible for neurotransmitter uptake, storage, and release.

Protein CategoryProteinAverage Copy Number per VesicleFunction
Neurotransmitter Transport V-ATPase (Vo and V1 subunits)1-2ATP-dependent proton pump creating an electrochemical gradient for neurotransmitter uptake.
VGAT (Vesicular GABA Transporter)~9Transports GABA into synaptic vesicles.
VGLUT1/2 (Vesicular Glutamate (B1630785) Transporter 1/2)~7Transports glutamate into synaptic vesicles.
Trafficking and Fusion Synaptobrevin 2 (VAMP2)~70v-SNARE protein essential for vesicle fusion with the presynaptic membrane.
Synaptotagmin 1~15Calcium sensor that triggers vesicle fusion.
SNAP25-t-SNARE protein (on the presynaptic membrane).
Syntaxin 1-t-SNARE protein (on the presynaptic membrane).
Rab3a/b/c~7Small GTPase involved in vesicle trafficking and docking.
Structural and Regulatory Synaptophysin~30Major transmembrane protein, role in vesicle formation and exocytosis.
Synaptogyrin~25Transmembrane protein, may play a role in vesicle biogenesis.
SV2A/B/C~12Transmembrane protein involved in regulating vesicle fusion and neurotransmitter release.
Synapsin I/IIPeripheralAnchors vesicles to the cytoskeleton in the reserve pool.
Cysteine String Protein (CSP)PeripheralChaperone protein involved in SNARE complex assembly and calcium channel regulation.

Proteome of this compound Cholinergic Synaptic Vesicles

The electric organ of this compound californica is a rich source of purely cholinergic synaptic vesicles. While a comprehensive quantitative proteome with protein copy numbers is not as established as for the rat brain, key protein components have been identified and studied extensively.

Protein CategoryProteinPresence/Relative AbundanceFunction
Neurotransmitter Transport V-ATPasePresentEstablishes the proton gradient for acetylcholine (B1216132) uptake.
VAChT (Vesicular Acetylcholine Transporter)PresentTransports acetylcholine into synaptic vesicles.
Trafficking and Fusion Synaptobrevin (VAMP)PresentThe first v-SNARE protein to be identified, crucial for vesicle fusion.
SynaptotagminPresentCalcium sensor for synchronous acetylcholine release.
Structural and Regulatory SynaptophysinPresentA major component of the this compound synaptic vesicle membrane.[1]
SV2PresentHomologs of the mammalian SV2 proteins are present.
Rab proteinsPresentInvolved in vesicle trafficking.

Comparative Insights

A comparison of the synaptic vesicle proteomes from this compound and rat brain reveals a highly conserved core machinery for neurotransmitter release. Key protein families, including the V-ATPase for energizing neurotransmitter uptake, SNARE proteins (Synaptobrevin/VAMP) for membrane fusion, and Synaptotagmin as the calcium sensor, are fundamental components in both systems. This underscores a common evolutionary origin for the mechanism of synaptic transmission.

The primary difference lies in the specific isoforms of neurotransmitter transporters, reflecting the cholinergic nature of the this compound electric organ (VAChT) versus the diverse neurotransmitter systems in the rat brain (VGLUTs, VGAT, etc.). While direct quantitative comparisons are limited, the fundamental architecture of the synaptic vesicle appears remarkably preserved from fish to mammals. Sequence analysis of specific proteins, such as synaptophysin, has shown a 62% amino acid similarity between this compound and rat, with conserved transmembrane domains and functionally important intravesicular loops.[1]

Experimental Protocols

Purification of Synaptic Vesicles from Rat Brain

A widely used method for obtaining highly purified synaptic vesicles from rat brain involves several centrifugation and chromatography steps.

  • Homogenization: Rat forebrains are homogenized in a sucrose (B13894) buffer to disrupt cells while preserving organelles.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds to remove larger contaminants such as nuclei, mitochondria, and synaptosomes.

  • Synaptosome Lysis: The enriched synaptosome fraction is lysed by osmotic shock to release synaptic vesicles.

  • Sucrose Density Gradient Centrifugation: The lysate is layered onto a continuous or discontinuous sucrose gradient and centrifuged at high speed. Synaptic vesicles are collected from the gradient based on their characteristic density.

  • Size Exclusion Chromatography: For higher purity, the collected vesicle fraction is further purified by size exclusion chromatography to separate vesicles from soluble proteins and smaller contaminants.

Purification of Synaptic Vesicles from this compound Electric Organ

The electric organ of this compound provides a uniquely enriched source of cholinergic synaptic vesicles.

  • Tissue Dissection and Freezing: The electric organs are rapidly dissected and frozen in liquid nitrogen to preserve their biochemical integrity.

  • Homogenization: The frozen tissue is pulverized and then homogenized in a buffer containing protease inhibitors.

  • Differential Centrifugation: Similar to the rat brain protocol, a series of centrifugations is used to remove large cellular debris and obtain a crude vesicle fraction.

  • Sucrose Gradient Centrifugation: The crude vesicle fraction is purified on a sucrose density gradient to isolate synaptic vesicles.

  • Affinity Purification (Optional): For specific applications, antibodies against vesicle proteins can be used for affinity purification.

Visualizations

Experimental_Workflow_Rat_Brain cluster_0 Synaptic Vesicle Purification from Rat Brain Homogenization Homogenization of Rat Forebrain Centrifugation1 Low-Speed Centrifugation (remove nuclei, debris) Homogenization->Centrifugation1 Centrifugation2 Medium-Speed Centrifugation (pellet synaptosomes) Centrifugation1->Centrifugation2 Lysis Osmotic Lysis of Synaptosomes Centrifugation2->Lysis Centrifugation3 High-Speed Centrifugation (pellet crude vesicles) Lysis->Centrifugation3 SucroseGradient Sucrose Density Gradient Centrifugation Centrifugation3->SucroseGradient SEC Size Exclusion Chromatography SucroseGradient->SEC PureVesicles Highly Purified Synaptic Vesicles SEC->PureVesicles

Figure 1. Workflow for the purification of synaptic vesicles from rat brain.

Experimental_Workflow_this compound cluster_1 Synaptic Vesicle Purification from this compound Electric Organ Dissection Dissection and Freezing of Electric Organ Homogenization Homogenization of Frozen Tissue Dissection->Homogenization Centrifugation1 Low-Speed Centrifugation (remove large debris) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (pellet crude vesicles) Centrifugation1->Centrifugation2 SucroseGradient Sucrose Density Gradient Centrifugation Centrifugation2->SucroseGradient PureVesicles Purified Cholinergic Synaptic Vesicles SucroseGradient->PureVesicles

Figure 2. Workflow for the purification of synaptic vesicles from this compound electric organ.

Core_SV_Proteins cluster_0 Core Synaptic Vesicle Proteome VATPAse V-ATPase Transporter Neurotransmitter Transporter VATPAse->Transporter powers Synaptobrevin Synaptobrevin (v-SNARE) Synaptotagmin Synaptotagmin (Ca2+ Sensor) Synaptobrevin->Synaptotagmin cooperates with Synaptotagmin->Synaptobrevin regulates Synaptophysin Synaptophysin SV2 SV2 Rab Rab GTPase

Figure 3. Core protein components of a synaptic vesicle.

References

Navigating the Nuances of Cross-Species Acetylcholine Receptor Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-species validation of inhibitors targeting the acetylcholine (B1216132) receptor (AChR) is paramount for the successful translation of preclinical findings to clinical applications. This guide provides a comprehensive comparison of the performance of various AChR inhibitors across different species, supported by experimental data and detailed methodologies.

Acetylcholine receptors, broadly classified into nicotinic (nAChR) and muscarinic (mAChR) subtypes, are crucial for a vast array of physiological processes, making them significant targets for therapeutic intervention in various disorders. However, species-specific differences in receptor structure and pharmacology can lead to discrepancies in inhibitor potency and efficacy, posing a significant challenge in drug development. This guide aims to illuminate these differences by presenting a consolidated overview of cross-species validation data.

Comparative Performance of Acetylcholine Receptor Inhibitors

The following tables summarize the inhibitory potency (IC50) and binding affinity (Ki) of various compounds targeting acetylcholinesterase (AChE), nicotinic, and muscarinic acetylcholine receptors across different species. These values are critical for assessing the potential for an inhibitor's efficacy and selectivity to vary between preclinical animal models and humans.

Acetylcholinesterase (AChE) Inhibitors
CompoundSpeciesIC50 (nM)Reference
Donepezil Human2.6[1]
Rat6.7[1]
Rivastigmine Human437[1]
Rat2,700[1]
Galantamine Human410[1]
Rat940[1]
Nicotinic Acetylcholine Receptor (nAChR) Inhibitors
CompoundReceptor SubtypeSpeciesKi (nM)EC50 (µM)Efficacy (vs. ACh)Reference
Varenicline α4β2Rat0.140.086Partial Agonist[2]
Monkey-0.029Partial Agonist[2]
α6β2*Rat0.120.007Partial Agonist[2]
Monkey-0.014Partial Agonist[2]
GTS-21 α7Human-119%[3]
Rat-5.232%[3]
Muscarinic Acetylcholine Receptor (mAChR) Antagonists
CompoundReceptor SubtypeSpeciesKi (nM)Reference
Atropine M2Human1.1[4]
Rat (Heart)0.9[4]
M3Human1.4[4]
Rat (Submandibular Gland)1.3[4]
Pirenzepine M1Human15[4]
Rat (Colon)1080[5]
AF-DX 116 M2Human (Colon)490 (High affinity site)[5]
Rat (Colon)330 (High affinity site)[5]

Signaling Pathways of Acetylcholine Receptors

Understanding the downstream signaling cascades initiated by AChR activation is crucial for interpreting the functional consequences of their inhibition. The following diagrams illustrate the canonical signaling pathways for nicotinic and muscarinic receptors.

Nicotinic Acetylcholine Receptor Signaling Pathway ACh Acetylcholine nAChR Nicotinic AChR (Ligand-gated ion channel) ACh->nAChR Binds Na_Ca_influx Na+ / Ca2+ Influx nAChR->Na_Ca_influx Opens Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Ca_signaling Ca2+-dependent Signaling Cascades Na_Ca_influx->Ca_signaling Action_Potential Action Potential (in neurons) Depolarization->Action_Potential Muscle_Contraction Muscle Contraction (in muscle cells) Depolarization->Muscle_Contraction

Nicotinic Acetylcholine Receptor Signaling Pathway

Muscarinic Acetylcholine Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Subtypes cluster_M2_M4 M2, M4 Subtypes ACh_M135 Acetylcholine M1_M3_M5 M1, M3, M5 mAChR ACh_M135->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC ACh_M24 Acetylcholine M2_M4 M2, M4 mAChR ACh_M24->M2_M4 Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP Decreased cAMP AC->cAMP PKA Decreased PKA Activity cAMP->PKA

Muscarinic Acetylcholine Receptor Signaling Pathways

Experimental Protocols

Accurate and reproducible experimental design is the bedrock of reliable cross-species pharmacological assessment. Below are detailed methodologies for two key experimental techniques used to generate the data presented in this guide.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

  • Tissues (e.g., brain regions, heart) or cells expressing the target acetylcholine receptor subtype are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Assay Procedure (96-well plate format):

  • Total Binding: Wells containing assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for mAChRs), and the membrane preparation.

  • Non-specific Binding (NSB): Wells containing assay buffer, the radioligand, the membrane preparation, and a high concentration of a known non-labeled competing ligand (e.g., atropine) to saturate the receptors.

  • Competitive Binding: Wells containing assay buffer, the radioligand, the membrane preparation, and varying concentrations of the unlabeled test inhibitor.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test inhibitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) of the test inhibitor is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes (Expressing AChR) start->prep_membranes setup_assay Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity analyze_data Data Analysis (Calculate IC50 and Ki) count_radioactivity->analyze_data end End analyze_data->end

Competitive Radioligand Binding Assay Workflow
Whole-Cell Patch Clamp Electrophysiology

This technique is employed to measure the ion currents flowing through receptor channels in the membrane of a single cell, allowing for the characterization of inhibitor effects on receptor function (e.g., determining EC50 and efficacy).

1. Cell Preparation:

  • Cells expressing the target acetylcholine receptor subtype are cultured on glass coverslips.

  • The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution (e.g., artificial cerebrospinal fluid).

2. Pipette Preparation and Sealing:

  • A glass micropipette with a tip diameter of ~1 µm is fabricated using a pipette puller.

  • The pipette is filled with an internal solution that mimics the intracellular ionic composition.

  • The pipette is mounted on a micromanipulator and positioned to gently touch the surface of a target cell.

  • A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane by applying gentle suction.

3. Whole-Cell Configuration:

  • A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

4. Voltage-Clamp Recording:

  • The membrane potential of the cell is clamped at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.

  • The agonist (e.g., acetylcholine) is applied to the cell at various concentrations, and the resulting ion currents through the AChRs are recorded.

  • To test an inhibitor, the agonist is co-applied with different concentrations of the inhibitor, or the inhibitor is pre-applied before the agonist.

5. Data Analysis:

  • The peak amplitude of the agonist-evoked current is measured at each concentration.

  • Dose-response curves are constructed by plotting the current amplitude against the agonist concentration.

  • The concentration of the agonist that produces a half-maximal response (EC50) and the maximum response (Emax) are determined by fitting the data to a sigmoidal function.

  • The effect of the inhibitor is quantified by the change in EC50 and/or Emax in its presence. For competitive antagonists, the IC50 can be determined.

Whole-Cell Patch Clamp Workflow start Start prepare_cells Prepare Cells on Coverslip start->prepare_cells pull_pipette Fabricate and Fill Micropipette prepare_cells->pull_pipette form_seal Form Giga-seal on Cell pull_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell voltage_clamp Voltage-Clamp Recording (Apply Agonist +/- Inhibitor) whole_cell->voltage_clamp record_currents Record Ion Currents voltage_clamp->record_currents analyze_data Data Analysis (Dose-Response Curves, EC50, Efficacy) record_currents->analyze_data end End analyze_data->end

Whole-Cell Patch Clamp Workflow

Conclusion

The data presented in this guide underscore the critical importance of conducting thorough cross-species validation for any inhibitor targeting the acetylcholine receptor system. Significant variations in potency and efficacy are evident between species, even for well-established compounds. These differences can be attributed to subtle variations in receptor subunit composition and amino acid sequences at the inhibitor binding sites. By providing a centralized resource of comparative data and detailed experimental protocols, this guide aims to facilitate more informed decisions in the design and interpretation of preclinical studies, ultimately contributing to a higher success rate in the development of novel therapeutics targeting acetylcholine receptors. Researchers are encouraged to consider these species-specific pharmacological profiles when selecting animal models and extrapolating preclinical findings to human applications.

References

Safety Operating Guide

IMMEDIATE ACTION REQUIRED: Unexploded Ordnance (UXO) Safety Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety information regarding unexploded ordnance (UXO), including torpedoes. Attempting to handle, move, or dispose of a suspected torpedo or any UXO is extremely dangerous and can result in serious injury or death.[1][2] Only certified Explosive Ordnance Disposal (EOD) professionals are authorized to handle or dispose of unexploded ordnance.[3]

This protocol is intended for researchers, scientists, and drug development professionals to ensure their safety and the safety of those around them in the rare event of encountering a suspected UXO. The procedures outlined below are based on the universally recommended "3Rs" of explosive safety: Recognize, Retreat, and Report.[2][4][5]

Section 1: Immediate Safety and Logistical Plan

In the event a suspected this compound or other UXO is discovered, the following steps must be taken immediately and without deviation.

1.1: Recognize the Hazard Unexploded ordnance can vary greatly in appearance. It may be heavily corroded, partially buried, or look new.[5] Treat any object resembling a bomb, shell, grenade, or this compound as a live and dangerous explosive.[1][3] Even very old munitions can become more sensitive and dangerous over time.[1]

1.2: Retreat from the Area

  • DO NOT TOUCH or move the object under any circumstances.[2][3] Any movement or even a change in temperature could cause a detonation.[2]

  • Immediately stop all work and shut down any machinery to prevent vibrations.[3]

  • Evacuate the area, carefully retracing your steps to leave in the same direction from which you entered.[2][5]

  • Establish a safe distance. While specific distances may vary, a minimum of 400 meters is a general guideline for assembly points.[3]

1.3: Report to Authorities

  • Once at a safe distance, immediately call 911 or your local law enforcement agency.[2][5] Do not use a cell phone or radio near the suspected UXO.[5]

  • Clearly state that you have found a suspected unexploded ordnance.

  • Provide the authorities with as much detail as possible about the location, size, and appearance of the object.

Section 2: Roles and Responsibilities

Personnel Immediate Actions
Discovering Individual Recognize, Retreat, and Report to a supervisor and authorities.
Laboratory/Facility Supervisor Ensure all personnel evacuate the area and that authorities have been notified.
Emergency Services (911) Dispatch local law enforcement and coordinate with military EOD units.
Explosive Ordnance Disposal (EOD) Team The only personnel authorized to handle, render safe, or dispose of the UXO.[3][6]

Section 3: Disposal Workflow

The disposal of a this compound or any UXO is a highly specialized and dangerous operation conducted exclusively by EOD professionals.[7][8] The following diagram illustrates the general logical flow of this process.

Caption: Logical workflow for the safe reporting and professional disposal of unexploded ordnance (UXO).

EOD teams are highly trained military personnel who utilize specialized techniques and equipment to neutralize explosive threats.[6][9][10] Their methods may include rendering the device safe for removal or, if necessary, performing a controlled detonation on-site.[8] These operations are meticulously planned to minimize environmental impact and ensure the safety of the surrounding area.[8]

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Torpedo Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To ensure the safety of researchers, scientists, and drug development professionals, this bulletin provides essential, immediate safety and logistical information for the handling of Torpedo brand insecticides. Given that the active ingredient in this compound products can vary, it is crucial to identify the specific formulation being used to implement the appropriate safety protocols. The primary active ingredients found in different this compound formulations include chlorpyrifos, permethrin, and (S)-Methoprene.

Essential Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling each potential active ingredient in this compound insecticides.

PPE CategoryThis compound (Chlorpyrifos)This compound (Permethrin)This compound (S)-Methoprene)
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge and particulate pre-filter.[1]NIOSH-approved respirator with cartridges for pesticide vapors if vapors or mists are excessive.[2]NIOSH-approved organic vapor/pesticide respirator for prolonged exposure.[3]
Eye and Face Protection Tight-sealing safety goggles.[4] A face shield is recommended when working with corrosive or highly irritating substances.[5]Chemical goggles or a face shield.[6]Safety glasses with side shields or chemical goggles.[3][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber, chloroprene (B89495) rubber, or barrier laminate).[4][8]Chemical-resistant gloves (e.g., barrier laminate, butyl rubber, nitrile rubber, or Viton).[9]Chemical-resistant gloves.[6]
Body Protection Long-sleeved shirt and long pants, or chemical-resistant coveralls.[10] Chemical-resistant apron, boots, and a full body suit may be necessary depending on the task.[10]Long-sleeved shirt and long pants. Additional protective clothing to prevent skin contact.[6]Long-sleeved shirt and long pants.[11]

Operational Plan: Safe Handling and Experimental Protocols

Adherence to strict operational protocols is critical to minimize exposure risks and ensure a safe laboratory environment.

Preparation and Handling:

  • Consult the Safety Data Sheet (SDS): Before handling any chemical, always review the product-specific SDS to understand the hazards and required safety precautions.

  • Work in a Ventilated Area: All handling of this compound insecticide, including preparation of solutions, should be conducted in a well-ventilated area or under a chemical fume hood.[8]

  • Don Appropriate PPE: Before opening the container, put on all required PPE as specified in the table above for the corresponding active ingredient.

  • Mixing and Dilution: When preparing solutions, slowly and carefully mix the concentrate to avoid splashing. Use dedicated, clearly labeled glassware and equipment.

  • Avoid Inhalation and Contact: Do not breathe vapors or spray mist. Avoid contact with skin, eyes, and clothing.[2]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[12][13] Contaminated clothing should be removed immediately and washed separately from other laundry before reuse.[12][14]

Spill and Decontamination Plan

In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the affected area.

Immediate Actions:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: If not already wearing it, put on the appropriate PPE before attempting to clean up the spill.

Decontamination Procedures:

  • For this compound (Chlorpyrifos - Organophosphate):

    • Cover the spill with an absorbent material like sand, vermiculite, or other commercially available absorbents.[15]

    • Many organophosphate pesticides can be decomposed with alkaline solutions. A 10% solution of lye (caustic soda) or lime can be used for decontamination.[16] Household bleach can also be used to neutralize organophosphate insecticides.[17]

    • After absorption, sweep up the material and place it in a labeled, sealed container for disposal.[15]

    • Wash the spill area with a strong detergent and water, and absorb the cleaning solution.[2]

  • For this compound (Permethrin - Pyrethroid):

    • Absorb the spill with an inert material such as pet litter or sand.[2]

    • Sweep up the absorbed material and place it in a designated chemical waste container.[2]

    • Clean the spill area with water and a strong detergent.[2]

  • For this compound ((S)-Methoprene):

    • Wipe up the spill with an absorbent material like cloth or fleece.[18]

    • Collect the spillage using sawdust, sand, or a universal binder.[18]

    • Place the absorbed material into an appropriate container for disposal.[18]

    • Ventilate the affected area.[18]

Disposal Plan

Proper disposal of unused product and empty containers is essential to prevent environmental contamination and accidental exposure.

  • Unused Product: Unused or excess pesticide is considered toxic waste and should be disposed of according to federal, state, and local regulations. Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for guidance.[12]

  • Empty Containers:

    • Triple Rinse: All empty containers must be triple-rinsed or pressure-rinsed.[2] The rinsate should be collected and used as part of the spray mixture or disposed of as hazardous waste.[2]

    • Puncture and Dispose: After rinsing, puncture the container to prevent reuse.[19]

    • Recycling and Disposal: Offer the cleaned container for recycling if available. Otherwise, dispose of it in a sanitary landfill or by other procedures approved by state and local authorities.[12][20] Do not contaminate water, food, or feed by storage or disposal.[12]

Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of this compound insecticide, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_spill Spill Response Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Prepare in Ventilated Area Prepare in Ventilated Area Don PPE->Prepare in Ventilated Area Mix and Dilute Mix and Dilute Prepare in Ventilated Area->Mix and Dilute Application Application Mix and Dilute->Application Decontaminate Equipment Decontaminate Equipment Application->Decontaminate Equipment Triple Rinse Container Triple Rinse Container Application->Triple Rinse Container Remove and Clean PPE Remove and Clean PPE Decontaminate Equipment->Remove and Clean PPE Personal Hygiene Personal Hygiene Remove and Clean PPE->Personal Hygiene Dispose of Waste Dispose of Waste Triple Rinse Container->Dispose of Waste Evacuate and Secure Evacuate and Secure Contain Spill Contain Spill Evacuate and Secure->Contain Spill Decontaminate Area Decontaminate Area Contain Spill->Decontaminate Area Dispose of Spill Waste Dispose of Spill Waste Decontaminate Area->Dispose of Spill Waste

Caption: Workflow for the safe handling of this compound insecticide.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.